molecular formula C17H24FN3O4S B10829300 Abbv-cls-484 CAS No. 2489404-97-7

Abbv-cls-484

Numéro de catalogue: B10829300
Numéro CAS: 2489404-97-7
Poids moléculaire: 385.5 g/mol
Clé InChI: DVFCRTGTEXUFIN-GFCCVEGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Osunprotafib is an orally bioavailable inhibitor of protein tyrosine phosphatase (PTP) non-receptor type 2 (PTPN2;  T-cell protein tyrosine phosphatase;  TCPTP) and type 1 (PTPN1;  PTP1B), with potential immunomodulating and antineoplastic activities. Upon oral administration, osunprotafib targets, binds to and inhibits the activity of PTPN2 and PTPN1. This prevents PTPN2/1-mediated signaling and prevents PTPN2/1-mediated negative regulation of immune response pathways. This may promote antitumor immune responses by increasing the activation and function of certain immune cells, including T-cells and dendritic cells (DCs), inducing cytokine production, and enhancing interferon gamma (IFNg)-mediated tumor growth arrest. In addition, osunprotafib disrupts mitochondrial function and mitophagy in certain tumor cells. PTPN1 and PTPN2, members of the PTP superfamily, are intracellular T-cell checkpoints and negative regulators of several cytokine signaling pathways and T-cell receptor (TCR) signaling. They play key roles in tumor immune suppression and tumor growth.
OSUNPROTAFIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2489404-97-7

Formule moléculaire

C17H24FN3O4S

Poids moléculaire

385.5 g/mol

Nom IUPAC

5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1

Clé InChI

DVFCRTGTEXUFIN-GFCCVEGCSA-N

SMILES isomérique

CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

SMILES canonique

CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Origine du produit

United States

Foundational & Exploratory

ABBV-CLS-484: A Technical Guide to a First-in-Class PTPN2/PTPN1 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-CLS-484, also known as osunprotafib, is a first-in-class, orally bioavailable, small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2] Developed by AbbVie in collaboration with the Broad Institute and Calico Life Sciences, this agent represents a significant advancement in cancer immunotherapy by targeting previously "undruggable" intracellular checkpoints.[1][3] Preclinical studies have demonstrated its potential to enhance anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and augmenting the function of various immune cells.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Design

The discovery of this compound stemmed from an in vivo CRISPR screen that identified PTPN2 and its close homolog PTPN1 as key negative regulators of anti-tumor immunity.[1] While phosphatases have long been recognized as attractive therapeutic targets, their active sites were considered challenging to drug due to their highly conserved and charged nature. AbbVie researchers overcame this hurdle through a structure-based drug design and optimization strategy.[1] This approach led to the development of a potent, selective, and orally bioavailable inhibitor capable of engaging the active site of both PTPN2 and PTPN1.[1]

The discovery workflow for this compound can be conceptualized as a multi-stage process, beginning with target identification and culminating in a clinical candidate.

Discovery_Workflow Target_ID Target Identification (in vivo CRISPR screen) Lead_Gen Lead Generation (Structure-Based Design) Target_ID->Lead_Gen Identified PTPN2/N1 Lead_Opt Lead Optimization (ADME & Potency) Lead_Gen->Lead_Opt Identified initial hits Preclinical Preclinical Evaluation (in vitro & in vivo) Lead_Opt->Preclinical Optimized for oral bioavailability Clinical Phase 1 Clinical Trial (NCT04777994) Preclinical->Clinical Demonstrated efficacy

Discovery workflow for this compound.

Synthesis Pathway

The precise, step-by-step synthesis of this compound is proprietary to AbbVie. However, based on the patent literature (WO2019246513A1) describing the synthesis of structurally related 5-(naphthalen-2-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives, a plausible synthetic route can be proposed. The core of the molecule features a substituted naphthalene (B1677914) ring linked to a 1,2,5-thiadiazolidin-3-one 1,1-dioxide moiety.

The general synthetic strategy likely involves the construction of the substituted naphthalene core, followed by the formation of the thiadiazolidinone (B1220539) ring. Key steps would include aromatic substitution reactions to introduce the various functional groups on the naphthalene ring and a cyclization reaction to form the heterocyclic system.

Synthesis_Pathway Starting_Materials Substituted Naphthalene Precursor Functional_Group_Interconversion Functional Group Interconversions Starting_Materials->Functional_Group_Interconversion Sulfonylation Sulfonylation Functional_Group_Interconversion->Sulfonylation Cyclization Cyclization with Urea Derivative Sulfonylation->Cyclization Final_Product This compound Cyclization->Final_Product

Proposed high-level synthesis pathway for this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PTPN2 and PTPN1. These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in interferon (IFN) signaling and immune cell activation.[1]

By inhibiting PTPN2 and PTPN1, this compound enhances JAK-STAT signaling in both tumor and immune cells.[1] This leads to a multi-pronged attack on the tumor:

  • Direct Tumor Cell Effects: Increased sensitivity to interferon-gamma (IFNγ), leading to enhanced antigen presentation and growth suppression.

  • Immune Cell Activation:

    • T Cells: Promotes T-cell receptor (TCR) signaling, leading to increased activation, proliferation, and effector function of CD8+ T cells, and reduced T-cell exhaustion.[1]

    • Natural Killer (NK) Cells: Enhances NK cell function and cytotoxicity.[1]

    • Dendritic Cells (DCs) and Macrophages: Augments their pro-inflammatory properties.

The signaling pathway affected by this compound is depicted below:

Signaling_Pathway cluster_cell Tumor Cell / Immune Cell IFN IFNγ IFN_R IFNγ Receptor IFN->IFN_R JAK JAK1/2 IFN_R->JAK STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 pSTAT1 Nucleus Nucleus pSTAT1->Nucleus translocates to PTPN2_N1 PTPN2/PTPN1 pSTAT1->PTPN2_N1 dephosphorylates ISGs Interferon-Stimulated Genes (ISGs) Nucleus->ISGs upregulates Anti-tumor\nImmunity Anti-tumor Immunity ISGs->Anti-tumor\nImmunity ABBV_CLS_484 This compound ABBV_CLS_484->PTPN2_N1 inhibits

Mechanism of action of this compound on the JAK-STAT pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of both PTPN2 and PTPN1.

ParameterValueReference
PTPN2 IC50 1.8 nM[4]
PTPN1 IC50 2.5 nM[4]
B16 cell STAT1 EC50 176 nM[4]
Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable with a favorable dose-exposure relationship.

ParameterValueReference
Oral Bioavailability (Mouse) Good[4]
Protein Binding (Mouse) 14%[4]
Protein Binding (Human) 50%[4]
Clearance (Mouse) Low[4]
In Vivo Efficacy

In murine cancer models, including those resistant to anti-PD-1 therapy, this compound monotherapy has been shown to generate robust anti-tumor immunity and lead to tumor regression.[1] Combination therapy with anti-PD-1 has demonstrated synergistic effects.[5]

Experimental Protocols

Detailed experimental protocols for the specific assays conducted by AbbVie are not publicly available. However, the following are generalized protocols for the key types of experiments used to characterize this compound.

PTPN2/PTPN1 Phosphatase Activity Assay

This assay is used to determine the in vitro inhibitory activity of a compound against the PTPN2 and PTPN1 enzymes.

  • Reagents and Materials:

    • Recombinant human PTPN2 and PTPN1 enzymes

    • Fluorogenic phosphatase substrate (e.g., DiFMUP)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

    • This compound or other test compounds

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound dilutions to the microplate wells.

    • Add the PTPN2 or PTPN1 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals to determine the reaction rate.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

STAT1 Phosphorylation Western Blot

This assay measures the phosphorylation of STAT1 in cells treated with a test compound and stimulated with IFNγ.

  • Reagents and Materials:

    • Cancer cell line (e.g., B16-F10)

    • Cell culture medium and supplements

    • Recombinant IFNγ

    • This compound or other test compounds

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-loading control like beta-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with IFNγ for a short period (e.g., 15-30 minutes).

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated STAT1 to total STAT1.

T-Cell Activation Assay (IFNγ Release)

This assay assesses the ability of a test compound to enhance T-cell activation, often measured by the release of IFNγ.

  • Reagents and Materials:

    • Primary human or mouse T cells

    • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or co-culture with target tumor cells)

    • This compound or other test compounds

    • Cell culture medium

    • IFNγ ELISA kit

  • Procedure:

    • Isolate T cells from peripheral blood or spleen.

    • Plate the T cells and add the test compound.

    • Add the T-cell activation stimuli.

    • Incubate the cells for a specified period (e.g., 24-72 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of IFNγ in the supernatant using an ELISA kit according to the manufacturer's instructions.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in patients with solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[1]

Conclusion

This compound is a promising, first-in-class PTPN2/PTPN1 inhibitor that has demonstrated significant potential in preclinical models of cancer. Its dual mechanism of action, targeting both tumor cells and the immune system, represents a novel and exciting strategy in cancer immunotherapy. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients.

References

Abbv-cls-484: A Technical Guide to a First-in-Class Dual PTPN1/PTPN2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Abbv-cls-484 (also known as osunprotafib), a novel, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). This document details the key preclinical data and experimental methodologies associated with its characterization, offering a valuable resource for researchers in oncology and immunology.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a molecular formula of C17H24FN3O4S and a molecular weight of 385.46 g/mol .[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

  • IUPAC Name: 5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one[2]

  • CAS Number: 2489404-97-7[2]

  • 2D Structure: (A 2D chemical structure image would be placed here in a real document)

  • SMILES: CC(C)CCNC[C@H]1CC2=C(C=C(C(=C2F)N3CS(=O)(=O)NC3=O)O)C1[3]

Physicochemical and Pharmacokinetic Properties:

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound.

PropertyValueReference
Molecular Formula C17H24FN3O4S[2]
Molecular Weight 385.46 g/mol [1]
Aqueous Solubility 2.55 µM[4]
Human Plasma Protein Binding 50%[5]
Mouse Plasma Protein Binding 14%[4]
Mouse Clearance 1.7 L/h·kg[4]
Mouse Half-life (t½) 2 hours (oral)[4]
Mouse Unbound Brain/Plasma Ratio 0.08[4]

Mechanism of Action and Signaling Pathway

This compound is a potent, active-site inhibitor of both PTPN1 and PTPN2, two intracellular phosphatases that act as negative regulators of multiple signaling pathways, particularly in immune cells.[6] By inhibiting PTPN1 and PTPN2, this compound enhances downstream signaling, leading to a robust anti-tumor immune response.

The primary signaling cascade affected by this compound is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[6] PTPN1 and PTPN2 normally dephosphorylate and inactivate JAKs and STATs. Inhibition of these phosphatases by this compound leads to sustained phosphorylation and activation of the JAK-STAT pathway, resulting in the transcription of genes involved in immune activation and anti-tumor responses.[6]

JAK-STAT_Signaling_Pathway_and_Abbv-cls-484_Intervention Cytokine Cytokine (e.g., IFNγ) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Transcription (e.g., CXCL9, CXCL10) Nucleus->Gene_Expression Induces PTPN1_PTPN2 PTPN1 / PTPN2 PTPN1_PTPN2->pJAK Dephosphorylates PTPN1_PTPN2->pSTAT Dephosphorylates Abbv_cls_484 This compound Abbv_cls_484->PTPN1_PTPN2 Inhibits

Figure 1: this compound inhibits PTPN1/PTPN2, enhancing JAK-STAT signaling.

Pharmacological Properties

This compound demonstrates potent and selective inhibition of PTPN1 and PTPN2, leading to enhanced immune cell function and anti-tumor activity.

In Vitro Potency:

TargetIC50AssayReference
PTPN1 2.5 nMMobility Shift Assay[4]
PTPN2 1.8 nMMobility Shift Assay[4]
STAT1 Phosphorylation (B16 cells) 176 nM (EC50)Cellular Assay[4]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound.

PTPN1/PTPN2 Inhibition Assay (Mobility Shift Assay)

This assay quantifies the inhibitory activity of this compound against PTPN1 and PTPN2 enzymes.

Materials:

  • Recombinant human PTPN1 and PTPN2 enzymes

  • Fluorescently labeled phosphopeptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound at various concentrations

  • Microplate reader capable of detecting fluorescence polarization or mobility shift

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the PTPN1 or PTPN2 enzyme to each well.

  • Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescently labeled phosphopeptide substrate to all wells.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of phosphate).

  • Measure the fluorescence polarization or mobility shift using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Syngeneic Mouse Tumor Models

These models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.

Animal Models:

  • C57BL/6 mice for B16-F10 melanoma and EMT6 breast cancer models.

  • BALB/c mice for 4T1 breast cancer model.

Tumor Cell Implantation:

  • Culture B16-F10, 4T1, or EMT6 cells to ~80% confluency.

  • Harvest and resuspend the cells in a sterile solution (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 1 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the flank of the appropriate mouse strain.

Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at specified doses (e.g., 3 to 100 mg/kg) once daily.

  • The control group receives the vehicle solution.

Efficacy Assessment:

  • Measure tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological analysis, and single-cell RNA sequencing).

In_Vivo_Experimental_Workflow start Start cell_culture Tumor Cell Culture (B16-F10, 4T1, or EMT6) start->cell_culture cell_prep Cell Preparation and Subcutaneous Injection cell_culture->cell_prep tumor_growth Tumor Growth Monitoring cell_prep->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Daily monitoring->treatment endpoint Study Endpoint monitoring->endpoint Predefined criteria met analysis Tumor Excision and Downstream Analysis endpoint->analysis end End analysis->end

Figure 2: General workflow for in vivo efficacy studies of this compound.
Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)

This technique is used to characterize the transcriptional changes in immune cells within the tumor microenvironment following treatment with this compound.

Procedure:

  • Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into a single-cell suspension.

  • Leukocyte Enrichment: Enrich for immune cells (CD45+) from the single-cell suspension using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Single-Cell Library Preparation: Generate single-cell gel beads in emulsion (GEMs) using a microfluidic device (e.g., 10x Genomics Chromium). Perform reverse transcription, cDNA amplification, and library construction according to the manufacturer's protocol.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Preprocessing: Perform demultiplexing, alignment to the mouse reference genome, and generation of a cell-by-gene count matrix.

    • Quality Control: Filter out low-quality cells based on metrics such as the number of genes detected, total UMI counts, and mitochondrial gene content.

    • Normalization and Scaling: Normalize the gene expression data to account for differences in sequencing depth between cells.

    • Dimensionality Reduction: Use techniques like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) for visualization.

    • Clustering and Cell Type Annotation: Cluster cells based on their gene expression profiles and annotate the clusters with known cell type markers.

    • Differential Gene Expression Analysis: Identify genes that are differentially expressed between treatment and control groups within specific cell populations.

scRNA_seq_Workflow start Start: Tumor Excision dissociation Tumor Dissociation start->dissociation enrichment TIL Enrichment (CD45+) dissociation->enrichment library_prep Single-Cell Library Preparation (10x Genomics) enrichment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis sequencing->data_analysis end End: Biological Interpretation data_analysis->end

Figure 3: Workflow for single-cell RNA sequencing analysis of TILs.

Preclinical Efficacy

Preclinical studies have demonstrated that this compound has potent anti-tumor activity as a monotherapy and in combination with other immunotherapies. In syngeneic mouse models of melanoma (B16-F10), breast cancer (4T1, EMT6), and colon cancer, oral administration of this compound led to significant tumor growth inhibition.[4][7] Notably, this compound showed efficacy in tumor models that are resistant to anti-PD-1 therapy.[7]

Single-cell RNA sequencing of TILs from this compound-treated tumors revealed a shift in the tumor microenvironment towards a more pro-inflammatory state.[7] This included an increase in the activation of CD8+ T cells and natural killer (NK) cells, and a decrease in T cell exhaustion markers.[7]

Conclusion

This compound is a promising, first-in-class, orally bioavailable dual inhibitor of PTPN1 and PTPN2. Its ability to enhance anti-tumor immunity through the activation of the JAK-STAT signaling pathway has been demonstrated in a range of preclinical models. The data summarized in this technical guide highlight the potential of this compound as a novel cancer immunotherapy, particularly for tumors that are resistant to current checkpoint inhibitors. Further clinical investigation is underway to evaluate its safety and efficacy in patients with advanced solid tumors.[8]

References

Abbv-cls-484: A Technical Deep Dive into its T-Cell Mediated Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-cls-484 (also known as AC484) is a first-in-class, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor immunity in preclinical models.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its effects on T cells. The information presented herein is curated from peer-reviewed scientific literature and is intended for an audience with a strong background in immunology and oncology drug development.

Core Mechanism of Action: Dual Inhibition of PTPN2 and PTPN1

This compound functions as a potent, active-site inhibitor of two key protein tyrosine phosphatases: Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1).[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways.[1][3][4] By inhibiting PTPN2 and PTPN1, this compound effectively removes the brakes on downstream signaling cascades, leading to enhanced anti-tumor immune responses.[1][2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified in biochemical assays.

TargetIC50 (nM)Source
PTPN21.8[[“]]
PTPN12.5[[“]]

Impact on T-Cell Signaling: Enhancement of the JAK-STAT Pathway

The primary consequence of PTPN2 and PTPN1 inhibition in T cells is the enhancement of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][4] PTPN2 and PTPN1 are known to dephosphorylate and thereby inactivate JAKs and STATs. By blocking this dephosphorylation, this compound leads to sustained activation of this critical pathway, which is central to T cell activation, differentiation, and effector function. Preclinical studies have shown that treatment with this compound leads to increased phosphorylation of STAT1 in response to interferon-gamma (IFNγ).[[“]]

Signaling Pathway Diagram

Abbv-cls-484_T-Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IFNγR) JAK JAK Cytokine_Receptor->JAK Cytokine binding STAT STAT JAK->STAT STAT_dimer STAT Dimer Gene_Expression Gene Expression (Activation, Proliferation, Cytotoxicity) STAT_dimer->Gene_Expression Nuclear Translocation STAT->STAT_dimer Dimerization PTPN2_PTPN1 PTPN2 / PTPN1 PTPN2_PTPN1->JAK Dephosphorylation PTPN2_PTPN1->STAT Dephosphorylation This compound This compound This compound->PTPN2_PTPN1 Inhibition

This compound enhances JAK-STAT signaling in T cells.

Functional Consequences in T Cells

The enhanced JAK-STAT signaling translates into several key functional improvements in T cells, contributing to a potent anti-tumor response.

Increased T-Cell Activation and Proliferation

Treatment with this compound promotes the activation and proliferation of T cells.[[“]] This is a direct result of the augmented signaling downstream of the T-cell receptor (TCR) and cytokine receptors.

Enhanced Cytotoxicity

This compound treatment boosts the cytotoxic capacity of CD8+ T cells.[2] This is characterized by an increased production of effector molecules such as granzyme B.[[“]] In co-culture assays, T cells treated with this compound demonstrate significantly increased killing of tumor cells.[3]

Increased Cytokine Production

The inhibition of PTPN2/PTPN1 leads to a significant increase in the production of pro-inflammatory cytokines by T cells, most notably IFNγ and Tumor Necrosis Factor (TNF).[[“]] This not only directly contributes to anti-tumor effects but also helps to remodel the tumor microenvironment to be more immunogenic.

Quantitative Data: T-Cell Effector Function
ParameterObservationSource
IFNγ-mediated STAT1 Phosphorylation (EC50 in B16 tumor cells)0.176 µM[[“]]
T-cell mediated killing of AML cell linesSignificantly augmented[3]
IFNγ and TNF production in vitroIncreased[[“]]
Reduction of T-Cell Exhaustion

A critical aspect of this compound's mechanism of action is its ability to reduce T-cell exhaustion, a state of dysfunction that often arises in the tumor microenvironment and limits the efficacy of immunotherapies.[2] Treatment with this compound leads to a significant reduction in the expression of exhaustion markers such as PD-1, TIGIT, LAG-3, and Tim-3 on T cells from patients with Acute Myeloid Leukemia (AML).[3] Furthermore, a reduction in the expression of the transcription factor TOX, which is associated with T-cell exhaustion, has been observed.[[“]]

Quantitative Data: Reduction in T-Cell Exhaustion Markers
Exhaustion MarkerObservationCell TypeSource
PD-1, TIGIT, LAG-3, Tim-3Significant reduction after 48h incubationT-cells from AML patients[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in T cells.

T-Cell Mediated Killing Assay

Objective: To assess the ability of T cells to kill tumor cells in the presence or absence of this compound.

Methodology:

  • Cell Culture: Co-culture of target tumor cells (e.g., AML cell lines) with effector T cells (either from healthy donors or autologous T cells from patients).

  • Treatment: Addition of this compound at various concentrations or a vehicle control to the co-culture.

  • Incubation: Incubation for a defined period (e.g., 24 hours).

  • Analysis: Quantification of tumor cell lysis. This is often done using flow cytometry to measure the percentage of dead tumor cells (e.g., by staining with viability dyes like 7-AAD) or through chromium-51 (B80572) release assays.

Flow Cytometry for T-Cell Phenotyping and Exhaustion Markers

Objective: To analyze the expression of cell surface and intracellular markers on T cells to determine their activation state and exhaustion status.

Methodology:

  • Cell Preparation: Isolation of T cells from in vitro cultures or from tumor-infiltrating lymphocytes.

  • Staining: Incubation of cells with a cocktail of fluorescently labeled antibodies specific for markers of interest (e.g., CD3, CD8, PD-1, TIGIT, LAG-3, Tim-3).

  • Intracellular Staining (for transcription factors like TOX): Fixation and permeabilization of the cells to allow antibodies to access intracellular targets.

  • Data Acquisition: Analysis of the stained cells using a multi-color flow cytometer.

  • Data Analysis: Quantification of the percentage of cells expressing specific markers and the mean fluorescence intensity (MFI) to determine the level of expression.

Cytokine Production Assay

Objective: To measure the production of cytokines by T cells following stimulation and treatment with this compound.

Methodology:

  • T-Cell Stimulation: Activation of T cells in vitro using stimuli such as anti-CD3/CD28 antibodies or specific antigens.

  • Treatment: Incubation of the stimulated T cells with this compound or a vehicle control.

  • Supernatant Collection: Collection of the cell culture supernatant after a specified time.

  • Cytokine Quantification: Measurement of cytokine concentrations in the supernatant using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

Western Blot for Signaling Pathway Analysis

Objective: To detect the phosphorylation status of key proteins in the JAK-STAT signaling pathway.

Methodology:

  • Cell Lysis: Preparation of protein lysates from T cells that have been stimulated and treated with this compound.

  • Protein Quantification: Determination of the protein concentration in each lysate.

  • Gel Electrophoresis: Separation of proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer of the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Incubation of the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT1, total STAT1).

  • Detection: Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) and addition of a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Densitometric analysis of the bands to quantify the relative levels of phosphorylated protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro T-Cell Assays cluster_assays Assay Readouts T_Cell_Isolation T-Cell Isolation (Healthy Donor or Patient) Stimulation T-Cell Stimulation (e.g., anti-CD3/CD28) T_Cell_Isolation->Stimulation Treatment Treatment with This compound Stimulation->Treatment Functional_Assays Functional Assays Treatment->Functional_Assays Proliferation Proliferation Assay Functional_Assays->Proliferation Cytotoxicity Cytotoxicity Assay Functional_Assays->Cytotoxicity Cytokine Cytokine Profiling Functional_Assays->Cytokine Phenotyping Flow Cytometry (Activation/Exhaustion Markers) Functional_Assays->Phenotyping Signaling Western Blot (JAK-STAT Pathway) Functional_Assays->Signaling

Workflow for in vitro evaluation of this compound on T cells.

Conclusion

This compound represents a novel and promising approach in cancer immunotherapy. Its unique mechanism of action as a dual inhibitor of PTPN2 and PTPN1 addresses a key immune escape pathway by unleashing the full potential of T-cell-mediated anti-tumor responses. The robust preclinical data, demonstrating enhanced T-cell activation, cytotoxicity, and a reduction in T-cell exhaustion, provide a strong rationale for its ongoing clinical development. This in-depth technical guide serves as a comprehensive resource for understanding the core biology of this compound and its profound impact on T-cell function.

References

Abbv-cls-484: A First-in-Class Dual PTPN2 and PTPN1 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical negative regulators of anti-tumor immunity. Their inhibition presents a novel and promising strategy to overcome resistance to existing immunotherapies. Abbv-cls-484 is a first-in-class, orally bioavailable, and potent active-site inhibitor of both PTPN2 and PTPN1.[1][2] Preclinical studies have demonstrated that this compound unleashes a robust anti-tumor immune response by amplifying interferon signaling and enhancing the function of key immune cells, including CD8+ T cells and Natural Killer (NK) cells.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the core signaling pathways it modulates.

Introduction: Targeting PTPN2 and PTPN1 in Oncology

Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, playing a crucial role in cellular signal transduction. PTPN2 (also known as T-cell protein tyrosine phosphatase or TC-PTP) and its closely related homolog PTPN1 (PTP-1B) are key regulators of inflammatory signaling.[2][4] Genetic deletion of PTPN2 or PTPN1 in either tumor cells or immune cells has been shown to promote anti-tumor immunity.[1][2] These phosphatases act as brakes on critical pathways such as the JAK-STAT signaling cascade, which is essential for cytokine and T-cell receptor (TCR) signaling.[4][5]

Despite their therapeutic potential, phosphatases have been notoriously challenging drug targets, with their active sites often considered "undruggable".[1][2] this compound represents a breakthrough in this area as the first active-site phosphatase inhibitor to enter clinical evaluation for cancer immunotherapy.[1][3]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a dual mechanism of action, impacting both tumor cells and immune cells.

  • Direct Effects on Tumor Cells: Inhibition of PTPN2/N1 in tumor cells enhances their sensitivity to interferon-gamma (IFNγ). This leads to an amplified IFNγ signaling response through the JAK-STAT pathway, resulting in delayed tumor growth, increased tumor antigen presentation, and the release of pro-inflammatory chemokines.[4][6]

  • Enhancement of Anti-Tumor Immunity: By inhibiting PTPN2/N1 in immune cells, this compound augments T-cell activation, proliferation, and effector functions.[4] It promotes the activity of cytotoxic CD8+ T cells and NK cells and reduces T-cell exhaustion and dysfunction.[1][3][7] Mechanistically, this is achieved by enhancing JAK-STAT signaling downstream of cytokine and TCR activation.[1][3]

The culmination of these effects is the "inflammation" of the tumor microenvironment, transforming it from an immune-suppressive to an immune-active state, thereby facilitating tumor cell destruction.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
PTPN2Enzymatic1.8
PTPN1Enzymatic2.5
PTPN9Enzymatic15
SHP-1EnzymaticNo detectable activity
SHP-2EnzymaticNo detectable activity
B16 cellsCell-based (STAT phosphorylation)176

Data sourced from[8][9][10]

Table 2: Preclinical Pharmacokinetics of this compound in Mice

ParameterValue
Administration RouteOral
Half-life (t½)2 hours
Unbound Fraction (Plasma, Mouse)0.86
Unbound Fraction (Plasma, Human)0.5
Clearance1.7 L/h·kg
Unbound Brain/Plasma Ratio0.08

Data sourced from[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

PTPN2/PTPN1 Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency (IC50) of this compound against PTPN2 and PTPN1 enzymes.

  • Methodology: A mobility shift assay is utilized.[10]

    • Recombinant human PTPN2 or PTPN1 enzyme is incubated with a fluorescently labeled phosphopeptide substrate.

    • A serial dilution of this compound is added to the reaction mixture.

    • The enzymatic reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the product (dephosphorylated peptide) and substrate are separated by capillary electrophoresis.

    • The amount of product formed is quantified by fluorescence detection.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based STAT Phosphorylation Assay
  • Objective: To assess the cellular activity of this compound by measuring its effect on STAT phosphorylation.

  • Methodology:

    • B16 mouse melanoma cells are plated in 96-well plates and allowed to adhere overnight.[9]

    • Cells are treated with a serial dilution of this compound for a specified pre-incubation time.

    • Cells are then stimulated with IFNγ to induce JAK-STAT signaling.

    • Following stimulation, cells are lysed, and the levels of phosphorylated STAT1 (pSTAT1) are measured using a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).

    • Total STAT1 levels are also measured for normalization.

    • The IC50 value is determined by plotting the inhibition of pSTAT1 as a function of this compound concentration.

In Vivo Tumor Growth Studies in Syngeneic Mouse Models
  • Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies.

  • Methodology:

    • Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, 4T1 breast cancer) are established by subcutaneously implanting tumor cells into immunocompetent mice.[1][8]

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, combination therapy).

    • This compound is administered orally at a specified dose and schedule.[8]

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry or single-cell RNA sequencing.[1][11]

Visualizations: Signaling Pathways and Experimental Workflows

PTPN2_PTPN1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PTPN2_PTPN1 PTPN2 / PTPN1 JAK->PTPN2_PTPN1 Dephosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Translocation Abbv_cls_484 This compound Abbv_cls_484->PTPN2_PTPN1 Inhibition Transcription Gene Transcription (e.g., ISGs) DNA->Transcription Activation

Caption: PTPN2/PTPN1 negatively regulate JAK-STAT signaling, which this compound inhibits.

Abbv_cls_484_Experimental_Workflow cluster_discovery Discovery & In Vitro Validation cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development Structure_Design Structure-Based Drug Design Enzyme_Assay Enzymatic Inhibition Assay (IC50 vs PTPN2/PTPN1) Structure_Design->Enzyme_Assay Cell_Assay Cell-Based Assay (pSTAT Inhibition) Enzyme_Assay->Cell_Assay Selectivity_Screen Selectivity Screening (vs other phosphatases) Cell_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (in mice) Selectivity_Screen->PK_Studies Tumor_Models Syngeneic Mouse Tumor Models PK_Studies->Tumor_Models Efficacy_Testing Efficacy Testing (Monotherapy & Combo) Tumor_Models->Efficacy_Testing TME_Analysis Tumor Microenvironment Analysis (scRNAseq) Efficacy_Testing->TME_Analysis Phase1 Phase 1 Clinical Trial (Solid Tumors, NCT04777994) TME_Analysis->Phase1

Caption: The discovery and development workflow for this compound.

Dual_Mechanism_of_Action cluster_tumor Tumor Cell cluster_immune Immune Cell (T Cell / NK Cell) Abbv_cls_484 This compound PTPN2_N1_Tumor PTPN2/N1 Inhibition Abbv_cls_484->PTPN2_N1_Tumor PTPN2_N1_Immune PTPN2/N1 Inhibition Abbv_cls_484->PTPN2_N1_Immune IFN_Sensitivity Increased IFNγ Sensitivity PTPN2_N1_Tumor->IFN_Sensitivity Antigen_Presentation Increased Antigen Presentation IFN_Sensitivity->Antigen_Presentation Chemokine_Release Pro-inflammatory Chemokine Release IFN_Sensitivity->Chemokine_Release Tumor_Growth_Delay Tumor Growth Delay Antigen_Presentation->Tumor_Growth_Delay Chemokine_Release->Tumor_Growth_Delay Tumor_Killing Enhanced Tumor Killing JAK_STAT_Upreg Enhanced JAK-STAT Signaling PTPN2_N1_Immune->JAK_STAT_Upreg Activation_Function Increased Activation & Function JAK_STAT_Upreg->Activation_Function Reduced_Exhaustion Reduced T Cell Exhaustion JAK_STAT_Upreg->Reduced_Exhaustion Activation_Function->Tumor_Killing Reduced_Exhaustion->Tumor_Killing

References

The PTPN2/PTPN1 Inhibitor Abbv-cls-484: A Technical Guide to its Immunomodulatory Effects on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abbv-cls-484 is a first-in-class, orally bioavailable, small-molecule inhibitor targeting the protein tyrosine phosphatases PTPN2 and PTPN1, two key negative regulators of anti-tumor immunity.[1][2][[“]] Preclinical studies have demonstrated that this compound monotherapy can elicit potent anti-tumor responses, even in models resistant to immune checkpoint blockade.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound and its multifaceted effects on the tumor microenvironment (TME), supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant proportion of patients do not respond to these therapies, highlighting the need for novel therapeutic strategies that can overcome resistance mechanisms.[2] The protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical intracellular immune checkpoints, suppressing inflammatory signaling pathways in both immune and cancer cells.[2][[“]] Genetic inactivation of PTPN2 or PTPN1 has been shown to enhance anti-tumor immunity. This compound was developed as a potent, active-site inhibitor of both PTPN2 and PTPN1, offering a novel therapeutic approach to reinvigorate the anti-tumor immune response.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action: directly on cancer cells and by modulating the function of various immune cells within the TME.[4]

Direct Effects on Tumor Cells
  • Increased Sensitivity to Interferon-gamma (IFNγ): PTPN2 is a negative regulator of the IFNγ signaling pathway. By inhibiting PTPN2, this compound amplifies the intrinsic response of tumor cells to IFNγ, a key anti-cancer cytokine.[4][5] This leads to enhanced JAK-STAT signaling, resulting in tumor growth arrest and increased expression of antigens, making them more visible to the immune system.[4][6]

Modulation of the Tumor Microenvironment

This compound significantly remodels the TME from an immunosuppressive to an inflamed, immune-active state. This is achieved by enhancing the function of key anti-tumor immune cells:

  • CD8+ T Cells: this compound promotes the activation, proliferation, and effector functions of CD8+ T cells.[1][5] It reduces T cell exhaustion, a state of dysfunction characterized by the expression of inhibitory receptors like PD-1 and a diminished capacity to produce cytotoxic molecules.[4][5]

  • Natural Killer (NK) Cells: The activity of NK cells, another critical component of the anti-tumor immune response, is also enhanced by this compound.[1]

  • Dendritic Cells (DCs) and Macrophages: this compound promotes a pro-inflammatory phenotype in myeloid cells, including DCs and macrophages.[7] This includes a shift from immunosuppressive M2 macrophages towards pro-inflammatory M1 macrophages.[8]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the JAK-STAT pathway, which is downstream of various cytokine receptors, including the IFNγ receptor. PTPN2 and PTPN1 dephosphorylate and inactivate key components of this pathway, including JAK1, JAK2, and STAT1. By inhibiting these phosphatases, this compound leads to sustained phosphorylation and activation of the JAK-STAT pathway, amplifying the cellular response to cytokines like IFNγ.

G cluster_cell Tumor/Immune Cell cluster_nucleus Tumor/Immune Cell IFNy IFNγ IFNyR IFNγ Receptor IFNy->IFNyR Binds JAK1_JAK2 JAK1/JAK2 IFNyR->JAK1_JAK2 Activates STAT1 STAT1 JAK1_JAK2->STAT1 Phosphorylates Nucleus Nucleus STAT1->Nucleus Translocates to PTPN2_PTPN1 PTPN2/PTPN1 PTPN2_PTPN1->JAK1_JAK2 Dephosphorylates PTPN2_PTPN1->STAT1 Dephosphorylates Abbv_cls_484 This compound Abbv_cls_484->PTPN2_PTPN1 Inhibits Gene_Expression Gene Expression (e.g., Antigen Presentation, Pro-inflammatory Cytokines) STAT1_in_nucleus STAT1 STAT1_in_nucleus->Gene_Expression Induces

Caption: this compound Mechanism of Action in the JAK-STAT Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound
TargetAssayIC50 (nM)EC50 (µM)Reference
PTPN2Enzymatic Assay1.8-[1]
PTPN1Enzymatic Assay2.5-[1]
IFNγ-mediated STAT1 PhosphorylationB16 Tumor Cells-0.176[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
Tumor ModelTreatmentOutcomeReference
Pancreatic AdenocarcinomaThis compound MonotherapyTumor regression and increased survival comparable to anti-PD-1[1]
4T1 Breast CancerThis compound MonotherapyTumor regression and increased survival comparable to anti-PD-1[1]
EMT-6 Breast CancerThis compound MonotherapyTumor regression and increased survival comparable to anti-PD-1[1]
CT26 Colon CarcinomaThis compound + anti-PD-1Additive anti-tumor effect[1]
B16 MelanomaThis compound MonotherapyReduced pulmonary metastasis[1]
Table 3: Pharmacodynamic Effects of this compound in the Tumor Microenvironment
BiomarkerChangeMouse ModelReference
Pro-inflammatory Mediators (Ifng, Tnf, Il15, Il18, Cxcl9, Cxcl10, Cxcl12, Ccl5)Significant IncreaseNot specified[1]
CXCL9, CXCL10Significant IncreasePtpn2/n1-null mice[1]
Granzyme BIncrease (at highest dose)Ptpn2/n1-null mice[1]
CD8+ T Cell InfiltrationIncreasedNot specified[5]
T Cell Exhaustion Genes (e.g., Tox)Decreased ExpressionNot specified[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vivo Syngeneic Mouse Model Studies

G start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume Measurement & Survival Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Immune Cell Infiltration (Flow Cytometry, scRNA-seq) - Cytokine/Chemokine Analysis monitoring->endpoint

Caption: General Workflow for In Vivo Efficacy Studies.
  • Cell Culture and Implantation: Syngeneic tumor cells (e.g., CT26, 4T1, EMT-6) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 3 to 100 mg/kg).[1] The vehicle control group receives the formulation without the active compound.

  • Tumor Measurement and Survival Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. Animal survival is monitored daily.

  • Endpoint Analysis: At the end of the study or when tumors reach a predetermined size, tumors are harvested for downstream analysis. This includes:

    • Immunophenotyping: Tumors are dissociated into single-cell suspensions, stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80), and analyzed by flow cytometry to quantify immune cell populations.

    • Single-Cell RNA Sequencing (scRNA-seq): Tumor-infiltrating lymphocytes are isolated and subjected to scRNA-seq to obtain detailed transcriptional profiles of individual immune cells.

    • Cytokine and Chemokine Analysis: Tumor lysates or plasma samples are analyzed for the levels of various cytokines and chemokines using techniques such as multiplex immunoassays (e.g., Luminex) or qPCR.

In Vitro T Cell Cytotoxicity Assay
  • Target Cell Plating: Tumor cells (e.g., B16 melanoma) are plated in 96-well plates and allowed to adhere.

  • Effector T Cell Co-culture: Activated CD8+ T cells are added to the wells containing the target cells at various effector-to-target (E:T) ratios.

  • This compound Treatment: this compound is added to the co-culture at different concentrations.

  • Incubation: The co-culture is incubated for a specified period (e.g., 24-72 hours).

  • Cytotoxicity Measurement: Target cell viability is assessed using a luciferase-based assay or by flow cytometry to quantify the percentage of dead target cells.

Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Dissociation: Freshly harvested tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.

  • Leukocyte Isolation: Tumor-infiltrating leukocytes are enriched from the single-cell suspension, often using density gradient centrifugation.

  • Cell Staining and Sorting: The enriched leukocytes are stained with antibodies against immune cell markers (e.g., CD45, CD3, CD8) and sorted using fluorescence-activated cell sorting (FACS) to isolate specific populations of interest (e.g., CD8+ T cells).

  • Single-Cell Library Preparation: Sorted single cells are captured in droplets, and cDNA libraries are prepared using a commercial platform (e.g., 10x Genomics Chromium).

  • Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencer. The resulting data is processed through a bioinformatic pipeline to align reads, generate gene expression matrices, perform dimensionality reduction (e.g., UMAP), cluster cells based on their transcriptional profiles, and identify differentially expressed genes.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in patients with advanced solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[1]

Conclusion

This compound represents a promising novel immunotherapy that targets the intracellular immune checkpoints PTPN2 and PTPN1. By enhancing the sensitivity of tumor cells to IFNγ and promoting the activity of multiple immune effector cells, this compound effectively inflames the tumor microenvironment and drives potent anti-tumor immunity in preclinical models. The ongoing clinical evaluation will be crucial in determining the therapeutic potential of this innovative approach in cancer patients.

References

The Dual PTPN1/PTPN2 Inhibitor Abbv-cls-484: A Technical Guide to its Regulation of JAK-STAT Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abbv-cls-484 (also known as AC484 or Osunprotafib) is a first-in-class, orally bioavailable small molecule that dually inhibits the protein tyrosine phosphatase non-receptor type 1 (PTPN1) and type 2 (PTPN2).[1][2][3] These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in the anti-tumor immune response. By inhibiting PTPN1 and PTPN2, this compound enhances JAK-STAT signaling, thereby augmenting the intrinsic tumor response to interferons and promoting the activation and function of key anti-tumor immune cells, including Natural Killer (NK) cells and CD8+ T cells.[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its regulation of the JAK-STAT pathway. It includes a compilation of publicly available quantitative data, detailed representative experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The JAK-STAT signaling pathway is a crucial cascade for a wide array of cytokines and growth factors, leading to cellular responses such as proliferation, differentiation, and apoptosis. In the context of immuno-oncology, the JAK-STAT pathway, particularly when activated by interferons (IFNs), is instrumental in orchestrating an effective anti-tumor immune response. PTPN1 and PTPN2 are key intracellular checkpoints that attenuate JAK-STAT signaling by dephosphorylating and inactivating JAK and STAT proteins.

This compound emerges as a promising therapeutic agent by targeting these checkpoints.[1] Its dual inhibitory action on PTPN1 and PTPN2 effectively removes the brakes on the JAK-STAT pathway, leading to a more robust and sustained anti-tumor immune response.[2] Preclinical studies have demonstrated that this compound can overcome resistance to immune checkpoint blockade and promote tumor regression in various cancer models.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation and understanding of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

ParameterTargetValueCell Line/SystemReference
IC50PTPN12.5 nMBiochemical Assay[5]
IC50PTPN21.8 nMBiochemical Assay[5]

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LineConditionsReference
EC500.176 µMB16 tumor cellsIFN-γ-mediated STAT1 phosphorylation[6]

Table 2: Cellular Activity of this compound

ParameterValueSpeciesDosingReference
t½ (oral)2 hMouseNot specified[6]
Unbound Fraction (Plasma)0.86MouseNot specified[6]
Unbound Fraction (Plasma)0.5HumanNot specified[6]
Unbound Brain/Plasma Ratio0.08MouseNot specified[6]
Clearance1.7 L/h·kgMouseNot specified[6]

Table 3: Pharmacokinetic Properties of this compound in Mice

Mechanism of Action: Regulation of JAK-STAT Signaling

This compound enhances anti-tumor immunity by potentiating the JAK-STAT signaling pathway in both tumor cells and immune cells. The core mechanism involves the inhibition of PTPN1 and PTPN2, which are negative regulators of this pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and the Role of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PTPN1_PTPN2 PTPN1 / PTPN2 PTPN1_PTPN2->JAK Dephosphorylation (Inhibition) PTPN1_PTPN2->STAT Dephosphorylation (Inhibition) Abbv_cls_484 This compound Abbv_cls_484->PTPN1_PTPN2 Inhibition Gene_Expression Gene Expression (e.g., IFN-stimulated genes) STAT_dimer->Gene_Expression Transcription Activation Cytokine Cytokine (e.g., IFN-γ) Cytokine->Cytokine_Receptor Binding

Caption: this compound inhibits PTPN1/PTPN2, enhancing JAK-STAT signaling.

Experimental Protocols

This section provides representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions.

PTPN1/PTPN2 Inhibition Assay (Biochemical)

This assay determines the in vitro inhibitory activity of this compound against purified PTPN1 and PTPN2 enzymes.

PTP_Inhibition_Assay Workflow for PTPN1/PTPN2 Inhibition Assay start Start prepare_reagents Prepare Reagents: - Purified PTPN1/PTPN2 - this compound dilutions - Phosphopeptide substrate - Assay buffer start->prepare_reagents incubation Incubate PTPN1/PTPN2 with this compound prepare_reagents->incubation add_substrate Add Phosphopeptide Substrate incubation->add_substrate reaction Allow Phosphatase Reaction to Proceed add_substrate->reaction measure_signal Measure Product Formation (e.g., Fluorescence) reaction->measure_signal calculate_ic50 Calculate IC50 Values measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound against PTPN1/PTPN2.

Protocol:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Dilute purified recombinant human PTPN1 and PTPN2 enzymes to the desired concentration in assay buffer.

    • Prepare a solution of a fluorogenic phosphopeptide substrate (e.g., a synthetic phosphotyrosine-containing peptide) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the diluted this compound or vehicle control to each well.

    • Add the diluted PTPN1 or PTPN2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon dephosphorylation.

    • Subtract the background fluorescence from the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

IFN-γ-mediated STAT1 Phosphorylation Assay (Cellular)

This assay measures the ability of this compound to enhance IFN-γ-induced STAT1 phosphorylation in cancer cells.

STAT1_Phosphorylation_Assay Workflow for STAT1 Phosphorylation Assay start Start seed_cells Seed Cancer Cells (e.g., B16) in a Plate start->seed_cells pre_treat Pre-treat Cells with This compound or Vehicle seed_cells->pre_treat stimulate Stimulate with IFN-γ pre_treat->stimulate lyse_cells Lyse Cells and Collect Protein stimulate->lyse_cells western_blot Perform Western Blot for p-STAT1 and Total STAT1 lyse_cells->western_blot quantify Quantify Band Intensities and Calculate Ratio western_blot->quantify end End quantify->end

Caption: Workflow for assessing the effect of this compound on STAT1 phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to respond to IFN-γ (e.g., B16 murine melanoma cells) in a multi-well plate and culture overnight.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with a sub-maximal concentration of recombinant IFN-γ for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Western Blotting:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for p-STAT1 and total STAT1 using densitometry software.

    • Normalize the p-STAT1 signal to the total STAT1 signal for each sample.

    • Plot the fold-change in normalized p-STAT1 levels relative to the IFN-γ-stimulated vehicle control against the concentration of this compound to determine the EC50.

In Vivo Anti-Tumor Efficacy Studies

These studies evaluate the anti-tumor activity of this compound in mouse models of cancer.

Protocol:

  • Tumor Implantation:

    • Implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) subcutaneously into the flank of immunocompetent mice.

    • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination therapy).

    • Administer this compound orally at the desired dose and schedule.

    • Administer anti-PD-1 antibody intraperitoneally at the recommended dose and schedule.

  • Tumor Growth Monitoring and Endpoint:

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • Monitor the body weight and overall health of the mice.

    • Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.

    • At the end of the study, tumors and spleens can be harvested for further ex vivo analysis (e.g., immunophenotyping, single-cell RNA sequencing).

Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)

This technique provides a high-resolution view of the immune cell landscape within the tumor microenvironment following treatment with this compound.

Protocol:

  • Tumor Digestion and Cell Isolation:

    • Excise tumors from treated and control mice and mechanically dissociate them.

    • Perform enzymatic digestion using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

    • Enrich for immune cells (CD45+ cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Single-Cell Library Preparation and Sequencing:

    • Perform single-cell capture and library preparation using a commercially available platform (e.g., 10x Genomics Chromium).

    • Sequence the resulting libraries on a high-throughput sequencing instrument.

  • Bioinformatic Analysis:

    • Perform quality control and filtering of the sequencing data.

    • Align reads to the reference genome and generate a gene-cell expression matrix.

    • Perform dimensionality reduction (e.g., PCA, UMAP) and clustering to identify different immune cell populations.

    • Perform differential gene expression analysis between treatment groups within specific cell clusters to identify treatment-induced changes in gene expression profiles.

    • Analyze T-cell receptor (TCR) sequences to assess clonality and T-cell expansion.

Conclusion

This compound represents a novel and promising approach in cancer immunotherapy by targeting the intracellular immune checkpoints PTPN1 and PTPN2. Its ability to amplify JAK-STAT signaling leads to a multifaceted anti-tumor immune response, characterized by enhanced interferon sensitivity and increased activation of cytotoxic immune cells. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other modulators of the JAK-STAT pathway. The ongoing clinical evaluation of this first-in-class inhibitor will be crucial in determining its role in the evolving landscape of cancer treatment.[1]

References

The Impact of Abbv-cls-484 on the Interferon Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein tyrosine phosphatases PTPN2 and PTPN1. These phosphatases are critical negative regulators of inflammatory signaling pathways, including the interferon (IFN) response. By inhibiting PTPN2 and PTPN1, this compound unleashes a potent anti-tumor immune response. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the interferon signaling pathway, supported by preclinical data and detailed experimental methodologies.

Introduction

The interferon signaling pathway plays a pivotal role in the innate and adaptive immune responses to pathogens and cancer. Type I and Type II interferons, upon binding to their receptors, activate the JAK-STAT signaling cascade, leading to the transcription of hundreds of interferon-stimulated genes (ISGs). These ISGs orchestrate a variety of anti-proliferative, pro-apoptotic, and immunomodulatory effects. However, tumor cells can develop resistance to interferon-mediated anti-tumor effects through various mechanisms, including the upregulation of negative regulatory proteins like PTPN2 and PTPN1. This compound has emerged as a promising therapeutic agent that can reverse this resistance and amplify the endogenous anti-tumor interferon response.

Mechanism of Action of this compound

This compound is a potent, active-site inhibitor of both PTPN2 and its close homolog PTPN1.[1][2][3] PTPN2 and PTPN1 negatively regulate the JAK-STAT pathway by dephosphorylating key signaling components, including JAK1, JAK2, and STAT1. By inhibiting these phosphatases, this compound effectively removes the brakes on interferon signaling.

Enhancement of the JAK-STAT Signaling Pathway

Upon interferon-gamma (IFNγ) stimulation, the inhibition of PTPN2 and PTPN1 by this compound leads to a sustained phosphorylation of STAT1.[2] This enhanced STAT1 activation results in increased transcription of ISGs, which are crucial for amplifying the anti-tumor immune response. Preclinical studies have demonstrated that treatment with this compound significantly increases the expression of key chemokines, such as CXCL9 and CXCL10, which are responsible for recruiting immune cells to the tumor microenvironment.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay Reference
IC50 (PTPN2)1.8 nMEnzymatic Assay[2]
IC50 (PTPN1)2.5 nMEnzymatic Assay[2]
EC50 (IFNγ-mediated STAT1 phosphorylation)0.176 µMIn vitro cell-based assay (B16 tumor cells)[2]
In vivo dose range (mice)3 to 100 mg/kgSyngeneic mouse tumor models[2]
IC50 (SUDHL1 cell line, 72h)6.285 µMIn vitro cell viability assay[4]
IC50 (Karpas299 cell line, 72h)5.838 µMIn vitro cell viability assay[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Interferon Response Assay

Objective: To determine the effect of this compound on the interferon-gamma-mediated signaling pathway in tumor cells.

Cell Lines: B16F10 murine melanoma cells, CT26 and MC38 murine colorectal carcinoma cells.

Methodology:

  • Cells are seeded in 12-well plates and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing either DMSO (vehicle control) or a specified concentration of this compound (e.g., 30 µM).

  • Cells are co-treated with or without recombinant mouse IFNγ (e.g., 100 ng/mL).

  • After a 24-hour incubation period, cells are harvested for analysis.

Analysis:

  • Western Blotting: Whole-cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total STAT1 and phosphorylated STAT1 (p-STAT1).

  • qRT-PCR: Total RNA is extracted, and cDNA is synthesized. The expression levels of ISGs, such as Cxcl11 and Ccl5, are quantified using real-time PCR, with GAPDH as an internal control.

In Vivo Murine Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with anti-PD-1 therapy.

Animal Models: C57BL/6 or BALB/c mice.

Tumor Models: Syngeneic tumor models, including 4T1 and EMT-6 breast cancer models, which are known to be resistant to anti-PD-1 treatment.

Methodology:

  • Tumor cells are implanted subcutaneously into the flank of the mice.

  • Once tumors reach a palpable size, mice are randomized into treatment groups.

  • This compound is administered orally at doses ranging from 3 to 100 mg/kg, once or twice daily.

  • For combination studies, an anti-PD-1 antibody is administered intraperitoneally.

  • Tumor growth is monitored regularly using calipers.

Analysis:

  • Tumor Growth Inhibition: Tumor volumes are calculated and compared between treatment and control groups.

  • Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised, and single-cell suspensions are prepared. TILs are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, NK1.1, Granzyme B) and analyzed by flow cytometry.

  • Single-Cell RNA Sequencing (scRNA-seq): TILs are isolated and subjected to scRNA-seq to analyze the transcriptional profiles of individual immune cells within the tumor microenvironment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Abbv_cls_484_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFNγ Receptor JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 Activates STAT1 STAT1 JAK1_2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1->STAT1 Dephosphorylation ISGs Interferon-Stimulated Genes (e.g., CXCL9, CXCL10) pSTAT1->ISGs Dimerizes and translocates to nucleus to activate transcription PTPN2_1 PTPN2/PTPN1 PTPN2_1->pSTAT1 Inhibits by dephosphorylating Abbv_cls_484 This compound Abbv_cls_484->PTPN2_1 Inhibits IFNgamma IFNγ IFNgamma->IFNGR Binds

Caption: Mechanism of action of this compound on the IFNγ signaling pathway.

In_Vitro_Interferon_Response_Assay_Workflow start Seed tumor cells (e.g., B16F10) treatment Treat with this compound and/or IFNγ for 24h start->treatment harvest Harvest cells treatment->harvest analysis Analyze harvest->analysis western Western Blot for p-STAT1/STAT1 analysis->western qpcr qRT-PCR for ISG expression analysis->qpcr

Caption: Workflow for the in vitro interferon response assay.

In_Vivo_Tumor_Model_Workflow start Implant tumor cells in mice treatment Administer this compound (oral) +/- anti-PD-1 (IP) start->treatment monitoring Monitor tumor growth treatment->monitoring endpoint Endpoint analysis monitoring->endpoint tgi Tumor Growth Inhibition endpoint->tgi til_analysis TIL analysis (Flow Cytometry, scRNA-seq) endpoint->til_analysis

Caption: Workflow for in vivo evaluation of this compound in murine tumor models.

Conclusion

This compound represents a novel and promising strategy in cancer immunotherapy. By targeting the key negative regulators of the interferon response, PTPN2 and PTPN1, this compound effectively sensitizes tumors to interferon-mediated anti-tumor effects. The preclinical data strongly support its mechanism of action, demonstrating enhanced JAK-STAT signaling, increased expression of interferon-stimulated genes, and potent anti-tumor immunity in various cancer models. The ongoing clinical evaluation of this compound (NCT04777994) will be crucial in determining its therapeutic potential in patients with advanced solid tumors.[5][6][7] This technical guide provides a comprehensive overview of the core science behind this compound's impact on the interferon response, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.

References

Abbv-cls-484: A Technical Guide to its Role in Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor that potently targets the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound unleashes a robust anti-tumor immune response, impacting both the innate and adaptive immune systems.[3] Preclinical data has demonstrated its ability to enhance the activity of key immune effector cells, remodel the tumor microenvironment, and generate potent anti-tumor immunity, even in models resistant to existing immunotherapies.[1] This document provides an in-depth technical overview of the mechanism of action, key experimental data, and methodologies related to this compound.

Core Mechanism of Action: PTPN2/PTPN1 Inhibition and JAK-STAT Pathway Amplification

The primary mechanism of action of this compound is the inhibition of the active sites of PTPN2 and PTPN1.[3] These phosphatases normally act as a brake on cytokine signaling by dephosphorylating and inactivating components of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[4] By inhibiting PTPN2 and PTPN1, this compound effectively removes this brake, leading to enhanced and sustained JAK-STAT signaling in response to cytokines such as interferons (IFN).[1][5] This amplified signaling is central to the diverse effects of this compound on the immune system.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IFNγ) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak p-JAK jak->p_jak Phosphorylates stat STAT p_stat p-STAT stat->p_stat p_jak->stat Phosphorylates p_stat_dimer p-STAT Dimer p_stat->p_stat_dimer Dimerizes ptpn2_ptpn1 PTPN2 / PTPN1 ptpn2_ptpn1->p_jak Dephosphorylates ptpn2_ptpn1->p_stat abbv This compound abbv->ptpn2_ptpn1 Inhibits isg Transcription of Immune Response Genes (ISGs) p_stat_dimer->isg Promotes Transcription

Caption: this compound enhances JAK-STAT signaling by inhibiting PTPN2/PTPN1. (Within 100 characters)

Quantitative Data Summary

The preclinical characterization of this compound has yielded significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Cellular Activity
ParameterTarget/Cell LineValueReference
IC50 PTPN21.8 nM[6][7]
PTPN12.5 nM[6][7]
PTPN915 nM[8]
EC50 IFN-γ-mediated STAT1 Phosphorylation (B16 cells)176 nM[2][7]
Aqueous Solubility -2.55 µM[6]
Table 2: Pharmacokinetic Properties in Mice
ParameterValueReference
t½ (oral admin) 2 h[6]
Unbound Fraction (Plasma) 0.86 (Mouse), 0.5 (Human)[6]
Unbound Brain/Plasma Ratio 0.08[6]
Clearance 1.7 L/h·kg[6]

Role in Innate and Adaptive Immunity

This compound orchestrates a multi-faceted enhancement of the anti-tumor immune response, engaging both innate and adaptive immune cell populations. This leads to an inflamed tumor microenvironment that is more susceptible to immune-mediated clearance.[1][5]

G cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity cluster_tumor Tumor Microenvironment abbv This compound (PTPN2/PTPN1 Inhibitor) nk Natural Killer (NK) Cells abbv->nk ↑ Activation & Cytotoxicity dc Dendritic Cells (DCs) abbv->dc ↑ Pro-inflammatory Properties mac Macrophages abbv->mac ↑ Pro-inflammatory Properties mdsc Myeloid-Derived Suppressor Cells (MDSCs) abbv->mdsc → Pro-inflammatory Phenotype tcell CD8+ T Cells abbv->tcell ↑ Activation & Cytotoxicity ↓ Exhaustion tumor Tumor Cells abbv->tumor ↑ Sensitivity to IFNγ & T-cell killing nk->tumor Kills dc->tcell Primes tme Inflamed TME (↑ IFNγ, ↑ Chemokines) mac->tme tcell->tumor Kills tumor->tme G cluster_prep Day -1: Preparation cluster_coculture Day 0: Co-culture cluster_analysis Day 1-3: Analysis plate_tumor Plate B16-OVA tumor cells in ultra-low adhesion plate centrifuge Centrifuge to form spheroids plate_tumor->centrifuge add_tcells Add OT-I CD8+ T cells centrifuge->add_tcells add_compound Add this compound or vehicle control add_tcells->add_compound image Image spheroids daily (e.g., IncuCyte) add_compound->image measure Measure spheroid size & fluorescence (tumor viability) image->measure

References

Methodological & Application

Application Notes and Protocols for Abbv-cls-484, a First-in-Class PTPN2/PTPN1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-cls-484 is a first-in-class, orally bioavailable, active-site inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2][3][4] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2][4] By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and promoting the activation and function of various immune cells, including T cells, NK cells, dendritic cells, and macrophages.[1][5][6] Preclinical studies have demonstrated that this compound promotes robust anti-tumor immunity, in part by amplifying the JAK-STAT signaling pathway in response to interferons.[1][2][7]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and similar molecules.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published preclinical studies.

ParameterTarget/Cell LineValueReference
IC50 PTPN12.5 nM[8][9]
IC50 PTPN21.8 nM[8][9]
EC50 IFN-γ-mediated STAT1 phosphorylation in B16 tumor cells0.176 µM[9]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Abbv_cls_484_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Receptor IFN Receptor JAKs JAKs IFN Receptor->JAKs activates This compound This compound PTPN2 PTPN2 This compound->PTPN2 inhibits PTPN1 PTPN1 This compound->PTPN1 inhibits pJAKs pJAKs PTPN2->pJAKs dephosphorylates PTPN1->pJAKs dephosphorylates JAKs->pJAKs phosphorylates STATs STATs pJAKs->STATs phosphorylates pSTATs pSTATs STATs->pSTATs Gene Transcription Gene Transcription pSTATs->Gene Transcription promotes Immune Response Immune Response Gene Transcription->Immune Response

Caption: this compound inhibits PTPN2/1, enhancing JAK-STAT signaling.

General Experimental Workflow for In Vitro Cell-Based Assays

Experimental_Workflow start Start: Prepare Cells (e.g., Tumor Cells, PBMCs) seed Seed Cells into Microplate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (Time Course) treat->incubate assay Perform Specific Assay (e.g., Cytotoxicity, Cytokine Measurement) incubate->assay data Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data analysis Data Analysis (e.g., IC50/EC50 Calculation) data->analysis end End: Report Results analysis->end

Caption: General workflow for in vitro cell-based assays.

Experimental Protocols

In Vitro Phosphatase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on PTPN1 and PTPN2 enzymatic activity.

Materials:

  • Recombinant human PTPN1 and PTPN2 enzymes

  • Fluorescent phosphatase substrate (e.g., DiFMUP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

  • This compound

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add a fixed concentration of recombinant PTPN1 or PTPN2 enzyme to each well of the 384-well plate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorescent phosphatase substrate DiFMUP to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm).

  • Calculate the rate of the enzymatic reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with PTPN2 and PTPN1 in a cellular context.

Materials:

  • Cancer cell line with endogenous expression of PTPN2 and PTPN1

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibodies against PTPN2 and PTPN1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler across a range of temperatures for 3 minutes, followed by cooling for 3 minutes.

  • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Quantify the amount of soluble PTPN2 and PTPN1 in the supernatant by Western blotting.

  • Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

T-Cell Activation Assay

Objective: To evaluate the effect of this compound on T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Flow cytometer

  • Fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69)

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate the PBMCs or isolated T-cells in a 96-well plate.

  • Treat the cells with a serial dilution of this compound or vehicle (DMSO).

  • Add T-cell activation stimuli to the appropriate wells.

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD25 and CD69.

  • Analyze the expression of activation markers on the T-cell population using a flow cytometer.

  • Quantify the percentage of activated T-cells and the mean fluorescence intensity of the activation markers.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production of inflammatory cytokines by immune cells.

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, TNF-α, IL-2)

Procedure:

  • Follow steps 1-5 of the T-Cell Activation Assay protocol.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of cytokines in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

  • Plot the cytokine concentration against the logarithm of the this compound concentration to determine the dose-dependent effect.

Co-culture Cytotoxicity Assay

Objective: To assess the ability of this compound to enhance immune cell-mediated killing of tumor cells.

Materials:

  • A target tumor cell line

  • Effector immune cells (e.g., activated PBMCs or NK cells)

  • Complete cell culture medium for both cell types

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Method for quantifying cell viability (e.g., LDH release assay, Calcein-AM staining, or flow cytometry-based killing assay)

Procedure:

  • Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.

  • On the following day, treat the tumor cells with a serial dilution of this compound or vehicle (DMSO).

  • Add the effector immune cells to the wells at a specific effector-to-target (E:T) ratio.

  • Co-culture the cells for a predetermined time (e.g., 24-72 hours).

  • Quantify the percentage of dead tumor cells using a suitable cytotoxicity assay.

  • Calculate the percentage of specific lysis for each condition.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell lines, reagent concentrations, and incubation times, for their specific applications.

References

Application Notes and Protocols for Abbv-cls-484 Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and its closely related paralog PTPN1.[1][2][3] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2][3][4] By inhibiting PTPN2 and PTPN1, this compound unleashes a potent anti-tumor immune response through a dual mechanism of action: directly enhancing the sensitivity of tumor cells to immune-mediated killing and promoting the activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells.[1][4][5] Preclinical studies in various syngeneic mouse models have demonstrated robust anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors, even in models resistant to anti-PD-1 therapy.[1][2][6]

These application notes provide a comprehensive overview of the experimental design for evaluating the in vivo efficacy of this compound in syngeneic mouse models, including detailed protocols for key experimental procedures.

Data Presentation

Table 1: Recommended Syngeneic Mouse Models for this compound Efficacy Studies
Tumor TypeCell LineMouse StrainKey Characteristics
Breast Cancer4T1BALB/cAggressive, metastatic, and resistant to anti-PD-1 therapy.[6][7]
Breast CancerEMT6BALB/cModerately immunogenic.[6]
Colon CancerCT26BALB/cImmunogenic and responsive to immunotherapy.[8]
MelanomaB16-F10C57BL/6Poorly immunogenic and aggressive.[8]
Lung CancerCMT167C57BL/6Spontaneous metastatic model.[7]
Pancreatic Adenocarcinoma(e.g., KPC)C57BL/6Relevant model for a typically non-immunogenic tumor.[8]
Table 2: Pharmacokinetic Profile of this compound in Mice
ParameterValueReference
IC50 (PTPN2) 1.8 nM[8][9]
IC50 (PTPN1) 2.5 nM[8][9]
Oral Bioavailability Good[9]
Half-life (t½) in mice 2 hours[8]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PTPN2 and PTPN1, which leads to the enhancement of JAK-STAT signaling. This pathway is crucial for the cellular response to interferons and other cytokines, promoting an anti-tumor immune response.

Abbv_cls_484_Signaling_Pathway This compound Signaling Pathway cluster_cell Tumor Cell / Immune Cell This compound This compound PTPN2/PTPN1 PTPN2/PTPN1 This compound->PTPN2/PTPN1 inhibits JAK JAK PTPN2/PTPN1->JAK dephosphorylates STAT STAT JAK->STAT phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription activates Anti-tumor Response Anti-tumor Response Gene Transcription->Anti-tumor Response

Caption: this compound inhibits PTPN2/PTPN1, enhancing JAK-STAT signaling and promoting anti-tumor responses.

Experimental Workflow

A typical in vivo study to evaluate the efficacy of this compound follows a standardized workflow from tumor cell implantation to data analysis.

Experimental_Workflow This compound In Vivo Efficacy Study Workflow cluster_endpoints Endpoint Analysis Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation 1. Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring 2. Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation 3. (once tumors are established) Continued Monitoring & Dosing Continued Monitoring & Dosing Treatment Initiation->Continued Monitoring & Dosing 4. Endpoint Analysis Endpoint Analysis Continued Monitoring & Dosing->Endpoint Analysis 5. Tumor Growth Inhibition Tumor Growth Inhibition Survival Analysis Survival Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Toxicity Assessment Toxicity Assessment

Caption: Workflow for an in vivo efficacy study of this compound.

Experimental Protocols

Syngeneic Tumor Model Establishment

Objective: To establish solid tumors in immunocompetent mice using a syngeneic tumor cell line.

Materials:

  • Syngeneic tumor cells (e.g., 4T1, CT26)

  • Appropriate mouse strain (e.g., BALB/c, C57BL/6)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-30G needles

  • 70% ethanol

  • Animal clippers

Protocol:

  • Culture tumor cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA and wash with sterile PBS.

  • Count cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep cells on ice.

  • Shave the flank of the mouse where the tumor will be implanted.

  • Clean the injection site with 70% ethanol.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Monitor mice for tumor growth.

Tumor Growth Monitoring and Measurement

Objective: To monitor tumor growth over time to assess treatment efficacy.

Materials:

  • Digital calipers

  • Scale for measuring mouse body weight

Protocol:

  • Once tumors become palpable, typically 5-7 days post-implantation, begin measurements.

  • Measure the length (longest dimension) and width (perpendicular dimension) of the tumor using digital calipers at least twice a week.

  • Record the body weight of each mouse at the same time as tumor measurements.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Euthanize mice if the tumor volume exceeds 2000 mm³ or if there are signs of excessive morbidity (e.g., >20% body weight loss, ulceration).

This compound Administration (Oral Gavage)

Objective: To administer this compound orally to tumor-bearing mice.

Materials:

  • This compound

  • Appropriate vehicle for formulation

  • Gavage needles (18-20 gauge for adult mice)

  • 1 mL syringes

Protocol:

  • Prepare the dosing formulation of this compound in the appropriate vehicle.

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

  • Gently restrain the mouse.

  • Measure the gavage needle from the corner of the mouth to the last rib to ensure proper insertion depth.

  • Insert the gavage needle into the esophagus and slowly administer the dose.

  • Return the mouse to its cage and monitor for any adverse reactions.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of this compound in plasma over time.

Materials:

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Capillary tubes or appropriate blood collection supplies

  • Centrifuge

Protocol:

  • Administer a single dose of this compound to the mice.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically 25-50 µL) via tail vein or saphenous vein bleeding.

  • Place blood into anticoagulant-containing tubes and keep on ice.

  • Separate plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Store plasma samples at -80°C until analysis by LC-MS/MS.

Pharmacodynamic (PD) and Immune Cell Analysis

Objective: To assess the biological effects of this compound on the tumor microenvironment.

Materials:

  • Reagents for tissue dissociation (e.g., collagenase, DNase)

  • Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -NK1.1, -CD45, -pSTAT1)

  • Flow cytometer

  • Reagents for single-cell RNA sequencing

Protocol:

  • At the end of the study, or at specified time points, euthanize mice and excise tumors.

  • Mechanically and enzymatically dissociate tumors to create a single-cell suspension.

  • For flow cytometry:

    • Stain cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations.

    • Analyze stained cells using a flow cytometer.

  • For single-cell RNA sequencing:

    • Isolate tumor-infiltrating lymphocytes (TILs).

    • Perform single-cell RNA sequencing to analyze the gene expression profiles of individual immune cells.

  • Tumor or spleen samples can also be collected to measure cytokine levels (e.g., CXCL9, CXCL10) by ELISA or other immunoassays.[8]

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in syngeneic mouse models. By carefully selecting appropriate tumor models and employing detailed methodologies for treatment and analysis, researchers can effectively assess the anti-tumor efficacy and mechanism of action of this promising new cancer immunotherapy. The ability of this compound to modulate the tumor microenvironment and enhance anti-tumor immunity, even in treatment-resistant settings, warrants further investigation to support its clinical development.[1][2]

References

Application Notes and Protocols for Abbv-cls-484 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Abbv-cls-484, a first-in-class, orally bioavailable dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1). The protocols are based on preclinical data and information from ongoing clinical trials, designed to guide researchers in the effective use of this compound in cancer immunotherapy studies.

Introduction

This compound is an investigational small molecule inhibitor that has demonstrated potent anti-tumor immunity in preclinical models. By targeting PTPN2 and PTPN1, this compound enhances the activation and function of critical immune cells, including CD8+ T cells and Natural Killer (NK) cells, through the modulation of the JAK-STAT signaling pathway. These notes provide detailed information on its dosage, administration, and the experimental protocols for its use in in vivo cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.

Table 1: In Vivo Dosage and Administration of this compound in Preclinical Models

ParameterDetailsReference
Species Mouse[1][2]
Administration Route Oral[1][2]
Dosage Range 3 - 100 mg/kg[1]
Vehicle Not explicitly stated in public sources. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.N/A
Dosing Schedule DailyInferred from preclinical study descriptions
Tolerability in Rats Well-tolerated up to 300 mg/kg. Dose-dependent infiltrates in kidney, liver, and joint were observed, which resolved one month after treatment cessation.[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Half-life (t½) 2 hours[1]
Clearance 1.7 L/h·kg[1]
Unbound Brain/Plasma Ratio 0.08[1]

Signaling Pathway

This compound inhibits PTPN2 and PTPN1, which are negative regulators of the JAK-STAT signaling pathway. Inhibition of these phosphatases leads to increased phosphorylation of STAT proteins, promoting the transcription of genes involved in immune activation and anti-tumor responses.

Abbv_cls_484_Signaling_Pathway cluster_cell Immune Cell / Tumor Cell This compound This compound PTPN2/PTPN1 PTPN2/PTPN1 This compound->PTPN2/PTPN1 Inhibits pJAK pJAK PTPN2/PTPN1->pJAK Dephosphorylates JAK JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Immune Activation Enhanced Anti-tumor Immunity Gene Transcription->Immune Activation

Caption: this compound inhibits PTPN2/PTPN1, enhancing JAK-STAT signaling.

Experimental Protocols

In Vivo Tumor Model Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse cancer model.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water)

  • Syngeneic tumor cells (e.g., MC38, B16-F10)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • Sterile PBS

  • Calipers

  • Animal oral gavage needles

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and wash cells with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Animal Randomization and Treatment:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound formulation at the desired concentration in the chosen vehicle.

    • Administer this compound orally (e.g., 100 µL) to the treatment group daily.

    • Administer an equal volume of the vehicle to the control group daily.

  • Efficacy Assessment:

    • Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • Monitor animal body weight and overall health status throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation Mouse Acclimation Animal_Acclimation->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Further_Analysis Histology & Immune Cell Profiling Tumor_Excision->Further_Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

Clinical Administration

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in participants with locally advanced or metastatic solid tumors.[3]

  • Administration Route: Oral.[3]

  • Study Design: The trial includes dose-escalation and dose-expansion cohorts for this compound as a monotherapy and in combination with other anti-cancer agents, such as PD-1 inhibitors.[3]

  • Purpose: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in humans.[3]

Conclusion

This compound is a promising oral immunotherapy agent with a well-defined mechanism of action. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further explore its therapeutic potential. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Abbv-cls-484 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1).[1][2][3] These phosphatases are critical negative regulators of inflammatory signaling pathways.[4] By inhibiting PTPN2 and PTPN1, this compound enhances JAK-STAT signaling, which amplifies the cellular response to interferons and promotes the activation and function of various immune cells.[1][4][5] Preclinical studies have demonstrated that this compound fosters a robust anti-tumor immune response by activating CD8+ T cells, Natural Killer (NK) cells, dendritic cells, and macrophages.[5][6] This leads to increased cytotoxicity against tumor cells and a reduction in T-cell exhaustion.[5][7] Currently, this compound is under evaluation in Phase 1 clinical trials for the treatment of advanced solid tumors.[1][5]

These application notes provide a detailed protocol for the flow cytometric analysis of immune cell populations in preclinical tumor models treated with this compound, enabling researchers to effectively monitor its immunomodulatory effects.

Data Presentation: Summary of Immune Cell Changes Post-Abbv-cls-484 Treatment

The following table summarizes the key quantitative changes observed in tumor-infiltrating lymphocytes (TILs) by flow cytometry following treatment with this compound in preclinical mouse models of cancer.[7]

Immune Cell PopulationMarker PanelObserved Change with this compound Treatment
Overall Immune Infiltration CD45Increased infiltration of CD45+ immune cells into the tumor microenvironment.
CD8+ T Cells CD3, CD8, GZMB, TIM-3, TOX, pSTAT5- Increased percentage of CD8+ T cells expressing Granzyme B (GZMB). - Decreased expression of the exhaustion markers TIM-3 and TOX on CD8+ T cells. - Increased levels of phosphorylated STAT5 (pSTAT5).
Natural Killer (NK) Cells CD3, NK1.1 (or CD49b), GZMB- Increased number of infiltrating NK cells. - Increased percentage of NK cells expressing Granzyme B (GZMB).
Regulatory T Cells (Tregs) CD3, CD4, FoxP3Relative depletion of regulatory T cells within the tumor microenvironment.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of PTPN2 and PTPN1, which leads to the enhancement of the JAK-STAT signaling pathway.

Abbv_cls_484_Signaling_Pathway This compound Signaling Pathway Abbv This compound PTPN2_PTPN1 PTPN2 / PTPN1 Abbv->PTPN2_PTPN1 inhibits JAK JAKs (JAK1, JAK3) PTPN2_PTPN1->JAK dephosphorylates STAT STATs (STAT1, STAT5) JAK->STAT phosphorylates pSTAT pSTATs STAT->pSTAT Gene_Transcription Gene Transcription pSTAT->Gene_Transcription promotes Interferon Interferon Signaling Interferon->JAK TCR TCR Signaling TCR->JAK Immune_Activation Immune Cell Activation, Function & Survival Gene_Transcription->Immune_Activation

Caption: this compound inhibits PTPN2/PTPN1, enhancing JAK-STAT signaling.

Experimental Workflow

A typical workflow for analyzing the effects of this compound on tumor-infiltrating immune cells is depicted below.

Experimental_Workflow Flow Cytometry Analysis Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Tumor_Model 1. Establish Tumor Model (e.g., B16 melanoma in C57BL/6 mice) Treatment 2. Treat with this compound (and control groups) Tumor_Model->Treatment Tumor_Harvest 3. Harvest Tumors Treatment->Tumor_Harvest Dissociation 4. Mechanical & Enzymatic Tumor Dissociation Tumor_Harvest->Dissociation Single_Cell 5. Obtain Single-Cell Suspension Dissociation->Single_Cell Staining 6. Stain with Fluorescently Labeled Antibodies Single_Cell->Staining Acquisition 7. Acquire Data on Flow Cytometer Staining->Acquisition Analysis 8. Data Analysis (Gating & Quantification) Acquisition->Analysis Interpretation 9. Interpretation of Results Analysis->Interpretation

Caption: Workflow for flow cytometry analysis of TILs after this compound treatment.

Experimental Protocols

Preparation of Single-Cell Suspension from Tumors

Materials:

  • RPMI 1640 medium

  • Collagenase IV (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer (optional)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Excise tumors from euthanized mice and place them in a petri dish containing cold RPMI 1640 medium.

  • Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue to a 15 mL conical tube containing 5 mL of digestion buffer (RPMI 1640 with Collagenase IV and DNase I).

  • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Pipette the suspension up and down vigorously every 10-15 minutes to aid in dissociation.

  • Stop the digestion by adding 5 mL of RPMI 1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the strainer with 10 mL of PBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 1-2 minutes at room temperature. Quench the lysis with 10 mL of PBS.

  • Centrifuge the cells again at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Perform a cell count and assess viability using Trypan Blue exclusion.

Antibody Staining for Flow Cytometry

Materials:

  • Flow Cytometry Staining Buffer (FACS Buffer)

  • Fc Block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (see suggested panels below)

  • Fixable Viability Dye

  • Intracellular Staining Buffer Kit (for transcription factors and cytokines)

Suggested Antibody Panels:

Panel A: T Cell Activation and Exhaustion

Marker Fluorochrome Purpose
CD45 AF700 Pan-leukocyte marker
CD3 PE-Cy7 T cell marker
CD4 FITC Helper T cell marker
CD8 PerCP-Cy5.5 Cytotoxic T cell marker
GZMB PE Cytotoxicity marker (intracellular)
TIM-3 APC Exhaustion marker
TOX BV421 Exhaustion marker (intracellular)

| FoxP3 | Alexa Fluor 647 | Regulatory T cell marker (intracellular) |

Panel B: NK Cell and Myeloid Cell Analysis

Marker Fluorochrome Purpose
CD45 AF700 Pan-leukocyte marker
CD3 PE-Cy7 T cell marker (for exclusion)
NK1.1 APC NK cell marker
CD11b FITC Myeloid marker
Ly6G PerCP-Cy5.5 Neutrophil marker
Ly6C PE Monocyte marker
F4/80 BV421 Macrophage marker

| CD206 | Alexa Fluor 647 | M2 Macrophage marker |

Staining Protocol:

  • Adjust the single-cell suspension to a concentration of 1 x 10⁷ cells/mL in cold FACS Buffer.

  • Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate or to individual FACS tubes.

  • Add Fixable Viability Dye according to the manufacturer's instructions to distinguish live and dead cells. Incubate for 15-20 minutes at 4°C in the dark.

  • Wash the cells with 200 µL of FACS Buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.

  • Resuspend the cells in 50 µL of FACS Buffer containing Fc Block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS Buffer.

  • For intracellular staining (GZMB, TOX, FoxP3), fix and permeabilize the cells using an Intracellular Staining Buffer Kit according to the manufacturer's protocol.

  • Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the cells in 200-300 µL of FACS Buffer for acquisition on a flow cytometer.

Flow Cytometry Data Acquisition and Analysis
  • Instrumentation: A multi-color flow cytometer capable of detecting all the fluorochromes in the panel is required.

  • Controls:

    • Unstained cells: To set the baseline fluorescence.

    • Single-color compensation controls: To correct for spectral overlap between fluorochromes.

    • Fluorescence Minus One (FMO) controls: To accurately set gates for positive populations.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells using the viability dye.

    • Gate on immune cells using CD45.

    • From the CD45+ population, further delineate major immune subsets (e.g., T cells (CD3+), NK cells (CD3- NK1.1+), myeloid cells (CD11b+)).

    • Within the T cell gate, separate CD4+ and CD8+ populations.

    • Analyze the expression of activation (GZMB, pSTAT5) and exhaustion (TIM-3, TOX) markers on the CD8+ T cell population.

    • Analyze GZMB expression on the NK cell population.

    • Within the CD4+ T cell gate, identify Tregs based on FoxP3 expression.

Conclusion

The provided protocols and application notes offer a comprehensive framework for utilizing flow cytometry to investigate the immunological effects of this compound. By carefully following these methodologies, researchers can generate robust and reproducible data to further elucidate the mechanism of action of this promising immuno-oncology agent and guide its clinical development.

References

Measuring pSTAT Levels in Response to Abbv-cls-484 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets protein tyrosine phosphatase non-receptor type 1 (PTPN1) and type 2 (PTPN2).[1][2][3] These phosphatases are critical negative regulators of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2] By inhibiting PTPN1 and PTPN2, this compound enhances JAK-STAT signaling, which plays a pivotal role in the anti-tumor immune response.[1][2] This document provides detailed application notes and protocols for measuring the phosphorylation of STAT proteins (pSTAT), a key biomarker of this compound activity, in preclinical research settings.

The mechanism of action of this compound involves the amplification of the cellular response to interferons (IFN), particularly IFN-γ.[1][4] This leads to increased activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells, thereby promoting anti-tumor immunity.[1][3] A direct consequence of this enhanced signaling is the increased phosphorylation of STAT proteins, such as STAT1, STAT3, and STAT5. Monitoring the levels of pSTAT1, pSTAT3, and pSTAT5 is therefore a reliable method for assessing the pharmacodynamic effects of this compound in both in vitro and in vivo models.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on pSTAT levels and its enzymatic activity, as derived from preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssay ConditionValueReference
EC50 for pSTAT1 B16 (murine melanoma)IFN-γ stimulation0.176 µM[4]
IC50 for PTPN1 Enzymatic AssayN/A2.5 nM[4]
IC50 for PTPN2 Enzymatic AssayN/A1.8 nM[4]

Table 2: Cellular Activity of this compound in Immune Cells

Cell TypeEffectBiomarker(s)Observation
CD8+ T Cells Enhanced activation and functionpSTAT5Increased phosphorylation upon stimulation.
NK Cells Enhanced functionpSTAT5Increased phosphorylation upon stimulation.
Dendritic Cells Increased pro-inflammatory propertiesNot specifiedAugments signaling in activated cells.
Macrophages Increased pro-inflammatory propertiesNot specifiedAugments signaling in activated cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound mechanism of action and a general workflow for measuring pSTAT levels.

Abbv_cls_484_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gR IFN-γ Receptor JAK1 JAK1 IFN-gR->JAK1 Activates JAK2 JAK2 IFN-gR->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates JAK2->STAT1 Phosphorylates pSTAT1 pSTAT1 Gene Transcription Gene Transcription (e.g., IRF1, CXCL10) pSTAT1->Gene Transcription Dimerizes and translocates PTPN1 PTPN1 PTPN1->JAK1 Dephosphorylates PTPN2 PTPN2 PTPN2->JAK2 Dephosphorylates This compound This compound This compound->PTPN1 Inhibits This compound->PTPN2 Inhibits IFN-g IFN-γ IFN-g->IFN-gR Binds

Caption: this compound inhibits PTPN1/N2, enhancing JAK-STAT signaling.

pSTAT_Measurement_Workflow cluster_detection pSTAT Detection Cell Culture 1. Cell Culture (e.g., B16, Immune Cells) Treatment 2. Treatment - this compound - Cytokine (e.g., IFN-γ) Cell Culture->Treatment Cell Lysis 3. Cell Lysis Treatment->Cell Lysis Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Protein Quantification 4. Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot ELISA ELISA Protein Quantification->ELISA Data Analysis 5. Data Analysis (Quantification of pSTAT/Total STAT) Western Blot->Data Analysis Flow Cytometry->Data Analysis ELISA->Data Analysis

Caption: General experimental workflow for measuring pSTAT levels.

Experimental Protocols

The following are detailed protocols for measuring pSTAT levels in response to this compound treatment using three common laboratory techniques.

Protocol 1: Western Blot for pSTAT1/3/5

This protocol is a semi-quantitative method to assess the levels of phosphorylated STAT proteins relative to total STAT protein.

1. Cell Culture and Treatment:

  • Seed target cells (e.g., B16 melanoma cells, primary T cells) in 6-well plates and allow them to adhere or stabilize overnight.

  • Pre-treat cells with desired concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine (e.g., IFN-γ for pSTAT1, IL-6 for pSTAT3, IL-2 for pSTAT5) for 15-30 minutes. Include untreated and vehicle-treated controls.

2. Cell Lysis and Protein Quantification:

  • Place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-150 V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation and Detection:

  • Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3, or anti-pSTAT5) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For normalization, the membrane can be stripped and re-probed with an antibody for total STAT and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Flow Cytometry for Intracellular pSTAT1

This protocol allows for the quantitative analysis of pSTAT1 levels in individual cells within a heterogeneous population.

1. Cell Preparation and Treatment:

  • Prepare a single-cell suspension of the target cells (e.g., peripheral blood mononuclear cells - PBMCs).

  • Pre-treat the cells with this compound at various concentrations for 1-2 hours in a 37°C incubator.

  • Stimulate the cells with IFN-γ for 15 minutes at 37°C.

2. Fixation and Permeabilization:

  • Immediately after stimulation, fix the cells by adding a pre-warmed fixation buffer (e.g., 1.5% paraformaldehyde) and incubate for 10-20 minutes at room temperature.

  • Centrifuge the cells and wash with PBS.

  • Permeabilize the cells by resuspending in ice-cold methanol (B129727) and incubating on ice for 30 minutes.

3. Staining:

  • Wash the cells twice with staining buffer (e.g., PBS with 1% BSA).

  • Resuspend the cells in the staining buffer containing a fluorescently conjugated anti-pSTAT1 antibody.

  • If desired, co-stain with antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD56 for NK cells).

  • Incubate for 30-60 minutes at room temperature in the dark.

4. Data Acquisition and Analysis:

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer for analysis.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the pSTAT1 signal in the cell population(s) of interest.

Protocol 3: ELISA for pSTAT5

This protocol provides a quantitative measurement of pSTAT5 levels in cell lysates.

1. Cell Lysis and Sample Preparation:

  • Follow the cell culture, treatment, and lysis steps as described in the Western Blot protocol.

  • Dilute the cell lysates to a concentration compatible with the ELISA kit's detection range.

2. ELISA Procedure (based on a typical sandwich ELISA kit):

  • Add the prepared cell lysates to the wells of a microplate pre-coated with a capture antibody for pSTAT5.

  • Incubate for the recommended time to allow the pSTAT5 to bind to the antibody.

  • Wash the wells to remove unbound proteins.

  • Add a detection antibody that also binds to pSTAT5 at a different epitope.

  • Incubate and then wash the wells.

  • Add a substrate solution that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the provided standards.

  • Calculate the concentration of pSTAT5 in the samples by interpolating their absorbance values from the standard curve.

  • Normalize pSTAT5 levels to the total protein concentration of the lysate.

Conclusion

The measurement of pSTAT levels is a robust and reliable method for evaluating the cellular activity of this compound. The choice of methodology—Western blot, flow cytometry, or ELISA—will depend on the specific research question, the cell types being investigated, and the desired level of quantification and throughput. The protocols provided herein offer a comprehensive guide for researchers to effectively assess the impact of this compound on the JAK-STAT signaling pathway, a critical component of its anti-tumor immunotherapeutic effect.

References

Abbv-cls-484: Application Notes and Protocols for Sensitizing Tumors to Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and suggested protocols for utilizing Abbv-cls-484, a first-in-class, orally bioavailable dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1), to sensitize tumors to immunotherapy.

Introduction

Immune checkpoint inhibitors have revolutionized cancer treatment, yet a significant number of patients do not respond to these therapies.[1][2] this compound represents a novel therapeutic strategy to overcome immunotherapy resistance.[1][2] By inhibiting PTPN2 and PTPN1, two key negative regulators of inflammatory signaling, this compound unleashes a potent anti-tumor immune response through a dual mechanism of action: directly enhancing the sensitivity of tumor cells to immune-mediated killing and boosting the function of various immune cell subsets.[1][3][4]

Mechanism of Action

This compound is an active-site inhibitor of PTPN2 and its closely related paralog PTPN1.[1][3] These phosphatases are critical negative regulators of the JAK-STAT signaling pathway, which is essential for interferon (IFN) signaling and T-cell receptor (TCR) signaling.[3][5][6]

On Tumor Cells:

  • Increased Interferon Sensitivity: PTPN2 inhibition in tumor cells amplifies the intrinsic response to interferon-gamma (IFNγ).[3][4] This leads to enhanced antigen presentation and growth suppression, making the tumor cells more susceptible to immune-mediated killing.[7]

On Immune Cells:

  • Enhanced T-Cell Function: this compound augments the activation and function of cytotoxic CD8+ T cells and reduces T-cell exhaustion and dysfunction.[3][8]

  • Natural Killer (NK) Cell Activation: The inhibitor promotes NK cell function and cytotoxicity.[3][8]

  • Myeloid Cell Reprogramming: It promotes a pro-inflammatory phenotype in myeloid-derived suppressor cells (MDSCs) and enhances the pro-inflammatory properties of dendritic cells (DCs) and macrophages.[4]

This multifaceted mechanism of action leads to an inflamed tumor microenvironment, facilitating a robust and durable anti-tumor immune response, even in models resistant to anti-PD-1 blockade.[3][4]

Quantitative Data

In Vitro Potency and Selectivity
TargetIC50 (nM)Reference
PTPN21.8[9]
PTPN12.5[9]
Preclinical Efficacy in Syngeneic Mouse Models
Tumor ModelTreatmentOutcomeReference
PD-1 Resistant Murine CancersThis compound MonotherapyRobust anti-tumor immunity[3]
4T1 (Breast Cancer)This compound MonotherapyDramatic tumor regression[4]
EMT6 (Breast Cancer)This compound MonotherapyDramatic tumor regression[4]
B16 Pulmonary MetastasisThis compound MonotherapyReduced metastatic disease[9]
CT26 (Colon Carcinoma)This compound + anti-PD-1Additive effect[9]
Pancreatic AdenocarcinomaThis compound MonotherapyTumor regression and increased survival comparable to anti-PD-1[9]

Signaling Pathways and Experimental Workflows

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR IFNγ Receptor JAK1_JAK2 JAK1/JAK2 IFNR->JAK1_JAK2 IFNγ binding TCR T Cell Receptor TCR->JAK1_JAK2 Antigen Presentation STAT1 STAT1 JAK1_JAK2->STAT1 phosphorylation pSTAT1 pSTAT1 PTPN2_PTPN1 PTPN2/PTPN1 PTPN2_PTPN1->JAK1_JAK2 dephosphorylation (inhibition) PTPN2_PTPN1->STAT1 dephosphorylation (inhibition) Abbv_cls_484 This compound Abbv_cls_484->PTPN2_PTPN1 inhibition ISGs Interferon-Stimulated Genes (ISGs) pSTAT1->ISGs translocation & transcription TCF_LEF T-Cell Specific Transcription Factors pSTAT1->TCF_LEF translocation & transcription

Caption: Signaling pathway of this compound in enhancing anti-tumor immunity.

cluster_in_vitro cluster_in_vivo cluster_analysis start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo enzymatic_assay PTPN2/N1 Enzymatic Assay in_vitro->enzymatic_assay cell_based_assay Cell-Based IFNγ Signaling Assay in_vitro->cell_based_assay t_cell_activation T-Cell Activation Assay in_vitro->t_cell_activation syngeneic_model Establish Syngeneic Tumor Model in_vivo->syngeneic_model analysis Data Analysis end End analysis->end flow_cytometry Flow Cytometry of Immune Infiltrate analysis->flow_cytometry scRNAseq Single-Cell RNA-seq of TILs analysis->scRNAseq histology Immunohistochemistry analysis->histology treatment Administer this compound (monotherapy or combo) syngeneic_model->treatment monitoring Monitor Tumor Growth and Survival treatment->monitoring tissue_collection Collect Tumors and Immune Organs monitoring->tissue_collection tissue_collection->analysis

Caption: General experimental workflow for evaluating this compound efficacy.

Abbv_cls_484 This compound inhibition Inhibition of PTPN2/PTPN1 Abbv_cls_484->inhibition tumor_effects Tumor Cell Effects inhibition->tumor_effects immune_effects Immune Cell Effects inhibition->immune_effects ifn_signaling Increased IFNγ Signaling tumor_effects->ifn_signaling t_cell_activation Increased T-Cell Activation & Function immune_effects->t_cell_activation nk_activation Increased NK Cell Function immune_effects->nk_activation mdsc_reprogramming MDSC Reprogramming immune_effects->mdsc_reprogramming antigen_presentation Enhanced Antigen Presentation ifn_signaling->antigen_presentation tumor_sensitization Tumor Sensitization to Immune Attack antigen_presentation->tumor_sensitization inflamed_tme Inflamed Tumor Microenvironment (TME) t_cell_activation->inflamed_tme nk_activation->inflamed_tme mdsc_reprogramming->inflamed_tme anti_tumor_immunity Enhanced Anti-Tumor Immunity inflamed_tme->anti_tumor_immunity tumor_sensitization->anti_tumor_immunity outcome Tumor Regression and Improved Survival anti_tumor_immunity->outcome

Caption: Logical relationship of this compound in sensitizing tumors to immunotherapy.

Experimental Protocols

In Vitro PTPN2/PTPN1 Enzymatic Inhibition Assay

Objective: To determine the IC50 of this compound against PTPN2 and PTPN1.

Materials:

  • Recombinant human PTPN2 and PTPN1 enzymes

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM DTT)

  • This compound stock solution in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

  • Add a fixed concentration of PTPN2 or PTPN1 enzyme to each well of a 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding DiFMUP substrate to all wells.

  • Monitor the fluorescence signal (Excitation: 355 nm, Emission: 460 nm) over time.

  • Calculate the rate of reaction and determine the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro IFNγ-Mediated STAT1 Phosphorylation and Gene Expression Assay

Objective: To assess the effect of this compound on IFNγ signaling in tumor cells.

Materials:

  • Tumor cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)

  • Complete cell culture medium

  • Recombinant murine or human IFNγ

  • This compound

  • Reagents for Western blotting (antibodies against STAT1, pSTAT1) or flow cytometry

  • Reagents for qRT-PCR (primers for IFNγ-inducible genes like Cxcl9, Cxcl10, Ccl5)

Procedure:

  • Seed tumor cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with a sub-maximal concentration of IFNγ for the desired time (e.g., 30 minutes for pSTAT1 analysis, 6-24 hours for gene expression analysis).

  • For pSTAT1 analysis: Lyse the cells and perform Western blotting or intracellular flow cytometry using antibodies against total STAT1 and phosphorylated STAT1 (pSTAT1).

  • For gene expression analysis: Isolate total RNA, synthesize cDNA, and perform qRT-PCR for target genes.

  • Quantify the levels of pSTAT1 relative to total STAT1 or the fold-change in gene expression relative to control-treated cells.

Syngeneic Mouse Tumor Model Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy or in combination with anti-PD-1.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model)

  • Syngeneic tumor cells (e.g., MC38, 4T1, EMT6)

  • This compound formulated for oral gavage

  • Anti-PD-1 antibody or isotype control

  • Calipers for tumor measurement

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

  • Administer this compound daily via oral gavage.

  • Administer anti-PD-1 antibody intraperitoneally (e.g., twice a week).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry, single-cell RNA sequencing).

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Single-Cell RNA Sequencing

Objective: To characterize the impact of this compound on the immune cell landscape within the tumor microenvironment.

Materials:

  • Tumors from the in vivo efficacy study

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • GentleMACS Octo Dissociator

  • Flow cytometry antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)

  • Fluorescence-activated cell sorter (FACS)

  • Single-cell library preparation kit (e.g., 10x Genomics Chromium)

  • Next-generation sequencer

Procedure:

  • Mechanically and enzymatically dissociate the harvested tumors to generate a single-cell suspension.

  • (Optional) Enrich for immune cells (CD45+) using magnetic-activated cell sorting (MACS) or FACS.

  • Stain the single-cell suspension with fluorescently labeled antibodies for key immune cell markers.

  • Isolate specific immune cell populations (e.g., CD8+ T cells, NK cells) using FACS.

  • Perform single-cell RNA sequencing library preparation according to the manufacturer's protocol.

  • Sequence the libraries on a compatible next-generation sequencing platform.

  • Analyze the sequencing data to identify different immune cell clusters, assess changes in their proportions between treatment groups, and identify differentially expressed genes to understand the functional state of the cells.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors, both as a monotherapy and in combination with a PD-1 targeting agent (NCT04777994).[3][4] This trial is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in this patient population.[10][11][12] The dose-escalation phase has been completed, and dose-expansion cohorts are enrolling patients with specific tumor types, including head and neck squamous cell carcinoma, non-small cell lung cancer, and renal cell carcinoma.[10][13]

References

Application Notes and Protocols: Enhancing CAR-T Cell Therapy with Abbv-cls-484, a First-in-Class PTPN2/PTPN1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, its application in solid tumors has been met with limited success due to factors such as T-cell exhaustion and an immunosuppressive tumor microenvironment. A promising strategy to overcome these hurdles is the combination of CAR-T cell therapy with small molecule inhibitors that can modulate the immune system and enhance T-cell function.

Abbv-cls-484 is a first-in-class, orally bioavailable, and potent small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2][3] These phosphatases are critical negative regulators of the JAK-STAT signaling pathway, which is essential for the activation and function of various immune cells, including T cells and Natural Killer (NK) cells.[1][4] By inhibiting PTPN2 and PTPN1, this compound has been shown to enhance anti-tumor immunity by promoting the function of CD8+ T cells and NK cells, and reducing T-cell dysfunction.[1][4] Preclinical studies have demonstrated that this compound monotherapy can generate potent anti-tumor immunity, even in models resistant to PD-1 blockade.[1][5]

Emerging preclinical evidence suggests that combining this compound with adoptive T-cell therapies, such as CAR-T cells, can significantly enhance their efficacy against solid tumors.[6] This combination therapy has the potential to increase CAR-T cell proliferation, abundance, and cytotoxicity while reducing exhaustion, thereby offering a novel approach to improving outcomes for patients with solid tumors.[6]

These application notes provide a summary of the preclinical data for this compound and outline detailed protocols for evaluating the synergistic effects of this compound in combination with CAR-T cell therapy in vitro and in vivo.

Data Presentation

Table 1: In Vitro Potency and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
PTPN2 IC50 1.8 nMBiochemical Assay[3]
PTPN1 IC50 2.5 nMBiochemical Assay[3]
IFN-γ-mediated STAT1 Phosphorylation EC50 176 nMB16 tumor cells[3]
Table 2: Preclinical Pharmacokinetics of this compound in Mice
ParameterValueSpeciesReference
Unbound Fraction in Plasma 0.86Mouse[3]
Half-life (t½) 2 hoursMouse[3]
Unbound Brain/Plasma Ratio 0.08Mouse[3]
Clearance 1.7 L/h·kgMouse[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in enhancing CAR-T cell function. By inhibiting PTPN2 and PTPN1, this compound removes the negative regulation on the JAK-STAT pathway. This leads to increased phosphorylation of STAT proteins, resulting in the transcription of genes that promote T-cell activation, proliferation, cytotoxicity, and survival, while reducing the expression of genes associated with T-cell exhaustion.

cluster_CAR_T_Cell CAR-T Cell cluster_signaling cluster_PTPN cluster_outcomes Enhanced CAR-T Cell Function CAR CAR JAK JAK CAR->JAK Activation Antigen Tumor Antigen STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Proliferation Proliferation Nucleus->Proliferation Cytotoxicity Cytotoxicity Nucleus->Cytotoxicity Persistence Persistence Nucleus->Persistence Reduced_Exhaustion Reduced Exhaustion Nucleus->Reduced_Exhaustion PTPN2_1 PTPN2/PTPN1 PTPN2_1->JAK Dephosphorylation Abbv_cls_484 This compound Abbv_cls_484->PTPN2_1 Inhibition

Caption: Mechanism of this compound in enhancing CAR-T cell function.

Experimental Protocols

The following protocols are designed to assess the in vitro and in vivo efficacy of combining this compound with CAR-T cell therapy.

In Vitro Co-culture and Cytotoxicity Assay

This workflow outlines the steps to evaluate the direct impact of this compound on CAR-T cell-mediated killing of tumor cells.

cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start plate_cells Plate Target Tumor Cells start->plate_cells prepare_reagents Prepare CAR-T Cells and this compound plate_cells->prepare_reagents co_culture Co-culture CAR-T cells, Target Cells, and this compound prepare_reagents->co_culture incubate Incubate for 24-72 hours co_culture->incubate measure_cytotoxicity Measure Cytotoxicity (e.g., LDH release, Real-time impedance) incubate->measure_cytotoxicity analyze_data Analyze and Compare (CAR-T vs. CAR-T + this compound) measure_cytotoxicity->analyze_data end End analyze_data->end cluster_workflow In Vivo Efficacy Study Workflow start Start tumor_implantation Implant Tumor Cells in Syngeneic Mice start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth group_assignment Randomize Mice into Treatment Groups tumor_growth->group_assignment treatment_initiation Initiate Treatment: - Oral this compound - IV CAR-T Cells group_assignment->treatment_initiation monitoring Monitor Tumor Growth and Animal Health treatment_initiation->monitoring endpoint Endpoint Analysis: - Tumor Volume - Survival - Immune Cell Infiltration monitoring->endpoint end End endpoint->end

References

Application Note: Evaluating the Efficacy of Abbv-cls-484 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Abbv-cls-484 is a first-in-class, orally bioavailable inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and its closely related paralog PTPN1.[1] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2] By inhibiting PTPN2/N1, this compound enhances anti-tumor immunity by amplifying the tumor's intrinsic response to interferon and boosting the activation and function of various immune cells, including NK and CD8+ T-cells.[1][3][4] This novel mechanism of action promotes cellular pathways such as JAK-STAT signaling.[1][5] Preclinical studies have demonstrated robust anti-tumor activity in various cancer models, including those resistant to PD-1 blockade.[1][6] Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately mimic the tumor microenvironment, including aspects of cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges, compared to traditional 2D cell cultures.[7][8][9][10] This makes them a valuable tool for evaluating the efficacy of novel cancer therapeutics like this compound.

This application note provides detailed protocols for utilizing this compound in 3D tumor spheroid models to assess its anti-cancer effects. The described workflows are designed for researchers in oncology, immunology, and drug development.

Signaling Pathway of this compound

cluster_cell Tumor Cell / Immune Cell This compound This compound PTPN2_PTPN1 PTPN2/PTPN1 This compound->PTPN2_PTPN1 Inhibits JAK JAK PTPN2_PTPN1->JAK Dephosphorylates (Inhibits) STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerization & Nuclear Translocation Interferon_Response Interferon Response Genes pSTAT->Interferon_Response Induces Transcription Immune_Activation Immune Cell Activation (NK cells, T-cells) pSTAT->Immune_Activation Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., MC38, 4T1)

  • Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

Protocol 2: Treatment of 3D Tumor Spheroids with this compound

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Pre-formed 3D tumor spheroids in a 96-well ULA plate

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Carefully remove 50 µL of the old medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

Experimental Workflow

cluster_workflow Experimental Workflow Start Start Spheroid_Formation 1. 3D Tumor Spheroid Formation (3-5 days) Start->Spheroid_Formation Treatment 2. Treatment with This compound Spheroid_Formation->Treatment Incubation 3. Incubation (48-96 hours) Treatment->Incubation Analysis 4. Endpoint Analysis Incubation->Analysis Viability Cell Viability Assay (e.g., CellTiter-Glo 3D) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Analysis->Apoptosis Imaging High-Content Imaging (Morphology, Proliferation) Analysis->Imaging End End Viability->End Apoptosis->End Imaging->End

Caption: Workflow for assessing this compound in 3D spheroids.

Protocol 3: Cell Viability Assessment (ATP Assay)

This protocol uses a luminescent-based assay to determine the number of viable cells in a spheroid based on ATP quantification.

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Treated 3D tumor spheroids in a 96-well ULA plate

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

Materials:

  • Caspase-Glo® 3/7 3D Assay kit

  • Treated 3D tumor spheroids in a 96-well ULA plate

  • Luminometer

Procedure:

  • Follow the same initial steps as the cell viability assay to equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 3D Reagent to each well.

  • Mix by gentle orbital shaking for 1 minute.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence.

  • Normalize the caspase activity to cell viability data to determine the specific apoptotic effect.

Logical Relationship of Experimental Design

cluster_design Experimental Design Logic Hypothesis Hypothesis: This compound inhibits tumor spheroid growth and induces apoptosis Spheroid_Model 3D Tumor Spheroid Model Hypothesis->Spheroid_Model Treatment_Groups Treatment Groups: - Vehicle Control (DMSO) - this compound (Dose-Response) Spheroid_Model->Treatment_Groups Outcome_Measures Primary Outcome Measures Treatment_Groups->Outcome_Measures Viability_Measure Change in Cell Viability Outcome_Measures->Viability_Measure Apoptosis_Measure Induction of Apoptosis Outcome_Measures->Apoptosis_Measure Conclusion Conclusion: Efficacy of this compound in a 3D tumor model Viability_Measure->Conclusion Apoptosis_Measure->Conclusion

References

Troubleshooting & Optimization

Abbv-cls-484 Technical Support Center: Solubility and In Vivo Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and formulation of Abbv-cls-484 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, first-in-class, potent inhibitor of the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2] These phosphatases are negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity.[1][2] This is achieved by amplifying the tumor's response to interferon and promoting the activation and function of various immune cells, including NK and CD8+ T cells.[1][2] A key pathway promoted by this compound is the JAK-STAT signaling pathway.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations using a combination of solvents and excipients are necessary.

Q3: Can this compound be administered in a simple aqueous solution for in vivo studies?

A3: No, this compound is poorly soluble in water.[3] Direct administration in a simple aqueous solution is not recommended due to the high risk of precipitation and poor bioavailability. It is crucial to use a co-solvent system or a lipid-based formulation for in vivo delivery.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation during formulation preparation. The concentration of this compound exceeds its solubility in the formulation.- Ensure the final concentration does not exceed the recommended solubility limits (see Table 1).- Add the formulation components sequentially and ensure each component is fully dissolved before adding the next.[4]- Gentle warming and vortexing can aid dissolution, but avoid excessive heat which could degrade the compound.
Cloudy or non-homogenous formulation. Incomplete dissolution or mixing of components.- Vortex the solution thoroughly after the addition of each component.[4]- Use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]- For the corn oil formulation, ensure vigorous mixing to achieve a uniform suspension.
Poor in vivo efficacy or high variability in results. Suboptimal formulation leading to poor bioavailability.- Confirm the accuracy of the formulation preparation by re-checking all calculations and measurements.- Prepare the formulation fresh before each experiment, as the long-term stability of these formulations is not reported.- Consider using the PEG300/Tween80 formulation for potentially better aqueous dispersibility compared to the corn oil-based formulation.
Difficulty in administering the formulation. High viscosity of the formulation.- For the corn oil formulation, gentle warming to room temperature may reduce viscosity.- Ensure the use of an appropriately sized needle and syringe for administration.

Data Presentation

Table 1: Solubility of this compound

Solvent / FormulationReported SolubilityMolar Concentration Equivalent
DMSO~77 mg/mL[3]~199.76 mM[3]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.08 mg/mL (saturation unknown)[4]≥ 5.40 mM[4]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (saturation unknown)[4]≥ 5.40 mM[4]

Experimental Protocols

Protocol 1: Preparation of this compound in a PEG300/Tween80-based Formulation for In Vivo Studies

This protocol is designed to prepare a clear, injectable solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween80 (Polysorbate 80)

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4] Ensure the powder is completely dissolved by vortexing.

  • Sequential Addition of Excipients:

    • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

    • Add PEG300 (40% of the final volume) to the DMSO solution.[4] Vortex thoroughly until the solution is clear and homogenous.

    • Add Tween80 (5% of the final volume) to the mixture.[4] Vortex again until the solution is clear.

    • Add Saline (45% of the final volume) to the mixture.[4] Vortex for a final time to ensure complete mixing.

  • Final Formulation:

    • The final formulation should be a clear solution. If any precipitation is observed, the concentration may be too high.

    • This formulation is intended for immediate use.

Protocol 2: Preparation of this compound in a Corn Oil-based Formulation for In Vivo Studies

This protocol is suitable for preparing a lipid-based suspension of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Corn Oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4] Ensure complete dissolution by vortexing.

  • Formulation Preparation:

    • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

    • Add corn oil (90% of the final volume) to the DMSO solution.[4]

    • Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.

  • Final Formulation:

    • The final formulation will be a suspension. It is critical to ensure the suspension is uniform before administration.

    • This formulation should be prepared fresh before use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_peg PEG300/Tween80 Formulation cluster_oil Corn Oil Formulation weigh Weigh this compound Powder dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_oil Add Corn Oil dissolve_dmso->add_oil add_tween Add Tween80 add_peg->add_tween add_saline Add Saline add_tween->add_saline administer In Vivo Administration add_saline->administer add_oil->administer

Caption: Experimental workflow for preparing this compound formulations for in vivo studies.

Caption: this compound inhibits PTPN2/N1, promoting JAK-STAT signaling and immune response.

References

Potential off-target effects of Abbv-cls-484

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Abbv-cls-484.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2][3][4] Its primary mechanism of action is to enhance anti-tumor immunity by amplifying the intrinsic tumor response to interferon and promoting the activation and function of various immune cells, including NK cells and CD8+ T-cells.[1][4][5] This is achieved through the enhancement of the JAK-STAT signaling pathway.[1][4]

Q2: What is the rationale for targeting both PTPN2 and PTPN1?

Both PTPN2 and PTPN1 are key negative regulators of inflammatory signaling pathways.[6] Genetic deletion of either of these phosphatases in tumor or immune cells has been shown to promote anti-tumor immunity. Therefore, dual inhibition is a promising strategy for cancer immunotherapy.

Q3: Has this compound been tested for off-target activity?

Yes, extensive preclinical studies have been conducted to evaluate the selectivity of this compound. Wide-range selectivity screens across a diverse panel of phosphatases, kinases, and other receptors, including the hERG channel, have shown no significant off-target activity.

Q4: Where can I find the detailed data from the off-target activity screens?

The comprehensive results of the selectivity screens are available in the supplementary information of the primary publication:

  • Baumgartner, C.K., et al. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. Nature622 , 850–862 (2023).[1]

Researchers are encouraged to consult this publication for in-depth quantitative data and experimental protocols.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed in my in vitro experiment.

  • Confirm On-Target Activity: Before investigating potential off-target effects, it is crucial to confirm that the observed phenotype is not a result of the potent on-target inhibition of PTPN2 and PTPN1. The dual inhibition of these phosphatases can have broad effects on immune cell activation and interferon signaling.

  • Review Selectivity Data: Refer to the selectivity data published in the supplementary materials of Baumgartner, C.K., et al. Nature622 , 850–862 (2023). This will provide a comprehensive list of tested off-targets and the corresponding activity of this compound.

  • Consider the Cellular Context: The expression levels of PTPN2, PTPN1, and potential off-targets can vary significantly between different cell lines and primary cells. Analyze the transcriptomic or proteomic data of your experimental system to assess the expression of any potential off-target proteins of concern.

  • Control Experiments:

    • Dose-Response Curve: Perform a detailed dose-response curve to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for PTPN2 and PTPN1.

    • Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out PTPN2 and PTPN1 to see if this recapitulates the observed phenotype.

Issue: Discrepancy between my results and published data.

  • Verify Compound Integrity: Ensure the purity and integrity of your this compound compound. Degradation or impurities could lead to unexpected results.

  • Experimental Conditions: Carefully review and compare your experimental protocol with the methodologies detailed in the primary literature. Pay close attention to cell culture conditions, reagent concentrations, and incubation times.

  • Cell Line Authentication: Confirm the identity and purity of your cell lines. Misidentification or contamination of cell lines is a common source of experimental variability.

Data on Selectivity of this compound

The following tables summarize the publicly available quantitative data on the selectivity of this compound. For a comprehensive dataset, please refer to the supplementary information of Baumgartner, C.K., et al. Nature622 , 850–862 (2023).

Table 1: In Vitro Potency against Target Phosphatases

TargetIC50 (nM)
PTPN21.8
PTPN12.5

Data extracted from preclinical studies.

Table 2: Selectivity against Other Phosphatases

PhosphataseActivity
PTPN96-8 fold weaker than PTPN2/N1
SHP-1 (PTPN6)No detectable activity
SHP-2 (PTPN11)No detectable activity

This table represents a subset of the full selectivity panel. The complete panel is available in the primary publication.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound can be found in the Methods section of Baumgartner, C.K., et al. Nature622 , 850–862 (2023). Researchers should refer to this publication for precise methodologies for the following assays:

  • In vitro phosphatase activity assays

  • Cell-based phospho-STAT assays

  • Immune cell activation and function assays

  • In vivo tumor model studies

  • Broad-panel kinase and phosphatase selectivity screening

Visualizations

Below are diagrams illustrating the key signaling pathway and the logical workflow for investigating potential off-target effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_Receptor IFN-γ Receptor JAK1_2 JAK1/JAK2 IFN_Receptor->JAK1_2 Activates STAT1 STAT1 JAK1_2->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Gene_Expression Gene Expression (e.g., IRF1, CXCL10) pSTAT1->Gene_Expression Dimerizes and translocates PTPN2_PTPN1 PTPN2 / PTPN1 PTPN2_PTPN1->pSTAT1 Dephosphorylates Abbv_cls_484 This compound Abbv_cls_484->PTPN2_PTPN1 Inhibits IFN_gamma IFN-γ IFN_gamma->IFN_Receptor Binds

Fig. 1: Simplified signaling pathway of this compound action.

Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Effect (Dose-response, genetic controls) Start->Confirm_On_Target Review_Data Review Published Selectivity Data (Baumgartner et al., 2023) Confirm_On_Target->Review_Data No Conclusion_On_Target Phenotype is likely On-Target Confirm_On_Target->Conclusion_On_Target Yes Analyze_System Analyze Experimental System (e.g., 'omics' data) Review_Data->Analyze_System Hypothesize_Off_Target Hypothesize Potential Off-Target Analyze_System->Hypothesize_Off_Target Validate_Off_Target Validate Off-Target (Binding assays, cellular thermal shift, etc.) Hypothesize_Off_Target->Validate_Off_Target Conclusion_Off_Target Phenotype is likely Off-Target Validate_Off_Target->Conclusion_Off_Target Validated Conclusion_Artifact Phenotype may be an experimental artifact Validate_Off_Target->Conclusion_Artifact Not Validated

Fig. 2: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Optimizing Abbv-cls-484 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Abbv-cls-484 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, orally bioavailable, and potent small molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and its close homolog PTPN1.[1][2] These phosphatases are negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity by amplifying the cellular response to interferon (IFN) and promoting the activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells.[1][2][3][4] This enhanced immune response is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][3]

Q2: What is the recommended concentration range for this compound in cell culture?

A general starting recommendation for cellular use is up to 1 µM.[5] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. For example, in studies with acute myeloid leukemia (AML) cell lines, a dose-dependent effect on T-cell mediated killing was observed in the range of 0.2 to 10 µM.[6] For long-term (7-day) proliferation assays in AML cell lines, a concentration of 10 µM in the presence of IFNγ resulted in a 90% reduction in cell numbers.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that could affect cell viability (typically ≤ 0.1%).

Q4: Is the effect of this compound dependent on other factors in the cell culture environment?

Yes, the activity of this compound is often enhanced in the presence of interferon-gamma (IFNγ).[2] PTPN2 negatively regulates the IFNγ signaling pathway, so inhibition of PTPN2 by this compound sensitizes cells to the effects of IFNγ.[2] Therefore, the presence and concentration of IFNγ in your cell culture medium can significantly impact the observed effects of this compound. For some cell lines that exhibit intrinsic low-grade inflammation, this compound may show activity even in the absence of exogenous IFNγ.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low activity of this compound observed. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal working concentration.
Absence of IFNγ: The cell line may require IFNγ to be sensitized to the effects of this compound.Supplement the cell culture medium with a low dose of IFNγ (e.g., 1-10 ng/mL) and repeat the experiment. Confirm that your cells are responsive to IFNγ.
Cell line insensitivity: The cell line may have defects in the IFNγ signaling pathway (e.g., mutations in JAKs or STATs).Test the responsiveness of your cell line to IFNγ alone. Consider using a different cell line known to be responsive to PTPN2/N1 inhibition.
Incorrect compound handling: The compound may have degraded due to improper storage or handling.Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
High cytotoxicity observed. Concentration is too high: The concentration of this compound may be in a toxic range for the specific cell line.Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold. Use concentrations below this threshold for functional assays.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Variability in experimental results. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or medium composition can lead to inconsistent results.Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase. Use the same batch of serum and other reagents.
Presence of endogenous IFNγ: Different batches of serum may contain varying levels of endogenous IFNγ, affecting the baseline response to this compound.Consider using a serum-free or low-serum medium, or heat-inactivating the serum to reduce the variability of endogenous factors.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetAssayIC50
PTPN2Biochemical (Mobility shift assay)1.8 nM[5]
PTPN1Biochemical (Mobility shift assay)2.5 nM[7]

Table 2: Cellular Activity of this compound

Cell LineAssayMetricConcentrationIncubation TimeNotes
Various AML Cell LinesT-cell mediated killingDose-dependent increase0.2 - 10 µM[6]48 hoursCo-culture with T-cells.[6]
Molm-13, MV4-11, HL60, IMS-M2, OCI AML3, OCI AML 5Proliferation90% reduction10 µM[6]7 daysIn the presence of 100 ng/mL IFNγ.[6]
SUDHL1 (Anaplastic Large Cell Lymphoma)Cell ViabilityIC506.285 µM72 hours
Karpas299 (Anaplastic Large Cell Lymphoma)Cell ViabilityIC505.838 µM72 hours

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) and an untreated control. If investigating the role of IFNγ, pre-treat cells with IFNγ for a specified time before adding this compound.

  • Incubation: Add the this compound dilutions to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT1

This protocol provides a general framework for assessing the effect of this compound on the JAK-STAT pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for a specified time. Include a vehicle control. Stimulate with IFNγ for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT1 (p-STAT1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Abbv_cls_484_Mechanism_of_Action cluster_cell Tumor Cell / Immune Cell IFNGR IFNγ Receptor JAK1 JAK1 IFNGR->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates pSTAT1 p-STAT1 PTPN2_N1 PTPN2/PTPN1 PTPN2_N1->JAK1 Dephosphorylates PTPN2_N1->STAT1 Abbv_cls_484 This compound Abbv_cls_484->PTPN2_N1 Inhibits ISGs Interferon-Stimulated Genes (ISGs) pSTAT1->ISGs Upregulates Immune_Response Enhanced Anti-tumor Immunity ISGs->Immune_Response IFNgamma IFNγ IFNgamma->IFNGR Binds

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cell_Viability A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with this compound and controls B->D C Prepare serial dilutions of this compound C->D E Incubate for desired time (24-72h) D->E F Add MTS reagent E->F G Incubate for 1-4h F->G H Measure absorbance at 490 nm G->H I Analyze data and determine IC50 H->I

Caption: General workflow for a cell viability assay.

Troubleshooting_Logic_Tree Start No or low activity of this compound Q1 Is the concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is IFNγ present in the culture? A1_Yes->Q2 Sol1 Perform dose-response experiment A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the cell line responsive to IFNγ? A2_Yes->Q3 Sol2 Add IFNγ to the medium A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Review compound handling and storage A3_Yes->End Sol3 Check IFNγ pathway integrity or use a different cell line A3_No->Sol3

Caption: Troubleshooting logic for low compound activity.

References

Abbv-cls-484 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Abbv-cls-484. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a cool, dry place. While one supplier suggests long-term storage under these general conditions, for more defined storage, keeping the solid compound at -20°C is recommended and it is suggested to be used within one month when stored at this temperature. Another source indicates that the compound can be stable for at least four years, although the specific storage conditions for this duration are not detailed.

Q2: How should I handle this compound upon receiving it after shipment?

A2: this compound is generally considered stable at ambient temperatures for the duration of shipping. It is recommended to transfer the compound to the appropriate long-term storage conditions as mentioned above upon receipt.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound. It is advisable to use anhydrous DMSO to minimize moisture-related degradation.

Q4: What is the stability of this compound in a DMSO stock solution?

A4: When stored at -20°C, a DMSO stock solution of this compound should be used within one month for optimal activity. It is crucial to minimize freeze-thaw cycles.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

Issue 1: Precipitation is observed when preparing an aqueous working solution from a DMSO stock.

  • Cause: this compound has limited solubility in aqueous solutions. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out if its solubility limit is exceeded.

  • Troubleshooting Steps:

    • Lower the Final Concentration: If experimentally feasible, try lowering the final concentration of this compound in your working solution.

    • Optimize Co-solvents: For in vivo experiments, a common formulation includes a mixture of DMSO, PEG300, Tween 80, and saline. A sequential addition and mixing of these components can help maintain solubility.

    • Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. However, the impact of heat on the stability of this compound should be validated for your specific experimental conditions.

    • Prepare Freshly: It is highly recommended to prepare aqueous working solutions fresh on the day of use and use them immediately to minimize the risk of precipitation over time.

Issue 2: Inconsistent or lower-than-expected activity in cellular assays.

  • Cause: This could be due to several factors including compound degradation, inaccurate concentration due to precipitation, or interactions with media components.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: If the DMSO stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock.

    • Assess Solubility in Assay Media: Visually inspect your final working solution for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation.

    • Perform a Stability Check: Conduct a simple stability experiment by incubating this compound in your complete cell culture media at 37°C for the duration of your experiment. Analyze the concentration of the compound at different time points using a suitable analytical method like HPLC.

    • Use Freshly Prepared Solutions: Always prepare the final dilutions for your cellular assays immediately before adding them to the cells.

Data Presentation

Table 1: Recommended Storage and Stability of this compound

FormStorage ConditionRecommended DurationCitations
SolidCool, dry placeLong-term[1]
Solid-20°CUp to 1 month
DMSO Stock-20°CUp to 1 month
In Vivo Soln.Room Temperature or as per experimental setupUse immediately

Table 2: Solubility of this compound

SolventSolubilityCitations
DMSO~62.5 - 77 mg/mL
AcetonitrileSlightly soluble
WaterSlightly soluble

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a user-defined aqueous buffer. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required.

1. Materials:

  • This compound solid
  • Anhydrous DMSO
  • Experimental aqueous buffer (e.g., PBS, pH 7.4)
  • HPLC system with a suitable column (e.g., C18)
  • HPLC grade solvents (e.g., acetonitrile, water, formic acid)
  • Calibrated analytical balance
  • Microcentrifuge tubes

2. Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
  • Prepare the Test Solution: Dilute the DMSO stock solution into your experimental aqueous buffer to the final desired concentration for your experiment. Ensure the final DMSO concentration is consistent with your experimental conditions (typically ≤ 0.5%).
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile. This will serve as your T=0 reference sample. Store at -80°C until analysis.
  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., room temperature, 37°C). Protect from light if photostability is also being assessed.
  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated test solution and process them in the same manner as the T=0 sample.
  • HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.
  • Data Analysis: Calculate the peak area of this compound for each time point. Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

Mandatory Visualizations

G Abbv_cls_484 This compound PTPN1_PTPN2 PTPN1 / PTPN2 (Phosphatases) Abbv_cls_484->PTPN1_PTPN2 Inhibits JAKs JAKs (Janus Kinases) PTPN1_PTPN2->JAKs Dephosphorylates STATs STATs (Signal Transducers and Activators of Transcription) PTPN1_PTPN2->STATs Dephosphorylates JAKs->STATs Phosphorylates pSTATs pSTATs (Phosphorylated STATs) Gene_Transcription Gene Transcription (e.g., IFN-stimulated genes) pSTATs->Gene_Transcription Promotes Immune_Response Enhanced Anti-Tumor Immune Response Gene_Transcription->Immune_Response Leads to Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAKs Activates Cytokine Cytokine (e.g., IFN-γ) Cytokine->Cytokine_Receptor Binds

Caption: Signaling pathway of this compound action.

G start Start: Stability Assessment prep_stock Prepare Concentrated DMSO Stock Solution start->prep_stock prep_test Prepare Aqueous Test Solution prep_stock->prep_test t0_sample Collect T=0 Sample prep_test->t0_sample incubate Incubate Under Experimental Conditions t0_sample->incubate timepoint_sample Collect Time-Point Samples incubate->timepoint_sample At specified intervals hplc Analyze All Samples by HPLC timepoint_sample->hplc analyze Calculate % Remaining vs. T=0 hplc->analyze end End: Determine Stability analyze->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Troubleshooting Inconsistent Results with Abbv-cls-484 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Abbv-cls-484 in murine models. The information is based on the known mechanism of action of this compound as a dual PTPN1/PTPN2 inhibitor and general principles of in vivo pharmacology and immunology.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: We are observing significant variability in tumor growth inhibition between different cohorts of mice treated with this compound. What are the potential causes and how can we troubleshoot this?

A: Inconsistent anti-tumor efficacy is a common challenge in preclinical studies. Several factors related to the experimental setup and the biological system can contribute to this variability.

Potential Causes:

  • Mouse Strain and Health Status: The genetic background and health of the mice can significantly impact immune responses and drug metabolism. Sub-clinical infections or differences in the gut microbiome can lead to varied immune cell activation.

  • Tumor Model Variability: The specific syngeneic tumor model used can influence the outcome. Tumor heterogeneity and immunogenicity can differ between cell line passages and even between individual tumors.

  • Drug Formulation and Administration: Improper formulation, leading to insolubility or instability, or inaccurate oral gavage technique can result in variable drug exposure.

  • Immune System Activation State: The baseline activation state of the immune system in the mice can affect the response to an immunomodulatory agent like this compound.

Troubleshooting Steps:

  • Standardize Mouse Supply and Health Monitoring:

    • Source mice from a reputable vendor and ensure they are specific-pathogen-free (SPF).

    • Allow for a proper acclimatization period before starting the experiment.

    • Monitor animal health closely throughout the study.

  • Characterize Tumor Cell Line:

    • Perform regular testing of your tumor cell line for identity (e.g., STR profiling) and to ensure it is free from contamination (e.g., mycoplasma testing).

    • Use cells from a consistent, low passage number for tumor implantation.

  • Optimize Drug Formulation and Dosing Procedure:

    • Ensure this compound is fully solubilized in the vehicle. Refer to the manufacturer's instructions or published protocols for appropriate vehicles.

    • Train personnel on proper oral gavage techniques to minimize stress and ensure accurate dosing.

    • Prepare fresh formulations regularly.

  • Monitor Pharmacokinetics and Pharmacodynamics:

    • Conduct a pilot pharmacokinetic (PK) study to determine drug exposure in your specific mouse strain and model.

    • Assess target engagement by measuring downstream pharmacodynamic (PD) markers in blood or tumor tissue, such as phosphorylation of STAT1.

2. Q: We are not observing the expected increase in immune cell activation (e.g., CD8+ T cells, NK cells) in the tumor microenvironment following this compound treatment. What could be the issue?

A: Lack of immune activation can be due to issues with the drug, the timing of analysis, or the specific tumor model.

Potential Causes:

  • Sub-optimal Dosing or Scheduling: The dose of this compound may be too low, or the dosing frequency may not be optimal to maintain sufficient target inhibition.

  • Timing of Analysis: The timing of tissue collection for immune profiling is critical. Immune cell infiltration and activation are dynamic processes.

  • "Cold" Tumor Microenvironment: The tumor model may lack sufficient baseline immune infiltration for this compound to exert its effect. PTPN1/PTPN2 inhibition enhances existing immune responses.

  • Analytical Technique Sensitivity: The methods used for immune profiling (e.g., flow cytometry, IHC) may not be sensitive enough or the markers chosen may not be appropriate.

Troubleshooting Steps:

  • Dose-Response and Dosing Frequency Studies:

    • Perform a dose-escalation study to identify the optimal dose for your model.

    • Evaluate different dosing schedules (e.g., once daily vs. twice daily) based on the compound's half-life in mice (approximately 2 hours)[1].

  • Time-Course Analysis:

    • Conduct a time-course experiment to identify the peak of immune cell activation after treatment. Collect tumors at various time points post-treatment.

  • Evaluate the Tumor Microenvironment:

    • Characterize the baseline immune infiltrate of your tumor model. If it is an immune-excluded or "cold" tumor, consider combination therapies to enhance immune cell recruitment.

    • This compound has shown efficacy in models resistant to anti-PD-1, suggesting it can work in less inflamed environments, but a complete absence of immune cells will be problematic[2][3][4].

  • Refine Analytical Methods:

    • Optimize your flow cytometry panels and gating strategies.

    • Validate antibodies for immunohistochemistry to ensure specificity and sensitivity.

    • Consider more comprehensive profiling techniques like single-cell RNA sequencing to understand the immune landscape.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Mouse Strains

ParameterC57BL/6BALB/cNSG (Immunodeficient)
Tmax (h) 11.51
Cmax (ng/mL) 1250 ± 1501100 ± 2001300 ± 180
AUC (ng*h/mL) 4500 ± 5004000 ± 6004800 ± 550
Half-life (h) 2.1 ± 0.32.3 ± 0.42.0 ± 0.2
Clearance (L/h/kg) 1.7 ± 0.21.9 ± 0.31.6 ± 0.2

Note: This table presents hypothetical data for illustrative purposes. Actual values may vary. The clearance value for C57BL/6 is consistent with published data[1].

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Inconsistent Tumor Growth Inhibition Mouse health/strain, tumor model variability, drug formulation/administrationStandardize animal models, characterize cell lines, optimize drug delivery
Lack of Immune Activation Sub-optimal dosing, incorrect timing of analysis, "cold" tumorPerform dose-response/time-course studies, characterize tumor microenvironment
Unexpected Toxicity Off-target effects, vehicle toxicity, mouse strain sensitivityConduct tolerability studies, test vehicle alone, consider different strains

Experimental Protocols

Protocol 1: Assessment of STAT1 Phosphorylation in Tumor Tissue by Western Blot

  • Tumor Homogenization:

    • Excise tumors from treated and control mice at a predetermined time point (e.g., 4 hours post-dose).

    • Snap-freeze tumors in liquid nitrogen.

    • Homogenize frozen tumors in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.

Mandatory Visualizations

Signaling Pathway

Abbv_cls_484_Pathway cluster_cell Tumor Cell / Immune Cell IFN IFNγ IFN_R IFNγ Receptor IFN->IFN_R Binds JAK1_2 JAK1/2 IFN_R->JAK1_2 Activates STAT1 STAT1 JAK1_2->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Gene_Expression Gene Expression (e.g., CXCL9, CXCL10) pSTAT1->Gene_Expression Promotes Transcription PTPN1_2 PTPN1 / PTPN2 PTPN1_2->pSTAT1 Dephosphorylates Abbv_cls_484 This compound Abbv_cls_484->PTPN1_2 Inhibits Immune_Response Enhanced Anti-Tumor Immunity Gene_Expression->Immune_Response

Caption: Mechanism of action of this compound.

Experimental Workflow

Troubleshooting_Workflow start Inconsistent Results Observed check_basics Verify Basics: - Mouse Strain & Health - Tumor Cell Line Integrity - Drug Formulation & Dosing start->check_basics pk_pd_study Conduct Pilot PK/PD Study check_basics->pk_pd_study dose_response Perform Dose-Response Study pk_pd_study->dose_response Sub-optimal Exposure time_course Conduct Time-Course Analysis pk_pd_study->time_course Target Engagement Confirmed results_consistent Results Consistent? dose_response->results_consistent analyze_tme Analyze Tumor Microenvironment time_course->analyze_tme optimize_assays Optimize Analytical Assays analyze_tme->optimize_assays optimize_assays->results_consistent proceed Proceed with Main Study results_consistent->proceed Yes re_evaluate Re-evaluate Hypothesis/ Experimental Design results_consistent->re_evaluate No

Caption: Troubleshooting workflow for inconsistent results.

Logical Relationships

Logical_Relationships cluster_causes Potential Causes of Inconsistency cluster_effects Observed Effects cause1 Biological Variability (Mice, Tumor) effect1 Variable Tumor Growth cause1->effect1 effect2 Inconsistent Immune Response cause1->effect2 cause2 Technical Variability (Dosing, Formulation) cause2->effect1 cause2->effect2 cause3 Pharmacological Variability (PK/PD) cause3->effect1 cause3->effect2

Caption: Logical relationships of inconsistency causes.

References

Technical Support Center: Cell Viability Assays with Abbv-cls-484

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Abbv-cls-484 in dose-titration cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its close homolog PTPN1.[1][2] These phosphatases are negative regulators of the JAK-STAT signaling pathway.[1][3] By inhibiting PTPN2 and PTPN1, this compound enhances cellular responses to interferons (like IFNγ), boosts the activation and function of various immune cells (such as T cells and NK cells), and can increase a tumor cell's susceptibility to immune-mediated killing.[2][4][5][6]

Q2: Which type of cell viability assay is most suitable for use with this compound?

The choice of assay depends on your specific research question.

  • For direct cytotoxicity on tumor cells: Standard assays like MTT, MTS, or CellTiter-Glo® can be used. However, it's crucial to consider that this compound's growth-inhibitory effects on many cancer cell lines are dependent on the presence of IFNγ.[5]

  • For immune cell-mediated killing: Co-culture assays are necessary. Here, you would treat your target cancer cells with this compound (and potentially IFNγ), then co-culture them with immune cells (e.g., T cells, NK cells, or PBMCs). Cell viability of the target cells can be measured using methods like Calcein AM release, LDH assay, or flow cytometry-based assays that can distinguish between the target and effector cells.

Q3: What is the recommended starting concentration range for this compound in a dose-titration experiment?

Based on published data, a broad concentration range from 0.1 µM to 10 µM is a reasonable starting point for in vitro cell-based assays.[1][3] A typical 8-point dose-response curve could include concentrations such as 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control. The optimal concentration range will be cell line-dependent and should be determined empirically.

Q4: My cancer cell line does not show a significant decrease in viability with this compound treatment alone. Why might this be?

Many cancer cell lines require the presence of IFNγ to show a growth-inhibitory response to this compound.[5] This is because this compound enhances the cell's signaling response to IFNγ. Consider pre-treating or co-treating your cells with a low dose of IFNγ (e.g., 1-10 ng/mL, but this should be optimized for your cell line).

Q5: How should I prepare my stock solution of this compound?

This compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control, to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells.2. Edge effects: Evaporation from wells on the outer edges of the plate.3. Pipetting errors: Inaccurate dispensing of compound or assay reagents.1. Improve cell suspension: Ensure a single-cell suspension before seeding and mix gently between pipetting.2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.3. Calibrate pipettes: Regularly check and calibrate your pipettes for accuracy. Use reverse pipetting for viscous solutions.
No dose-response observed 1. Sub-optimal compound concentration: The concentration range tested is too low or too high.2. Assay insensitivity: The chosen cell viability assay is not sensitive enough to detect subtle changes.3. Cell line resistance: The cell line is not sensitive to this compound's effects, even with IFNγ.4. Absence of IFNγ: As mentioned in the FAQs, many tumor cell lines require IFNγ to respond.1. Broaden concentration range: Test a wider range of concentrations (e.g., from 10 nM to 100 µM) in a preliminary experiment.2. Switch assay type: Consider a more sensitive assay, such as a luminescence-based assay (e.g., CellTiter-Glo®) over a colorimetric one (e.g., MTT).3. Use a positive control cell line: If possible, include a cell line known to be responsive to this compound.4. Include IFNγ co-treatment: Perform experiments with and without a low dose of IFNγ.
High background signal 1. Compound interference: this compound may directly react with the assay reagents.2. Media components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.3. Microbial contamination: Bacterial or fungal contamination can affect assay readouts.1. Run a cell-free control: Include wells with media and this compound at all tested concentrations but without cells. Subtract the background absorbance/luminescence from your experimental wells.2. Use phenol red-free media: For colorimetric assays, switch to phenol red-free medium during the assay period.3. Practice sterile technique: Ensure all reagents and cell cultures are sterile. Regularly test for mycoplasma contamination.
Unexpected increase in viability at high concentrations 1. Compound precipitation: At high concentrations, this compound may precipitate out of solution, reducing its effective concentration.2. Off-target effects: At very high concentrations, the compound may have unforeseen effects that interfere with the assay chemistry or cell metabolism.1. Check for precipitation: Visually inspect the wells with the highest concentrations for any precipitate. If observed, consider using a lower top concentration or a different solvent system.2. Use an orthogonal assay: Confirm the results with a different type of viability assay that relies on a different principle (e.g., if you used a metabolic assay like MTT, try a membrane integrity assay like Trypan Blue exclusion).

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on B16-F10 Murine Melanoma Cells with and without IFNγ Co-treatment

This compound (µM)% Viability (- IFNγ)Std. Dev.% Viability (+ 10 ng/mL IFNγ)Std. Dev.
0 (Vehicle)100.04.5100.05.1
0.0198.25.295.34.8
0.0396.54.888.15.5
0.194.15.575.46.2
0.391.86.158.25.9
1.089.55.942.76.8
3.087.26.325.95.4
10.085.16.815.34.9
IC50 (µM) > 10 ~0.45

Table 2: Hypothetical Dose-Dependent Enhancement of T-cell Mediated Killing of MC38 Colon Carcinoma Cells by this compound

This compound (µM)% Lysis of MC38 cells (Co-cultured with T-cells)Std. Dev.
0 (Vehicle)25.33.1
0.238.74.2
1.055.95.5
5.072.46.1
10.085.15.8

Experimental Protocols

Protocol 1: MTT Assay for Direct Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. If IFNγ co-treatment is required, add it to the medium at this stage.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and, if applicable, IFNγ-only control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Calcein AM Release Assay for Immune Cell-Mediated Cytotoxicity
  • Target Cell Labeling: Harvest target cancer cells and label them with Calcein AM according to the manufacturer's protocol.

  • Seeding and Treatment: Seed the labeled target cells in a 96-well plate. Add this compound at various concentrations.

  • Effector Cell Addition: Add effector immune cells (e.g., pre-activated T cells or NK cells) at an appropriate effector-to-target (E:T) ratio.

  • Controls: Include wells with:

    • Target cells only (for spontaneous release).

    • Target cells with lysis buffer (for maximum release).

    • Target cells with effector cells but no compound (vehicle control).

  • Incubation: Incubate the co-culture for the desired period (e.g., 4-6 hours).

  • Readout: Centrifuge the plate and transfer the supernatant to a new black-walled 96-well plate. Measure the fluorescence of the released Calcein AM.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: (% Lysis = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Visualizations

Abbv-cls-484_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFNγ Receptor JAK1 JAK1 IFNGR->JAK1 Activates JAK2 JAK2 IFNGR->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates JAK2->STAT1 Phosphorylates STAT1_P pSTAT1 ISGs Interferon-Stimulated Genes (ISGs) STAT1_P->ISGs Dimerizes & Translocates STAT1->STAT1_P PTPN2_N1 PTPN2/PTPN1 PTPN2_N1->STAT1_P Dephosphorylates Abbv_cls_484 This compound Abbv_cls_484->PTPN2_N1 Inhibits IFNgamma IFNγ IFNgamma->IFNGR Binds

Caption: this compound inhibits PTPN2/N1, enhancing JAK-STAT signaling.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound serial dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat cells with This compound +/- IFNγ Prepare_Compound->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_72h->Add_Reagent Incubate_Assay Incubate per protocol Add_Reagent->Incubate_Assay Read_Plate Read plate on microplate reader Incubate_Assay->Read_Plate Analyze_Data Analyze data and calculate % viability Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a dose-titration cell viability assay.

Troubleshooting_Flowchart Start Unexpected Results High_Variability High variability between replicates? Start->High_Variability No_Response No dose-response? Start->No_Response no Check_Seeding Review cell seeding technique & check for edge effects High_Variability->Check_Seeding yes High_Background High background? No_Response->High_Background no Add_IFNg Add IFNγ co-treatment No_Response->Add_IFNg yes Run_Cell_Free Run cell-free controls High_Background->Run_Cell_Free yes Calibrate_Pipettes Calibrate pipettes Check_Seeding->Calibrate_Pipettes Broaden_Doses Test wider dose range Add_IFNg->Broaden_Doses Use_Phenol_Free Use phenol red-free media Run_Cell_Free->Use_Phenol_Free

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Abbv-cls-484 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Abbv-cls-484 in animal models. The information is intended for scientists and drug development professionals to anticipate and manage potential toxicities during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor that dually targets Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1] These phosphatases act as negative regulators in key signaling pathways. By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity. This is achieved by promoting the activation of immune cells such as CD8+ T cells and Natural Killer (NK) cells, and by increasing the tumor's sensitivity to interferon-gamma.[1][2]

Q2: What are the potential on-target toxicities of this compound in animal models?

A2: Based on the known functions of PTPN1 and PTPN2, potential on-target toxicities can be anticipated:

  • Immune-Related Adverse Events (irAEs): PTPN2 is a critical negative regulator of immune signaling.[3] Genetic deletion of PTPN2 in mice leads to severe systemic inflammation and autoimmunity.[3][4] Therefore, inhibition of PTPN2 by this compound may lead to an over-activation of the immune system, resulting in inflammatory infiltrates in various organs. Preclinical studies in rats have noted dose-dependent inflammatory infiltrates in the kidney, liver, and joints, which were reversible.[5]

  • Metabolic Dysregulation: PTPN1 is a key negative regulator of insulin (B600854) and leptin signaling pathways.[6][7] While inhibition of PTPN1 is being explored for the treatment of type 2 diabetes and obesity due to increased insulin sensitivity,[6][8] researchers should monitor for potential metabolic changes in animal models, such as hypoglycemia, especially at higher doses or in combination with other therapies.

Q3: What are the known off-target effects of this compound?

A3: this compound has been reported to be highly selective for PTPN2/N1 with no detectable off-target activity in wide-range selectivity screens across a diverse panel of phosphatases, kinases, and other receptors.[4] However, as with any small molecule inhibitor, the potential for off-target effects should not be entirely dismissed, and any unexpected phenotypes should be investigated.

Q4: What is the reported toxicity profile of this compound in animal models?

A4: Publicly available data is limited. A study in rats showed that this compound was well-tolerated up to 300 mg/kg.[5] The primary observation was the presence of dose-dependent inflammatory infiltrates in the kidney, liver, and joints, which resolved one month after cessation of treatment.[5]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Observation of Clinical Signs of Toxicity (e.g., weight loss, hunched posture, lethargy)
  • Possible Cause: On-target immune-related adverse events due to PTPN2 inhibition, leading to systemic inflammation.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose of this compound to the lowest effective dose.

    • Monitor Inflammatory Markers: Collect blood samples to analyze circulating levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6).

    • Histopathological Analysis: At the end of the study, or if an animal reaches a humane endpoint, perform a thorough histopathological examination of key organs (liver, kidney, lungs, spleen, joints, and gastrointestinal tract) to identify and characterize inflammatory infiltrates.

    • Supportive Care: Provide supportive care as per institutional guidelines, which may include fluid support or dietary supplements.

Issue 2: Elevated Liver Enzymes (ALT, AST) in Serum
  • Possible Cause: Drug-induced liver injury (DILI), potentially due to inflammatory infiltrates as observed in rat studies.[5]

  • Troubleshooting Steps:

    • Confirm with Histopathology: Correlate elevated liver enzymes with histopathological findings of liver tissue to determine the nature of the injury (e.g., inflammation, necrosis, cholestasis).

    • Dose-Response Assessment: If not already done, perform a dose-response study to establish the dose at which hepatotoxicity occurs.

    • Monitor Liver Function: In addition to ALT and AST, monitor other markers of liver function such as alkaline phosphatase (ALP) and bilirubin.

Issue 3: Signs of Kidney Dysfunction (e.g., elevated BUN, creatinine)
  • Possible Cause: Drug-induced nephrotoxicity, potentially due to inflammatory infiltrates in the kidneys.[5]

  • Troubleshooting Steps:

    • Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or other signs of kidney damage.

    • Kidney Histopathology: Conduct a detailed histopathological examination of the kidneys to look for signs of glomerulonephritis, interstitial nephritis, or tubular injury.

    • Novel Kidney Biomarkers: Consider measuring more sensitive biomarkers of kidney injury such as KIM-1 or clusterin in urine.[9]

Issue 4: Unexpected Hypoglycemia
  • Possible Cause: On-target effect of PTPN1 inhibition leading to enhanced insulin sensitivity.[6][8]

  • Troubleshooting Steps:

    • Blood Glucose Monitoring: Implement regular blood glucose monitoring, especially during the peak plasma concentration of the drug.

    • Dietary Considerations: Ensure animals have ad libitum access to food, and consider the timing of drug administration in relation to the feeding cycle.

    • Dose Adjustment: Evaluate if the hypoglycemic effect is dose-dependent and adjust the dose if necessary.

Data Presentation

Table 1: Summary of Potential Toxicities and Monitoring Parameters for this compound in Animal Models

Potential ToxicityTarget Organ(s)Monitoring ParametersFrequency of Monitoring
Immune-Related Adverse Events Systemic, Liver, Kidney, JointsClinical signs (weight, posture, activity), Complete Blood Count (CBC) with differential, Serum cytokines (IFN-γ, TNF-α), HistopathologyDaily (clinical signs), Weekly (weight, CBC), As needed (cytokines), End of study (histopathology)
Hepatotoxicity LiverSerum ALT, AST, ALP, Bilirubin, HistopathologyBaseline, Weekly, End of study
Nephrotoxicity KidneySerum BUN, Creatinine, Urinalysis (protein, blood), Urine KIM-1/Clusterin, HistopathologyBaseline, Weekly, End of study
Metabolic Changes SystemicBlood GlucoseBaseline, Post-dosing (peak effect), Weekly

Experimental Protocols

Protocol 1: General Toxicity Monitoring in Mice
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Drug Administration: this compound administered orally (p.o.) via gavage once daily. Prepare the formulation in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dose Groups:

    • Vehicle control

    • Low dose (e.g., 10 mg/kg)

    • Mid dose (e.g., 30 mg/kg)

    • High dose (e.g., 100 mg/kg)

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity (lethargy, hunched posture, piloerection, rough coat).

    • Twice Weekly: Record body weight.

    • Weekly: Collect blood via tail vein or saphenous vein for CBC and serum chemistry (ALT, AST, BUN, creatinine, glucose).

  • Terminal Endpoint: At the end of the study (e.g., 28 days), euthanize animals and collect blood via cardiac puncture for a final analysis. Perform a gross necropsy and collect key organs (liver, kidneys, spleen, lungs, heart, joints, GI tract) for histopathological analysis.

Protocol 2: Assessment of Immune-Related Adverse Events
  • Animal Model: As in Protocol 1.

  • Treatment Groups: As in Protocol 1.

  • Immune Monitoring:

    • Weekly Blood Collection: In addition to CBC and serum chemistry, isolate plasma for cytokine analysis (e.g., using a multiplex bead array for IFN-γ, TNF-α, IL-6, IL-2, IL-10).

    • Flow Cytometry: At the terminal endpoint, isolate splenocytes and lymphocytes from peripheral blood and liver to analyze immune cell populations (e.g., CD4+, CD8+ T cells, NK cells, myeloid cells) and their activation status (e.g., expression of CD69, CD25, PD-1).

  • Histopathology: Pay special attention to immune cell infiltration in non-lymphoid organs. Consider immunohistochemistry for immune cell markers (e.g., CD3 for T cells, F4/80 for macrophages).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IFNGR) JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_Expression Gene Expression (e.g., IRGs, Pro-inflammatory genes) STAT->Gene_Expression translocates to nucleus and promotes PTPN2 PTPN2 PTPN2->JAK dephosphorylates (inhibits) PTPN2->STAT dephosphorylates (inhibits) PTPN1 PTPN1 PTPN1->JAK dephosphorylates (inhibits) Abbv_cls_484 This compound Abbv_cls_484->PTPN2 inhibits Abbv_cls_484->PTPN1 inhibits

Caption: this compound mechanism of action.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomize into Treatment Groups Start->Grouping Dosing Daily Oral Dosing (Vehicle or this compound) Grouping->Dosing Monitoring Daily Clinical Observation Weekly Body Weight & Blood Draw Dosing->Monitoring Endpoint Terminal Endpoint (e.g., Day 28) Monitoring->Endpoint Analysis Blood Analysis (CBC, Chem, Cytokines) Gross Necropsy Histopathology Endpoint->Analysis

Caption: General preclinical toxicity workflow.

Troubleshooting_Logic Observation Observe Adverse Event (e.g., Weight Loss >15%) Check_Dose Is this the highest dose group? Observation->Check_Dose Reduce_Dose Consider dose reduction in future studies Check_Dose->Reduce_Dose Yes Check_Vehicle Are vehicle controls unaffected? Check_Dose->Check_Vehicle No Vehicle_Issue Investigate vehicle tolerance Check_Vehicle->Vehicle_Issue No Suspect_Drug_Toxicity Suspect drug-related toxicity Check_Vehicle->Suspect_Drug_Toxicity Yes Collect_Samples Collect blood/tissues for analysis Suspect_Drug_Toxicity->Collect_Samples Analyze Analyze for specific organ toxicity (Liver, Kidney, Immune) Collect_Samples->Analyze

Caption: Troubleshooting logic for adverse events.

References

Abbv-cls-484 pharmacokinetic and pharmacodynamic variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Abbv-cls-484, a first-in-class, orally bioavailable dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). This guide offers a comprehensive overview of this compound's pharmacokinetic and pharmacodynamic properties, detailed experimental protocols, and troubleshooting assistance to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, active-site inhibitor of the protein tyrosine phosphatases PTPN1 and PTPN2.[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN1 and PTPN2, this compound enhances Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling.[1][2] This leads to an amplified response to interferons and promotes the activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells, thereby fostering a potent anti-tumor immune response.[1][2]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in cancer immunotherapy research.[1][2] It is being investigated for its ability to overcome resistance to immune checkpoint blockade in various cancer models.[1][2] Researchers use this compound to study the roles of PTPN1 and PTPN2 in immune regulation, T-cell function, and the tumor microenvironment.

Q3: Is this compound orally bioavailable?

A3: Yes, this compound is an orally bioavailable compound.[1][2]

Q4: In which preclinical models has this compound shown efficacy?

A4: this compound has demonstrated monotherapy efficacy in mouse models of cancer that are resistant to PD-1 blockade.[1]

Q5: Are there ongoing clinical trials for this compound?

A5: Yes, this compound is being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors (NCT04777994).[1][2] The study is assessing its safety, pharmacokinetics, and pharmacodynamics as both a monotherapy and in combination with other anti-cancer agents.

Data Presentation

Pharmacokinetic and In Vitro Potency Data
ParameterValueSpecies/SystemReference
PTPN1 IC50 2.5 nMIn vitro[1]
PTPN2 IC50 1.8 nMIn vitro[1]
Aqueous Solubility 2.55 µMIn vitro[1]
Half-life (t½) 2 hoursMouse (oral admin.)[1]
Clearance 1.7 L/h·kgMouse[1]
Unbound Fraction (Plasma) 0.86Mouse[1]
Unbound Fraction (Plasma) 0.5Human[1]
Unbound Brain/Plasma Ratio 0.08Mouse[1]
Pharmacodynamic Data
MarkerEC50 / EffectCell Line / ModelReference
IFN-γ-mediated STAT1 phosphorylation 0.176 µMB16 tumor cells[1]
Cytokine Induction Significant increase in CXCL9 and CXCL10Ptpn2/n1-null mice (3-100 mg/kg oral admin.)[1]
Granzyme B Induction Increase at 100 mg/kg dosePtpn2/n1-null mice (oral admin.)[1]

Experimental Protocols

In Vitro PTPN1/PTPN2 Phosphatase Activity Assay

This protocol is designed to assess the direct inhibitory effect of this compound on PTPN1 and PTPN2 enzymatic activity.

Materials:

  • Recombinant human PTPN1 and PTPN2 enzymes

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions.

  • Add the PTPN1 or PTPN2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot for Phospho-STAT1 in Cancer Cells

This protocol details the procedure to measure the pharmacodynamic effect of this compound on the JAK-STAT pathway by assessing the phosphorylation of STAT1.

Materials:

  • Cancer cell line of interest (e.g., B16 melanoma)

  • Cell culture medium and reagents

  • This compound

  • Interferon-gamma (IFN-γ)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT1 (Tyr701) and anti-total-STAT1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-STAT1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.

In Vivo Mouse Tumor Model Experiment

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)

  • This compound formulation for oral gavage (e.g., in 0.5% HPMC)

  • Calipers for tumor measurement

  • Animal handling and surgical equipment

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., once daily) at the desired dose. The control group should receive the vehicle.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

  • Analyze the data to determine the effect of this compound on tumor growth.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR IFN-γ Receptor JAK1 JAK1 JAK2 JAK2 STAT1_inactive STAT1 JAK1->STAT1_inactive phosphorylates JAK2->STAT1_inactive phosphorylates STAT1_active p-STAT1 STAT1_inactive->STAT1_active Activation PTPN1 PTPN1 STAT1_active->PTPN1 dephosphorylates PTPN2 PTPN2 STAT1_active->PTPN2 dephosphorylates Gene_Expression Gene Expression (e.g., CXCL9, CXCL10) STAT1_active->Gene_Expression translocation & transcription Abbv_cls_484 This compound Abbv_cls_484->PTPN1 inhibits Abbv_cls_484->PTPN2 inhibits IFN_gamma IFN-γ IFN_gamma->IFNR binds

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cell Culture (e.g., B16 melanoma) treatment 2. Treatment (this compound +/- IFN-γ) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis western_blot 4. Western Blot (p-STAT1 / Total STAT1) lysis->western_blot tumor_implantation 1. Tumor Implantation (Syngeneic Model) treatment_invivo 2. Oral Gavage (this compound or Vehicle) tumor_implantation->treatment_invivo monitoring 3. Tumor Growth Monitoring treatment_invivo->monitoring analysis 4. Endpoint Analysis (Tumor size, Flow Cytometry) monitoring->analysis

Caption: Experimental Workflow.

Troubleshooting_Guide cluster_invitro_issues In Vitro Troubleshooting cluster_invivo_issues In Vivo Troubleshooting start Experiment Start issue Issue Encountered start->issue no_pstat1 No/Weak p-STAT1 Signal issue->no_pstat1 In Vitro high_background High Background in Western Blot issue->high_background In Vitro no_efficacy No Anti-Tumor Efficacy issue->no_efficacy In Vivo animal_distress Animal Distress During Gavage issue->animal_distress In Vivo no_pstat1_sol1 Check IFN-γ activity and concentration no_pstat1->no_pstat1_sol1 no_pstat1_sol2 Ensure use of phosphatase inhibitors in lysis buffer no_pstat1->no_pstat1_sol2 no_pstat1_sol3 Optimize antibody concentrations no_pstat1->no_pstat1_sol3 high_background_sol1 Use 5% BSA in TBST for blocking, avoid milk high_background->high_background_sol1 high_background_sol2 Increase number of washes high_background->high_background_sol2 no_efficacy_sol1 Verify this compound formulation and dose no_efficacy_sol2 Ensure proper oral gavage technique animal_distress_sol1 Ensure proper restraint technique animal_distress_sol2 Use appropriate gavage needle size

Caption: Troubleshooting Decision Tree.

Troubleshooting Guide

In Vitro Experiments
ProblemPossible CauseRecommended Solution
No or weak p-STAT1 signal in Western Blot 1. Inactive IFN-γ. 2. Dephosphorylation of samples during lysis. 3. Suboptimal antibody concentration.1. Test the activity of the IFN-γ stock. 2. Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice. 3. Titrate the primary and secondary antibody concentrations.
High background on Western Blot 1. Blocking agent is interfering (milk contains phosphoproteins). 2. Insufficient washing.1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. 2. Increase the number and duration of washes with TBST.
Inconsistent results between replicates 1. Inaccurate pipetting. 2. Variation in cell density or treatment time.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure consistent cell seeding and precise timing of treatments and stimulations.
In Vivo Experiments
ProblemPossible CauseRecommended Solution
No significant anti-tumor efficacy 1. Incorrect formulation or dosage of this compound. 2. Improper oral gavage technique leading to incorrect dosing. 3. Tumor model is not responsive.1. Verify the calculation, weighing, and suspension of the compound. Ensure the suspension is homogenous before each administration. 2. Ensure personnel are properly trained in oral gavage to avoid accidental administration into the trachea. 3. Confirm the expression of PTPN1/PTPN2 in the chosen tumor model and its reliance on the targeted pathway.
Animal distress or weight loss 1. Toxicity of the compound at the administered dose. 2. Stress or injury from the oral gavage procedure.1. Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD). 2. Ensure proper restraint and use the correct size and type of gavage needle. Consider acclimatizing the animals to handling prior to the experiment.
High variability in tumor growth within a group 1. Inconsistent number of viable tumor cells implanted. 2. Variation in the site of implantation.1. Ensure a single-cell suspension of tumor cells with high viability is used for implantation. 2. Be consistent with the anatomical location of the subcutaneous injection.

References

Technical Support Center: Overcoming Resistance to Abbv-cls-484 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Abbv-cls-484 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its close homolog PTPN1.[1][2][3] These phosphatases are negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity through a dual mechanism:

  • Directly on tumor cells: It sensitizes cancer cells to interferon-gamma (IFNγ), amplifying IFNγ signaling and promoting tumor cell growth inhibition and apoptosis.[4][5][6][7]

  • On immune cells: It promotes the activation and function of various immune cells, including natural killer (NK) cells and CD8+ T cells, by enhancing JAK-STAT signaling.[1][8][9] This leads to increased cytotoxicity against tumor cells and a shift from a suppressive to a pro-inflammatory tumor microenvironment.[10]

Q2: What are the known mechanisms of resistance to this compound?

Preclinical studies suggest that the primary mechanism of resistance to this compound is the disruption of the IFNγ signaling pathway within cancer cells.[4] Loss-of-function mutations in key components of this pathway, such as IFNGR1, JAK1, JAK2, and STAT1, can render tumor cells unresponsive to the sensitizing effects of this compound.[8][11][12]

Q3: How can I determine if my cancer cell line is likely to be sensitive or resistant to this compound?

Sensitivity to this compound is often correlated with a functional IFNγ signaling pathway. You can assess this by:

  • Genomic Analysis: Sequencing key genes in the IFNγ pathway (IFNGR1, IFNGR2, JAK1, JAK2, STAT1, IRF1) to identify any loss-of-function mutations.[11][12]

  • Functional Assays: Treating your cancer cells with IFNγ and measuring the phosphorylation of STAT1 (p-STAT1) by Western blot or flow cytometry. A robust increase in p-STAT1 suggests a functional pathway and potential sensitivity to this compound.

Troubleshooting Guide

Problem 1: My cancer cells show no response to this compound in vitro.

Possible Cause 1: Defective IFNγ Signaling Pathway

As mentioned, an intact IFNγ signaling pathway is often crucial for the anti-tumor effects of this compound.

Troubleshooting Steps:

  • Assess IFNγ Pathway Integrity:

    • Experiment: Treat cells with recombinant IFNγ (e.g., 10 ng/mL for 30 minutes) and analyze STAT1 phosphorylation (p-STAT1 at Tyr701) by Western blot.

    • Expected Outcome: A significant increase in p-STAT1 levels in sensitive cells.

    • Troubleshooting: If there is no increase in p-STAT1, it strongly suggests a defect in the IFNγ pathway. Consider sequencing key pathway components (IFNGR1, JAK1, JAK2, STAT1) to identify potential mutations.

  • Induce IFNγ Production in Co-culture:

    • Experiment: If working with an immune co-culture system, ensure your T cells are activated and producing IFNγ. Measure IFNγ levels in the supernatant by ELISA.

    • Troubleshooting: If IFNγ levels are low, consider using a different T cell activation method or a higher effector-to-target ratio.

Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration

Troubleshooting Steps:

  • Perform a Dose-Response Curve:

    • Experiment: Treat your cancer cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 72 hours).

    • Expected Outcome: Determine the half-maximal inhibitory concentration (IC50).

    • Troubleshooting: If no significant growth inhibition is observed even at high concentrations, it further points towards a resistance mechanism.

  • Vary Treatment Duration:

    • Experiment: Test the optimal concentration of this compound at different time points (e.g., 24, 48, 72, 96 hours).

    • Troubleshooting: Some cell lines may require longer exposure to the drug to exhibit a response.

Problem 2: I see a response to this compound in vitro, but not in my in vivo tumor model.

Possible Cause 1: Insufficient Immune Infiltration in the Tumor Microenvironment

This compound's in vivo efficacy is highly dependent on a functional host immune system, particularly the presence of CD8+ T cells.[10]

Troubleshooting Steps:

  • Analyze the Tumor Immune Microenvironment:

    • Experiment: Perform immunohistochemistry (IHC) or flow cytometry on dissociated tumors to quantify the infiltration of CD8+ T cells, NK cells, and other immune populations.

    • Expected Outcome: Tumors responding to this compound should show increased infiltration of cytotoxic immune cells.

    • Troubleshooting: If immune infiltration is low, the tumor model may be "cold" or non-immunogenic. Consider using a different tumor model known to be more immunogenic.

Possible Cause 2: Pharmacokinetic or Pharmacodynamic Issues

Troubleshooting Steps:

  • Verify Drug Exposure:

    • Experiment: Measure the concentration of this compound in the plasma and tumor tissue of treated animals to ensure adequate drug exposure.

    • Troubleshooting: If drug levels are low, consider adjusting the dose, frequency, or route of administration.

  • Assess Target Engagement in Vivo:

    • Experiment: Analyze the phosphorylation status of STAT1 in tumor tissue from treated animals to confirm that this compound is inhibiting PTPN2/N1 in the target tissue.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound (AC-484)

ParameterValueCell Line/SystemReference
IC50 (PTPN2) 1.8 nMBiochemical Assay[13]
IC50 (PTPN1) 2.5 nMBiochemical Assay[13]
EC50 (IFNγ-mediated STAT1 phosphorylation) 0.176 µMB16 tumor cells[13]
IC50 (72h, +IFNγ) 6.285 µMSUDHL1 (ALK+ ALCL)[14]
IC50 (72h, +IFNγ) 5.838 µMKarpas299 (ALK+ ALCL)[14]

Table 2: In Vivo Efficacy of this compound (AC-484) in Murine Cancer Models Resistant to Anti-PD-1

Tumor ModelTreatmentOutcomeReference
4T1 (Breast Cancer) AC-484 MonotherapyDramatic tumor regression[15][16]
EMT6 (Breast Cancer) AC-484 MonotherapyDramatic tumor regression[15][16]
Pancreatic Adenocarcinoma AC-484 MonotherapyTumor regression comparable to anti-PD-1[13]

Key Experimental Protocols

Western Blot for Phosphorylated STAT1 (p-STAT1)

This protocol is to assess the functionality of the IFNγ signaling pathway.

Materials:

  • Cancer cell line of interest

  • Recombinant Human IFNγ

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: Rabbit anti-p-STAT1 (Tyr701), Rabbit anti-STAT1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • BSA for blocking

  • TBST buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with or without IFNγ (e.g., 10 ng/mL) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Run samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (diluted in 5% milk/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

T-Cell Mediated Cytotoxicity Assay

This assay determines the ability of T cells to kill cancer cells in the presence of this compound.

Materials:

  • Cancer cell line (target cells)

  • Effector T cells (e.g., activated human PBMCs or a specific T cell line)

  • This compound

  • Recombinant Human IFNγ (optional, for pre-sensitizing target cells)

  • Flow cytometer

  • Fluorescent dyes for labeling live/dead cells (e.g., Propidium Iodide or a viability dye) and for distinguishing target and effector cells (e.g., CFSE).

Procedure:

  • Label Target Cells: Label cancer cells with a fluorescent dye like CFSE according to the manufacturer's protocol.

  • Plate Target Cells: Seed the labeled target cells in a 96-well plate and allow them to adhere.

  • Drug Treatment: Treat the target cells with different concentrations of this compound and/or IFNγ for a predetermined time (e.g., 24 hours).

  • Co-culture: Add effector T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Incubation: Co-culture the cells for 4-24 hours.

  • Staining and Analysis:

    • Harvest all cells from the wells.

    • Stain with a viability dye (e.g., Propidium Iodide).

    • Analyze by flow cytometry. Gate on the target cell population (CFSE-positive) and quantify the percentage of dead cells (viability dye-positive).

    • Calculate specific lysis using the formula: % Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis).

Visualizations

Abbv_cls_484_Mechanism_of_Action This compound Signaling Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (T cell/NK cell) IFN-gamma Receptor IFN-gamma Receptor JAK1/2 JAK1/2 IFN-gamma Receptor->JAK1/2 STAT1 STAT1 JAK1/2->STAT1 phosphorylates p-STAT1 p-STAT1 STAT1->p-STAT1 ISGs ISGs p-STAT1->ISGs upregulates Tumor Growth Inhibition Tumor Growth Inhibition ISGs->Tumor Growth Inhibition Antigen Presentation Antigen Presentation ISGs->Antigen Presentation Cytokine Receptor Cytokine Receptor JAK1/3 JAK1/3 Cytokine Receptor->JAK1/3 STAT1/3/5 STAT1/3/5 JAK1/3->STAT1/3/5 phosphorylates p-STAT p-STAT STAT1/3/5->p-STAT Effector Function Effector Function p-STAT->Effector Function Cytotoxicity Cytotoxicity Effector Function->Cytotoxicity This compound This compound PTPN2/PTPN1 PTPN2/PTPN1 This compound->PTPN2/PTPN1 inhibits PTPN2/PTPN1->p-STAT1 dephosphorylates PTPN2/PTPN1->p-STAT dephosphorylates IFN-gamma IFN-gamma IFN-gamma->IFN-gamma Receptor

Caption: this compound inhibits PTPN2/PTPN1, enhancing JAK-STAT signaling in tumor and immune cells.

Troubleshooting_Workflow Troubleshooting Resistance to this compound Start Start No_Response No response to this compound in vitro? Start->No_Response Check_IFN_Pathway Assess IFN-gamma pathway integrity (p-STAT1 Western Blot) No_Response->Check_IFN_Pathway Yes No_In_Vivo_Response No response in vivo? No_Response->No_In_Vivo_Response No IFN_Pathway_Intact IFN-gamma pathway intact? Check_IFN_Pathway->IFN_Pathway_Intact Optimize_Dose Optimize drug concentration and duration IFN_Pathway_Intact->Optimize_Dose Yes Investigate_Mutations Sequence IFN-gamma pathway genes for mutations IFN_Pathway_Intact->Investigate_Mutations No Response_Observed Response Observed Optimize_Dose->Response_Observed End Resistance Mechanism Identified Investigate_Mutations->End Check_Immune_Infiltration Analyze tumor immune infiltrate (IHC/Flow) No_In_Vivo_Response->Check_Immune_Infiltration Yes Low_Infiltration Sufficient immune infiltration? Check_Immune_Infiltration->Low_Infiltration Consider_New_Model Consider a more immunogenic tumor model Low_Infiltration->Consider_New_Model No Check_PK_PD Assess drug exposure (PK) and target engagement (PD) Low_Infiltration->Check_PK_PD Yes Consider_New_Model->End Check_PK_PD->End

References

Abbv-cls-484 selectivity profiling against other phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the selectivity profile of Abbv-cls-484 against other phosphatases. The information is presented in a question-and-answer format to address potential issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of this compound against other phosphatases?

A1: this compound is a first-in-class, orally bioavailable, and potent dual inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2][3][4][5] Preclinical studies have demonstrated its high selectivity for PTPN2 and PTPN1.

A biochemical phosphatase screen revealed that this compound (also referred to as AC484) has 6- to 8-fold weaker activity against PTPN9 and no detectable activity against SHP-1 or SHP-2.[6] Furthermore, extensive selectivity screens across a wide range of phosphatases, kinases, and other receptors have shown no significant off-target activity.[6]

Q2: Where can I find quantitative data on the selectivity of this compound?

A2: The primary source for the selectivity data is the 2023 Nature publication titled, "The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity." The detailed quantitative data is located in the extended data tables of the supplementary information. While the full tables are not available in the public search results, the key findings are summarized below.

Table 1: Selectivity Profile of this compound Against a Panel of Phosphatases
Target PhosphataseIC50 (nM)Selectivity vs. PTPN2
PTPN21.8[6]-
PTPN1Not specifiedNot specified
PTPN915[6]~8.3-fold
SHP-1No detectable activity[6]>>>>
SHP-2No detectable activity[6]>>>>

Note: The IC50 for PTPN1 was not explicitly stated in the available search results. The selectivity is described as "high" for both PTPN1 and PTPN2.

Troubleshooting and Experimental Protocols

Q3: We are planning to run our own phosphatase selectivity assay for this compound. Can you provide a general protocol?

A3: Yes, the following protocol is based on the methodology described in the primary literature for the in-house phosphatase panel used to assess the selectivity of this compound.

Experimental Protocol: Biochemical Phosphatase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against various phosphatases.

Materials:

  • Recombinant phosphatases (e.g., PTPN2, PTPN1, PTPN9, SHP-1, SHP-2)

  • This compound

  • Fluorescent substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.005% Tween-20, 5 mM TCEP (freshly added)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Compound Incubation: In a 384-well plate, add the desired concentration of each phosphatase to the wells. Add the serially diluted this compound to the respective wells. Incubate for 5 minutes at room temperature.

  • Substrate Addition: Add DiFMUP to all wells to initiate the enzymatic reaction. The final concentration of the enzyme should be approximately 0.5 nM and the final concentration of DiFMUP should be 5 µM.

  • Incubation: Incubate the plate at 25°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for DiFMUP.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow for determining the phosphatase selectivity of this compound.

Phosphatase_Selectivity_Workflow Compound This compound Serial Dilution Incubate_Compound_Enzyme 1. Incubate Phosphatase with This compound (5 min, RT) Compound->Incubate_Compound_Enzyme Enzymes Recombinant Phosphatases (PTPN2, PTPN1, PTPN9, SHP-1, SHP-2) Enzymes->Incubate_Compound_Enzyme Substrate DiFMUP Substrate Add_Substrate 2. Add DiFMUP Substrate Substrate->Add_Substrate Incubate_Compound_Enzyme->Add_Substrate Incubate_Reaction 3. Incubate (30 min, 25°C) Add_Substrate->Incubate_Reaction Measure_Fluorescence 4. Measure Fluorescence Incubate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: Workflow for Phosphatase Selectivity Profiling.

Signaling Pathway Context

This compound targets PTPN2 and PTPN1, which are key negative regulators of the JAK-STAT signaling pathway. Inhibition of PTPN2/N1 by this compound enhances downstream signaling, leading to an amplified anti-tumor immune response.

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->STAT Dephosphorylates pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes PTPN2_N1 PTPN2/PTPN1 PTPN2_N1->pSTAT Inhibits Abbv_cls_484 This compound Abbv_cls_484->PTPN2_N1 Inhibits Gene_Expression Gene Expression (e.g., anti-tumor response) Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pSTAT_dimer->Gene_Expression Translocates to Nucleus

Caption: this compound Mechanism of Action.

References

Validation & Comparative

A Head-to-Head Comparison: Abbv-cls-484 Versus Anti-PD-1 Therapy in Syngeneic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of Abbv-cls-484, a first-in-class PTPN2/N1 inhibitor, and anti-PD-1 therapy in syngeneic mouse models.

The landscape of cancer immunotherapy is rapidly evolving, with novel mechanisms of action continually being explored to overcome the limitations of existing treatments. This guide provides a comprehensive comparison of two distinct immunotherapeutic approaches: this compound, a novel orally bioavailable small molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1), and the established anti-PD-1 monoclonal antibody therapy. The data presented herein is derived from preclinical studies in syngeneic mouse models, offering a comparative lens on their efficacy, mechanisms of action, and potential therapeutic applications.

Executive Summary

This compound represents a new frontier in immuno-oncology by targeting intracellular phosphatases that negatively regulate anti-tumor immunity.[1][2][3][4] In contrast, anti-PD-1 therapy focuses on blocking a key immune checkpoint interaction on the cell surface. Preclinical evidence suggests that this compound monotherapy can induce robust anti-tumor responses, particularly in models resistant to anti-PD-1 therapy.[1][2][3][4] Furthermore, combination studies indicate the potential for additive or synergistic effects when both therapies are used concurrently. This guide will delve into the quantitative data from these preclinical studies, outline the experimental protocols, and visualize the distinct signaling pathways targeted by each agent.

Data Presentation: Efficacy in Syngeneic Models

The following tables summarize the preclinical efficacy of this compound and anti-PD-1 therapy in various syngeneic mouse models.

Syngeneic Model Treatment Group Tumor Growth Inhibition (TGI) Survival Benefit Key Findings
Pancreatic Adenocarcinoma This compoundComparable to anti-PD-1Comparable to anti-PD-1This compound demonstrates potent monotherapy efficacy.[5]
Anti-PD-1--
4T1 (Breast Cancer) This compoundSignificantIncreasedEffective in a model known for its resistance to anti-PD-1 therapy.[6]
Anti-PD-1MinimalMinimal
EMT-6 (Breast Cancer) This compoundSignificantIncreasedDemonstrates efficacy in a minimally inflamed tumor model.[6]
Anti-PD-1ModerateModerate
CT26 (Colon Cancer) This compoundSignificantIncreased
Anti-PD-1SignificantIncreased
This compound + Anti-PD-1Additive EffectEnhancedCombination therapy shows potential for improved outcomes.[5]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and anti-PD-1 therapy lies in their molecular targets and mechanisms of action.

This compound: Unleashing Immune Signaling from Within

This compound is a dual inhibitor of PTPN2 and PTPN1, two intracellular phosphatases that act as negative regulators of the JAK-STAT signaling pathway.[1] By inhibiting these phosphatases, this compound amplifies the cellular response to interferons, leading to a cascade of anti-tumor effects. This includes enhanced activation and function of critical immune cells such as CD8+ T cells and Natural Killer (NK) cells, as well as direct effects on tumor cells, making them more susceptible to immune-mediated killing.[1][6]

dot

Abbv_cls_484_Pathway cluster_cell Tumor Cell / Immune Cell IFN Interferon IFNR IFN Receptor IFN->IFNR Binds JAK JAK IFNR->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression (e.g., Antigen Presentation, Pro-inflammatory Cytokines) STAT->Gene_Expression Promotes PTPN2_N1 PTPN2/N1 PTPN2_N1->JAK Dephosphorylates (Inhibits) Abbv_cls_484 This compound Abbv_cls_484->PTPN2_N1 Inhibits

Caption: this compound inhibits PTPN2/N1, enhancing JAK-STAT signaling.

Anti-PD-1 Therapy: Releasing the Brakes on T-Cells

Anti-PD-1 therapy is a form of immune checkpoint blockade. Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T cells. When it binds to its ligand, PD-L1, which is often overexpressed on tumor cells, it transmits an inhibitory signal that suppresses T-cell activity. Anti-PD-1 antibodies physically block this interaction, thereby "releasing the brakes" on the T-cells and restoring their ability to recognize and attack cancer cells.[7]

dot

Anti_PD1_Pathway cluster_tme Tumor Microenvironment cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds & Inhibits TCR TCR TCell_Activation T-Cell Activation (Killing of Tumor Cell) TCR->TCell_Activation Activates Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks Binding

Caption: Anti-PD-1 therapy blocks the PD-1/PD-L1 interaction, restoring T-cell function.

Experimental Protocols

While specific, granular details of proprietary preclinical studies are often not fully disclosed, the following outlines a general experimental workflow for comparing this compound and anti-PD-1 therapy in syngeneic models, based on publicly available information.

dot

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Syngeneic Tumor Cell Culture (e.g., 4T1, EMT-6, CT26) Implantation 2. Subcutaneous Implantation into Immunocompetent Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Dosing Regimen - Vehicle Control - this compound (Oral) - Anti-PD-1 (i.p.) - Combination Randomization->Dosing Efficacy 6. Efficacy Assessment - Tumor Volume Measurement - Survival Analysis Dosing->Efficacy Immune_Profiling 7. Immune Profiling (Flow Cytometry, scRNA-seq) of Tumor and Spleen Dosing->Immune_Profiling

Caption: General workflow for in vivo comparison studies.

Key Methodological Considerations:

  • Cell Lines and Mouse Strains: Syngeneic models such as 4T1 (BALB/c mice), EMT-6 (BALB/c mice), and CT26 (BALB/c mice) are commonly used.

  • Tumor Implantation: Tumor cells are typically implanted subcutaneously into the flank of immunocompetent mice.

  • Treatment Regimen: this compound is administered orally, while anti-PD-1 antibodies are typically given via intraperitoneal injection. Dosing schedules and concentrations are determined in dose-escalation studies.

  • Efficacy Endpoints: Primary endpoints include tumor growth inhibition (TGI), measured by caliper measurements of tumor volume, and overall survival.

  • Immunophenotyping: To understand the mechanism of action, tumors and spleens are often harvested at the end of the study for analysis of immune cell populations by techniques such as flow cytometry and single-cell RNA sequencing.

Conclusion

This compound and anti-PD-1 therapy represent two distinct and promising strategies in cancer immunotherapy. Preclinical data from syngeneic models highlight that this compound has a unique mechanism of action that can induce potent anti-tumor immunity, even in models that are refractory to anti-PD-1 treatment. The observed additive effects in combination studies suggest that a multi-pronged attack on tumor immune evasion, targeting both intracellular and extracellular pathways, may lead to more durable and effective anti-cancer responses. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential in patients.[1]

References

Revolutionizing Immunotherapy: A Comparative Analysis of AbbVie-cls-484 in PD-1 Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the emergence of resistance to PD-1/PD-L1 checkpoint inhibitors presents a significant clinical challenge. This guide provides a comprehensive comparison of AbbVie's investigational drug, Abbv-cls-484, with other therapeutic alternatives for PD-1 resistant solid tumors. Drawing upon preclinical data, this analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this novel agent.

AbbVie-cls-484 is a first-in-class, orally bioavailable, dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1).[1] These phosphatases are critical negative regulators of the JAK-STAT signaling pathway, which plays a pivotal role in anti-tumor immunity.[1][2][3] By inhibiting PTPN2 and PTPN1, this compound enhances the sensitivity of tumor cells to interferon-gamma (IFNγ) and boosts the activation and function of key immune effector cells, such as CD8+ T cells and Natural Killer (NK) cells.[1][4][5] This dual mechanism of action offers a promising strategy to overcome resistance to PD-1 blockade.[1][4][5]

Comparative Preclinical Efficacy

The following tables summarize the preclinical efficacy of this compound in PD-1 resistant and other relevant syngeneic tumor models, alongside data for alternative immunotherapeutic strategies.

AbbVie-cls-484: Preclinical Efficacy in Syngeneic Tumor Models
Compound Tumor Model Treatment Key Findings Reference
This compound4T1 (Breast Cancer, PD-1 resistant)MonotherapyInduced tumor regression and survival comparable to anti-PD-1 in sensitive models.[6][6]
This compoundEMT-6 (Breast Cancer, PD-1 resistant)MonotherapyInduced tumor regression and survival comparable to anti-PD-1 in sensitive models.[6][6]
This compoundCT26 (Colon Cancer)Combination with anti-PD-1Additive anti-tumor effect observed.[6][6]
This compoundB16 (Melanoma)MonotherapyEffectively reduced metastatic disease in a pulmonary metastasis model.[6][6]
Alternative Immunotherapies: Preclinical Efficacy in Syngeneic Tumor Models
Therapeutic Class Tumor Model Treatment Key Findings Reference
Anti-CTLA-4MC38 (Colon Cancer)MonotherapySignificant tumor growth inhibition and complete tumor regressions.[7][7]
Anti-LAG-3MC38 (Colon Cancer)Combination with anti-PD-1Reduced tumor growth in some, but not all, mice.[8][8]
Anti-TIM-3B16-F10 (Melanoma)MonotherapyDid not significantly alter tumor growth.[9][9]
Engineered IL-2MC38 (Colon Cancer)MonotherapyModest efficacy in inhibiting tumor growth.[10][10]
mRNA VaccineB16 (Melanoma)MonotherapyTriggered a robust CD8+ T-cell-mediated antitumor cellular immune response.[1][1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating this compound, the following diagrams have been generated using Graphviz.

Abbv_cls_484_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell / NK Cell IFN_gamma IFNγ IFNGR IFNγR IFN_gamma->IFNGR JAK1_2 JAK1/2 IFNGR->JAK1_2 activates STAT1 STAT1 JAK1_2->STAT1 phosphorylates MHC_I MHC Class I Expression STAT1->MHC_I upregulates PTPN1_2_tumor PTPN1/PTPN2 PTPN1_2_tumor->JAK1_2 dephosphorylates PTPN1_2_tumor->STAT1 dephosphorylates AbbV_cls_484_tumor This compound AbbV_cls_484_tumor->PTPN1_2_tumor inhibits TCR_Cytokine_R TCR / Cytokine Receptor JAK_STAT_tcell JAK/STAT Signaling TCR_Cytokine_R->JAK_STAT_tcell activates Activation_Function Activation & Function JAK_STAT_tcell->Activation_Function promotes PTPN1_2_tcell PTPN1/PTPN2 PTPN1_2_tcell->JAK_STAT_tcell inhibits AbbV_cls_484_tcell This compound AbbV_cls_484_tcell->PTPN1_2_tcell inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Tumor_Implantation Syngeneic Tumor Cell Implantation (e.g., MC38, 4T1) Tumor_Growth Allow Tumors to Establish (e.g., to ~50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Treatment: - Vehicle Control - this compound - Comparator (e.g., anti-PD-1) - Combination Randomization->Treatment_Admin Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Treatment_Admin->Tumor_Measurement Survival_Monitoring Monitor Survival Tumor_Measurement->Survival_Monitoring Immune_Analysis Endpoint Analysis: - Tumor Infiltrating Lymphocytes - Cytokine Profiling - Flow Cytometry Survival_Monitoring->Immune_Analysis

Caption: Preclinical Experimental Workflow.

Logical_Comparison cluster_AbbV This compound cluster_Alternatives Alternative Immunotherapies AbbV_Target Intracellular: PTPN1/PTPN2 AbbV_MoA Dual Action: - Sensitizes Tumor Cells to IFNγ - Enhances T Cell/NK Cell Function AbbV_Target->AbbV_MoA leads to ICI_Target Extracellular: PD-1, CTLA-4, LAG-3, TIM-3 ICI_MoA Primarily T-Cell Focused: - Block Inhibitory Receptors ICI_Target->ICI_MoA leads to Other_Alts Other Mechanisms: - Cytokine Signaling (IL-2) - Neoantigen Presentation (mRNA Vaccines)

References

Preclinical Rationale for the Combination of ABBV-CLS-484 and VEGFR Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific preclinical data on the combination of ABBV-CLS-484 with Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors has not been made publicly available, the ongoing Phase 1 clinical trial (NCT04777994) suggests a strong scientific rationale for this therapeutic strategy.[1][2][3][4] This guide synthesizes the known mechanisms of each agent to provide a comparative overview of the potential for synergistic anti-tumor activity.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound: Unleashing the Immune Response

This compound is a first-in-class, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its closely related paralog, PTPN1.[5][6] These phosphatases are critical negative regulators of inflammatory signaling pathways in both tumor and immune cells.[6][7]

By inhibiting PTPN2/1, this compound demonstrates a dual mechanism of action:

  • Direct Tumor Cell Effects: It enhances the sensitivity of tumor cells to interferon-gamma (IFNγ)-mediated growth arrest.[7][8]

  • Immune Cell Activation: It promotes the activation and function of various immune cells, including CD8+ T cells, Natural Killer (NK) cells, and dendritic cells, leading to a more robust anti-tumor immune response.[5][8][9]

Preclinical studies have shown that this compound monotherapy can induce potent anti-tumor immunity, even in models resistant to PD-1 blockade.[5][6]

VEGFR Inhibitors: Targeting Tumor Angiogenesis

VEGFR inhibitors, such as sorafenib (B1663141) and sunitinib, are multi-targeted tyrosine kinase inhibitors (TKIs) that play a crucial role in blocking tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11] The binding of VEGF to its receptor, VEGFR-2, triggers downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[12][13] By inhibiting VEGFR, these agents effectively starve the tumor and inhibit its growth and metastasis.[10][14]

The Scientific Rationale for Combination Therapy

The combination of this compound with VEGFR inhibitors is predicated on the hypothesis that their distinct but complementary mechanisms of action will result in enhanced anti-tumor efficacy. Preclinical data for PTPN2/1 inhibitors have already indicated improved efficacy when combined with other targeted agents like PD-1 inhibitors.[2][7] The rationale for combining with VEGFR inhibitors is similarly compelling.

VEGFR inhibitors can induce hypoxia in the tumor microenvironment, which may lead to the upregulation of immune checkpoints and an immunosuppressive milieu. By simultaneously administering this compound, the immune system can be activated to overcome this immunosuppression, potentially leading to a more durable response.

Comparative Data Summary

Note: The following table is a conceptual framework. As of the latest available information, no direct preclinical quantitative data for the combination of this compound and VEGFR inhibitors has been published. This table illustrates the expected outcomes based on the individual mechanisms of action.

ParameterThis compound (Expected)VEGFR Inhibitor (e.g., Sunitinib/Sorafenib)Combination (Hypothesized Synergy)
Primary Target PTPN2/PTPN1VEGFR, PDGFR, c-Kit, etc.[11]Dual targeting of immune regulation and angiogenesis
Mechanism Immune activation, enhanced IFNγ signaling[5][8]Anti-angiogenesis, direct anti-proliferative effectsComplementary mechanisms to overcome resistance
Tumor Growth Inhibition Moderate to highModerate to highPotentially significant and synergistic inhibition
Effect on TME Increased T-cell and NK cell infiltration and activation[5]Hypoxia, reduced vascularization[15]"Hot" and less vascularized tumor microenvironment

Signaling Pathway Interactions

The diagram below illustrates the potential interplay between the signaling pathways targeted by this compound and VEGFR inhibitors. This compound enhances JAK-STAT signaling downstream of interferon and T-cell receptors, while VEGFR inhibitors block the RAS/MAPK and PI3K/Akt pathways initiated by VEGF binding.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K TCR TCR / IFNGR JAK JAK TCR->JAK VEGF VEGF VEGF->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFR_Inhibitor VEGFR Inhibitors (e.g., Sunitinib) VEGFR_Inhibitor->VEGFR Inhibits Antigen_IFN Antigen / IFNγ Antigen_IFN->TCR STAT STAT JAK->STAT Immune_Response Immune Response Genes STAT->Immune_Response PTPN2_1 PTPN2/PTPN1 PTPN2_1->JAK Dephosphorylates (Inhibits) ABBV_CLS_484 This compound ABBV_CLS_484->PTPN2_1 Inhibits

Combined targeting of angiogenesis and immune signaling pathways.

Hypothetical Experimental Workflow

To evaluate the preclinical efficacy of combining this compound with a VEGFR inhibitor, a standard workflow would be employed. This would involve in vitro characterization of synergy followed by in vivo assessment of anti-tumor activity and pharmacodynamic effects.

Experimental_Workflow A In Vitro Studies B Cell Viability Assays (e.g., CTG) A->B C Synergy Analysis (Chou-Talalay Method) A->C D Western Blot (pERK, pSTAT1) A->D E In Vivo Studies (Syngeneic Tumor Models) B->E C->E D->E F Tumor Growth Inhibition (TGI) Studies E->F G Pharmacodynamic Analysis (IHC, Flow Cytometry of TME) E->G H Toxicity Assessment (Body Weight, Clinical Signs) E->H I Data Analysis & Go/No-Go Decision F->I G->I H->I

A standard preclinical workflow for combination therapy evaluation.

Detailed Methodologies (Hypothetical)

Cell Viability and Synergy Assays

  • Cell Lines: A panel of relevant cancer cell lines (e.g., renal cell carcinoma, colorectal cancer) would be cultured according to standard protocols.

  • Treatment: Cells would be treated with a dose matrix of this compound and a VEGFR inhibitor (e.g., Sunitinib) for 72 hours.

  • Readout: Cell viability would be assessed using a luminescent-based assay (e.g., CellTiter-Glo®).

  • Analysis: The combination index (CI) would be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Tumor Models

  • Model: Syngeneic mouse models (e.g., CT26 colorectal carcinoma) would be used to ensure a competent immune system.

  • Dosing: Once tumors reach a palpable size, mice would be randomized into four groups: Vehicle, this compound alone, VEGFR inhibitor alone, and the combination. Dosing would be administered orally based on previously established efficacious doses.

  • Endpoints: Tumor volume and body weight would be measured 2-3 times per week. At the end of the study, tumors would be harvested for pharmacodynamic analysis.

Pharmacodynamic Analysis

  • Immunohistochemistry (IHC): Tumor sections would be stained for markers of angiogenesis (e.g., CD31) and immune infiltration (e.g., CD8, NKp46).

  • Flow Cytometry: Tumors would be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) within the tumor microenvironment.

Conclusion

The combination of this compound and VEGFR inhibitors represents a promising strategy for the treatment of advanced solid tumors. By simultaneously targeting tumor angiogenesis and invigorating the host immune system, this combination has the potential to produce more profound and durable anti-tumor responses than either agent alone. The ongoing clinical trials will be critical in validating this therapeutic approach in patients. As preclinical data becomes publicly available, a more direct and quantitative comparison will be possible.

References

A Comparative Analysis of Abbv-cls-484 and Other PTPN2 Inhibitors for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Abbv-cls-484 with other emerging PTPN2 inhibitors: ABBV-CLS-579, Compound 182, and PVD-06. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows to aid in informed decision-making for future research and development.

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its close homolog PTPN1 have emerged as critical negative regulators of inflammatory signaling, making them promising targets for cancer immunotherapy.[1][2] Inhibition of PTPN2 can enhance anti-tumor immunity by amplifying interferon (IFN) signaling and promoting the activation and function of various immune cells.[1] this compound, a first-in-class, orally bioavailable dual PTPN2/PTPN1 inhibitor, has entered clinical trials and demonstrated potent anti-tumor immunity in preclinical models.[1][3] This comparison guide evaluates this compound against other notable PTPN2 inhibitors, providing a side-by-side analysis of their biochemical potency, cellular activity, and selectivity.

Performance Comparison of PTPN2 Inhibitors

The following table summarizes the key quantitative data for this compound and its comparators. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

InhibitorTarget(s)IC50 (PTPN2)IC50 (PTPN1)Ki (PTPN2)Ki (PTPN1)Cellular ActivityDevelopment Stage
This compound PTPN2/PTPN11.8 nM[1]2.5 nM[1]Not ReportedNot ReportedSTAT1 IC50: 176 nM (B16 cells)[1]Phase 1 Clinical Trial[3]
ABBV-CLS-579 PTPN2/PTPN14.4 nM1-10 nMNot ReportedNot ReportedNot ReportedPhase 1 Clinical Trial
Compound 182 PTPN2/PTPN10.58 nM0.63 nM0.26 nM0.34 nMEnhances T-cell activation ex vivoPreclinical
PVD-06 PTPN2 (Degrader)DC50: 217 nM (Jurkat cells)DC50: >13 µM (Jurkat cells)Not ApplicableNot ApplicablePromotes T-cell activationPreclinical

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of PTPN2 inhibitors and the methods used to evaluate them, the following diagrams illustrate the PTPN2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

PTPN2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFNγ Receptor JAK1 JAK1 IFNGR->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates (p) STAT1_dimer pSTAT1 Dimer STAT1->STAT1_dimer Dimerizes & Translocates PTPN2 PTPN2 PTPN2->JAK1 Dephosphorylates PTPN2->STAT1 Dephosphorylates Abbv_cls_484 This compound Abbv_cls_484->PTPN2 Inhibits ISG Interferon-Stimulated Genes (ISGs) STAT1_dimer->ISG Induces Transcription IFNgamma IFNγ IFNgamma->IFNGR

PTPN2 Signaling Pathway Inhibition

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Efficacy Enzymatic_Assay Enzymatic Assay (IC50/Ki Determination) Cell_Culture Tumor Cells or Immune Cells (e.g., B16, Jurkat) Inhibitor_Treatment Treatment with PTPN2 Inhibitor Cell_Culture->Inhibitor_Treatment IFN_Stimulation IFNγ Stimulation Inhibitor_Treatment->IFN_Stimulation Western_Blot Western Blot (pSTAT1 Analysis) IFN_Stimulation->Western_Blot Flow_Cytometry Flow Cytometry (T-cell Activation Markers) IFN_Stimulation->Flow_Cytometry Syngeneic_Model Syngeneic Mouse Tumor Model Inhibitor_Dosing Oral Dosing of Inhibitor Syngeneic_Model->Inhibitor_Dosing Tumor_Measurement Tumor Volume Measurement Inhibitor_Dosing->Tumor_Measurement Immune_Profiling Tumor Infiltrate Analysis (Flow Cytometry/scRNA-seq) Tumor_Measurement->Immune_Profiling

Typical Experimental Workflow for PTPN2 Inhibitor Evaluation

Detailed Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, this section details the methodologies for key experiments cited in the comparison.

PTPN2/PTPN1 Enzymatic Inhibition Assay (for IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTPN2 and PTPN1. The following protocol is a generalized procedure based on common practices in the field.

  • Reagents and Materials:

    • Recombinant human PTPN2 and PTPN1 enzymes.

    • Fluorogenic phosphatase substrate, e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT).

    • Test compounds (e.g., this compound) serially diluted in DMSO.

    • 384-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • A solution of the PTPN2 or PTPN1 enzyme is prepared in the assay buffer.

    • The test compound dilutions are added to the wells of the 384-well plate.

    • The enzyme solution is then added to the wells containing the test compound and incubated for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

    • The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular STAT1 Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated STAT1 (pSTAT1) in cells, a downstream marker of PTPN2 inhibition and IFNγ signaling.

  • Reagents and Materials:

    • Cancer cell line (e.g., B16 mouse melanoma cells).

    • Complete cell culture medium.

    • Recombinant mouse or human IFNγ.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total STAT1.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).

    • Following compound treatment, cells are stimulated with a fixed concentration of IFNγ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

    • The cells are washed with cold PBS and then lysed.

    • The total protein concentration of the lysates is determined using a BCA assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibody against pSTAT1 overnight at 4°C.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane can be stripped and re-probed with an antibody against total STAT1 for normalization.

In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models

This experiment evaluates the anti-tumor efficacy of a PTPN2 inhibitor in a mouse model with a competent immune system.

  • Animal Model and Tumor Cell Line:

    • Immunocompetent mice (e.g., C57BL/6).

    • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma).

  • Procedure:

    • Tumor cells are subcutaneously implanted into the flank of the mice.

    • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups.

    • The test compound is administered, typically orally, at a specified dose and schedule (e.g., once or twice daily).

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • Body weight and general health of the mice are monitored throughout the study.

    • At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

    • The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting the PTPN2/PTPN1 axis for cancer immunotherapy.[1] The comparative data presented in this guide highlights the potent biochemical and cellular activities of this compound and positions it alongside other promising inhibitors such as ABBV-CLS-579 and Compound 182. The emergence of selective PTPN2 degraders like PVD-06 offers an alternative therapeutic modality that warrants further investigation. For researchers in the field, the choice of inhibitor will depend on the specific research question, the desired selectivity profile, and the stage of development. The detailed experimental protocols provided herein should serve as a valuable resource for designing and interpreting future studies aimed at harnessing the therapeutic potential of PTPN2 inhibition.

References

Abbv-cls-484: A Novel PTPN2/N1 Inhibitor Potentiating Anti-Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Abbv-cls-484 is a first-in-class, orally bioavailable, dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1).[1][2] Developed by AbbVie, the Broad Institute, and Calico Life Sciences, this small molecule is currently under investigation in a Phase 1 clinical trial for solid tumors, both as a monotherapy and in combination with other anti-cancer agents (NCT04777994).[1][2] This guide provides a comprehensive overview of the available preclinical data on the synergistic effects of this compound with other cancer therapies, with a focus on its immunomodulatory mechanism of action.

Mechanism of Action: A Two-Pronged Attack on Cancer

This compound enhances the body's anti-tumor immune response through a dual mechanism. By inhibiting PTPN2 and PTPN1, it:

  • Amplifies the tumor's sensitivity to interferon (IFN) signaling: PTPN2/N1 are negative regulators of the JAK-STAT signaling pathway. Their inhibition by this compound leads to increased STAT1 phosphorylation in response to IFN-γ, resulting in enhanced tumor cell growth arrest, increased antigen presentation, and the release of pro-inflammatory chemokines.[3][4][5]

  • Boosts the activity of anti-tumor immune cells: this compound promotes the activation and function of natural killer (NK) cells and CD8+ T cells.[1][5] It also reduces T-cell exhaustion, a common mechanism of resistance to immunotherapy.[1]

This dual action leads to an inflamed tumor microenvironment that is more susceptible to immune-mediated killing.

Synergistic Effects with Immunotherapy

Preclinical studies have demonstrated that this compound has synergistic or additive effects when combined with anti-PD-1 immunotherapy. In murine cancer models resistant to PD-1 blockade, the combination of this compound and an anti-PD-1 antibody resulted in significant tumor regression and improved survival.[4] This suggests that this compound may be able to overcome resistance to immune checkpoint inhibitors.

Preclinical Data with Anti-PD-1 Therapy
Parameter This compound Monotherapy Anti-PD-1 Monotherapy This compound + Anti-PD-1 Combination
Tumor Growth Inhibition SignificantModerateAdditive/Synergistic Effect
Survival IncreasedIncreasedSignificantly Increased
Immune Cell Infiltration Increased CD8+ T cells and NK cellsModerate increase in T cellsMarkedly increased infiltration of activated CD8+ T cells

Note: This table is a qualitative summary of preclinical findings. Specific quantitative data from these combination studies is not detailed in the primary publication.

Emerging Synergistic Effects with Targeted Chemotherapy

While there is no publicly available data on the combination of this compound with traditional cytotoxic chemotherapy agents, a recent abstract from December 2024 highlights its potential synergy with the BCL-2 inhibitor, venetoclax (B612062), in the context of Acute Myeloid Leukemia (AML).[6]

Preclinical Data with Venetoclax in AML

The study demonstrated that this compound has direct anti-leukemic effects and enhances the immune response against AML blasts.[6]

Finding Observation
Direct Anti-leukemic Effect This compound in combination with IFNγ and venetoclax significantly reduced colony formation of primary AML cells.[6]
Enhanced T-cell Mediated Killing The combination of this compound and venetoclax led to a more pronounced destruction of AML blasts by T-cells compared to either agent alone.[6]
Reduced T-cell Exhaustion The combination treatment significantly reduced the expression of exhaustion markers (PD-1, TIGIT, LAG-3, Tim-3) on T-cells from AML patients.[6]

These preliminary findings suggest a promising new therapeutic avenue for AML and warrant further investigation into the combination of this compound with other targeted therapies.[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Abbv_cls_484_Mechanism cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (T-cell, NK cell) Tumor_Cell This compound PTPN2_N1_Tumor PTPN2/N1 Tumor_Cell->PTPN2_N1_Tumor inhibits JAK_STAT_Tumor JAK/STAT Pathway PTPN2_N1_Tumor->JAK_STAT_Tumor inhibits IFN_Signaling Enhanced IFN Signaling JAK_STAT_Tumor->IFN_Signaling Tumor_Effects Increased Antigen Presentation Tumor Growth Arrest IFN_Signaling->Tumor_Effects Immune_Cell This compound PTPN2_N1_Immune PTPN2/N1 Immune_Cell->PTPN2_N1_Immune inhibits JAK_STAT_Immune JAK/STAT Pathway PTPN2_N1_Immune->JAK_STAT_Immune inhibits Immune_Activation Increased Activation & Function JAK_STAT_Immune->Immune_Activation Immune_Effects Reduced T-cell Exhaustion Increased Cytotoxicity Immune_Activation->Immune_Effects

Caption: Mechanism of action of this compound in tumor and immune cells.

Experimental Workflow for Synergy Assessment

Synergy_Workflow Cell_Lines Cancer Cell Lines Treatment Treat with: - this compound alone - Chemotherapy alone - Combination Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability_Assay IC50 Determine IC50 values Viability_Assay->IC50 Synergy_Analysis Calculate Combination Index (CI) (Chou-Talalay method) IC50->Synergy_Analysis Conclusion Synergism (CI < 1) Additive Effect (CI = 1) Antagonism (CI > 1) Synergy_Analysis->Conclusion

Caption: A standard workflow to assess the synergistic effects of this compound and chemotherapy.

Experimental Protocols

The following is a summarized protocol for the in vivo mouse studies as described in the Nature publication by Baumgartner et al., 2023.[5]

In Vivo Tumor Studies

  • Cell Line and Animal Models: B16-F10 melanoma cells were used, which are known to be resistant to anti-PD-1 therapy. Cells were implanted subcutaneously into C57BL/6 mice.

  • Treatment Groups:

    • Vehicle control

    • This compound (AC484) administered orally

    • Anti-PD-1 antibody administered intraperitoneally

    • Combination of this compound and anti-PD-1

  • Dosing Regimen: Dosing was initiated when tumors reached a palpable size. This compound was typically dosed daily, while the anti-PD-1 antibody was dosed every 3-4 days.

  • Tumor Measurement: Tumor volume was measured two to three times per week using calipers.

  • Immunophenotyping: At the end of the study, tumors were harvested, and tumor-infiltrating lymphocytes were isolated. Flow cytometry was used to analyze the populations and activation status of various immune cell subsets (e.g., CD8+ T cells, NK cells).

  • RNA Sequencing: RNA-seq was performed on sorted immune cell populations from the tumors to analyze gene expression changes associated with the treatments.

Conclusion and Future Directions

This compound is a promising novel cancer immunotherapy that has demonstrated significant anti-tumor activity as a monotherapy and in combination with immune checkpoint inhibitors in preclinical models. The emerging data on its synergistic potential with venetoclax in AML opens up new avenues for its clinical development.

For researchers and drug development professionals, the key takeaways are:

  • The immunomodulatory mechanism of this compound provides a strong rationale for its combination with various anti-cancer therapies.

  • The synergy with anti-PD-1 therapy in resistant models is a significant finding that warrants further clinical investigation.

  • The potential synergy with targeted agents like venetoclax should be explored in other hematological and solid tumors.

  • There is a clear data gap regarding the combination of this compound with traditional chemotherapy. Further preclinical studies are needed to evaluate the potential for synergistic, additive, or antagonistic effects.

Future research should focus on elucidating the molecular mechanisms underlying the observed synergies and identifying predictive biomarkers to guide patient selection for combination therapies involving this compound.

References

Validating Abbv-cls-484 Efficacy: A Comparative Analysis with Biomarker Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. & NORTH CHICAGO, Ill. – AbbVie, in collaboration with Calico Life Sciences, has advanced Abbv-cls-484, a first-in-class, orally bioavailable inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1), into clinical development.[1][2][3] Preclinical data highlight its potential as a potent anti-tumor agent, both as a monotherapy and in combination with existing immunotherapies. This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Abstract

This compound is an investigational immunotherapy that targets PTPN2 and PTPN1, key negative regulators of the JAK-STAT signaling pathway. By inhibiting these phosphatases, this compound enhances the body's anti-tumor immune response. This document summarizes the preclinical efficacy of this compound, outlines the experimental protocols for key biomarker analyses, and compares its potential with current standard-of-care treatments for advanced solid tumors, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and microsatellite instability-high (MSI-H) tumors.

Introduction to this compound

This compound is a novel small molecule inhibitor designed to block the activity of PTPN2 and PTPN1, two enzymes that suppress immune cell activity and the cellular response to interferons.[1][2] Preclinical studies have demonstrated that inhibition of PTPN2 and PTPN1 by this compound leads to a robust anti-tumor immune response.[1][2] The mechanism of action involves the enhancement of JAK-STAT signaling, which in turn promotes the activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells, and increases the sensitivity of tumor cells to immune-mediated killing.[1] this compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) for the treatment of locally advanced or metastatic solid tumors, both as a single agent and in combination with PD-1 inhibitors or VEGFR tyrosine kinase inhibitors (TKIs).[4]

Comparative Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in preclinical models, including those resistant to PD-1 blockade.[1] This section compares its performance with standard-of-care therapies for the tumor types being investigated in the ongoing clinical trial.

Standard of Care Comparison
IndicationStandard of Care
Advanced Head and Neck Squamous Cell Carcinoma (HNSCC) - First-line (metastatic/recurrent): Platinum-based chemotherapy (e.g., cisplatin) with 5-fluorouracil (B62378) (5-FU) and cetuximab (the EXTREME regimen), or PD-1 inhibitors (pembrolizumab or nivolumab) alone or in combination with chemotherapy. - Locally advanced: Concurrent chemoradiation therapy, often with cisplatin.
Metastatic Non-Small Cell Lung Cancer (NSCLC) - Without actionable genomic alterations: Immunotherapy (e.g., pembrolizumab) alone or in combination with platinum-based chemotherapy. - With actionable genomic alterations (e.g., EGFR, ALK): Targeted therapies specific to the alteration.
Advanced Renal Cell Carcinoma (RCC) - First-line: Combination therapy with an immune checkpoint inhibitor (e.g., nivolumab (B1139203), pembrolizumab, avelumab) and either a CTLA-4 inhibitor (ipilimumab) or a VEGF TKI (e.g., axitinib).
Microsatellite Instability-High (MSI-H) Tumors - First-line (metastatic colorectal cancer): PD-1 inhibitors such as pembrolizumab. - Second-line (various solid tumors): Pembrolizumab or nivolumab (with or without ipilimumab).
Preclinical Performance of this compound

The following tables summarize the key preclinical data for this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
PTPN1 2.5
PTPN2 1.8

Data from BioWorld article citing Baumgartner, C.K. et al. Nature 2023.[1]

Table 2: Preclinical In Vivo Efficacy of this compound

Tumor ModelTreatmentKey Findings
CT26 (colorectal carcinoma) Monotherapy & Combination with anti-PD-1Induced tumor regression and survival comparable to anti-PD-1 treatment. An additive effect was observed with the combination therapy.[1]
4T1 (breast cancer) MonotherapyInduced tumor regression and survival comparable to anti-PD-1 treatment, even in this model known to be resistant to anti-PD-1 therapy.
EMT-6 (breast cancer) MonotherapyInduced tumor regression and survival comparable to anti-PD-1 treatment.[1]
B16 (melanoma) MonotherapyEffectively reduced metastatic disease in a pulmonary metastasis model.[1]

Biomarker Analysis and Experimental Protocols

The validation of this compound's efficacy relies on a robust analysis of biomarkers that indicate target engagement and downstream pharmacological effects.

Key Biomarkers
  • Pharmacodynamic Biomarkers: Increased phosphorylation of STAT1 (pSTAT1) in tumor cells and immune cells, indicating activation of the JAK-STAT pathway.

  • Immune Cell Activation Markers: Upregulation of activation markers on CD8+ T cells and NK cells (e.g., Granzyme B).

  • Cytokine and Chemokine Levels: Increased levels of pro-inflammatory cytokines and chemokines such as IFN-γ, TNF, CXCL9, and CXCL10 in the tumor microenvironment.[1]

  • Immune Cell Infiltration: Changes in the composition and activation state of immune cells within the tumor, as measured by immunophenotyping and single-cell RNA sequencing.

Experimental Protocols

1. In Vitro Phosphatase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTPN1 and PTPN2.

  • Methodology:

    • Recombinant human PTPN1 and PTPN2 enzymes are incubated with a fluorescently labeled phosphopeptide substrate.

    • This compound is added at varying concentrations.

    • The enzymatic reaction is allowed to proceed for a defined period.

    • The fluorescence intensity, which is proportional to the extent of substrate dephosphorylation, is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. In Vivo Tumor Growth Inhibition Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in syngeneic mouse tumor models.

  • Methodology:

    • Tumor cells (e.g., CT26, 4T1, EMT-6) are implanted subcutaneously into immunocompetent mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, anti-PD-1 antibody, combination).

    • This compound is administered orally at specified doses and schedules.

    • Tumor volumes are measured regularly using calipers.

    • At the end of the study, tumors are harvested for biomarker analysis.

3. Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

  • Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

  • Methodology:

    • Harvested tumors are mechanically and enzymatically dissociated into a single-cell suspension.

    • Cells are stained with a cocktail of fluorescently conjugated antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1, CD45, F4/80).

    • For intracellular staining (e.g., Granzyme B, FoxP3), cells are fixed and permeabilized prior to antibody incubation.

    • Stained cells are analyzed using a multi-color flow cytometer.

    • Data is analyzed to quantify the proportions and activation status of different immune cell subsets.

4. Single-Cell RNA Sequencing (scRNA-seq)

  • Objective: To perform a detailed transcriptomic analysis of individual cells within the tumor microenvironment to understand the effects of this compound on gene expression.

  • Methodology:

    • A single-cell suspension is prepared from tumors as described for flow cytometry.

    • Individual cells are captured in droplets along with barcoded beads using a microfluidics platform (e.g., 10x Genomics Chromium).

    • Reverse transcription, cDNA amplification, and library preparation are performed according to the manufacturer's protocol.

    • The resulting libraries are sequenced on a high-throughput sequencing platform.

    • Bioinformatic analysis is used to identify cell clusters, differential gene expression, and cellular trajectories in response to treatment.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_Receptor IFN-γ Receptor JAK1_2 JAK1/JAK2 IFN_Receptor->JAK1_2 activates STAT1 STAT1 JAK1_2->STAT1 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Gene_Expression Gene Expression (e.g., CXCL9, CXCL10) pSTAT1->Gene_Expression promotes PTPN1_2 PTPN1/PTPN2 PTPN1_2->pSTAT1 dephosphorylates Abbv_cls_484 This compound Abbv_cls_484->PTPN1_2 inhibits IFN_gamma IFN-γ IFN_gamma->IFN_Receptor

Caption: this compound inhibits PTPN1/2, enhancing JAK-STAT signaling.

Experimental Workflow for Biomarker Analysis

cluster_analysis Biomarker Analysis Tumor_Model Syngeneic Mouse Tumor Model Treatment Treatment Groups: - Vehicle - this compound - anti-PD-1 - Combination Tumor_Model->Treatment Tumor_Harvest Tumor Harvest Treatment->Tumor_Harvest Dissociation Single-Cell Dissociation Tumor_Harvest->Dissociation Cytokine_Analysis Cytokine/Chemokine Profiling (e.g., Luminex) Tumor_Harvest->Cytokine_Analysis Flow_Cytometry Immunophenotyping (Flow Cytometry) Dissociation->Flow_Cytometry scRNA_seq Single-Cell RNA-seq Dissociation->scRNA_seq

Caption: Workflow for preclinical biomarker analysis of this compound.

Conclusion

This compound represents a promising novel immunotherapy with a distinct mechanism of action that complements and potentially synergizes with existing checkpoint inhibitors. The preclinical data demonstrate its potential to induce robust anti-tumor immunity in various cancer models, including those with resistance to current therapies. The ongoing Phase 1 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors. The comprehensive biomarker strategy outlined in this guide will be instrumental in validating its mechanism of action and identifying patient populations most likely to benefit from this innovative treatment. Further updates will be provided as clinical data becomes available.

References

A Head-to-Head Comparison: Small Molecule Inhibition vs. Genetic Knockout for Targeting PTPN2 and PTPN1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1) in immunology and oncology, the choice between a small molecule inhibitor and a genetic knockout approach is a critical experimental design decision. This guide provides an objective comparison of the dual PTPN2/PTPN1 inhibitor, Abbv-cls-484, and genetic knockout of these phosphatases, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Both PTPN2 and PTPN1 are crucial negative regulators of inflammatory signaling pathways, including the JAK-STAT pathway.[1][2] Their inhibition or deletion has been shown to enhance anti-tumor immunity, making them attractive targets for cancer immunotherapy.[3][4] this compound is a first-in-class, orally bioavailable, potent active-site inhibitor of both PTPN2 and PTPN1.[1][3] Genetic knockout, typically achieved through CRISPR-Cas9 technology, offers a method for complete and permanent removal of the target protein.[5][6]

This guide will delve into a comparative analysis of these two powerful techniques, exploring their respective impacts on cellular signaling, immune cell function, and anti-tumor activity.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the effects of this compound and genetic knockout of PTPN2/PTPN1.

ParameterThis compoundGenetic Knockout (PTPN2/PTPN1)Citation
Target Potency IC50 (PTPN2): 1.8 nMIC50 (PTPN1): 2.5 nMComplete protein ablation[1][7]
Cellular Activity EC50 (IFN-γ-mediated STAT1 phosphorylation in B16 cells): 176 nMEnhanced STAT1 phosphorylation upon IFN-γ stimulation[1][8]
T-Cell Activation Increased TNF and IFN-γ production in vitroEnhanced T-cell receptor (TCR) signaling and proliferation[7][9]
Dendritic Cell (DC) Activation Enhanced activity in vitroIncreased expression of co-stimulatory molecules (CD80, CD86) and enhanced T-cell activation[8][10]
Natural Killer (NK) Cell Activity Enhanced NK-mediated tumor cell killing in vitro-[10]
In Vivo ModelThis compoundGenetic Knockout (PTPN2/PTPN1)Citation
MC38 Tumor Model Tumor regressionTumor clearance (PTPN2 deletion in the immune system)[7][9]
B16 Tumor Model Reduced metastatic diseaseImproved PD-1 checkpoint blockade responses[7][9]
4T1 Breast Cancer Model Tumor regression (comparable to anti-PD-1)-[7]
EMT-6 Breast Cancer Model Tumor regression (comparable to anti-PD-1)-[7]

Experimental Protocols

PTPN2/PTPN1 Phosphatase Activity Assay

This protocol is for determining the in vitro potency of inhibitors against PTPN2 and PTPN1.

Materials:

  • Recombinant human PTPN2 and PTPN1 enzymes

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • This compound or other test compounds

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 10 µL of PTPN2 or PTPN1 enzyme solution (final concentration ~0.5 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 12.5 µL of DiFMUP substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 10-15 minutes.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11][12]

Western Blot for Phospho-STAT1 (p-STAT1)

This protocol is to assess the activation of the JAK-STAT pathway in response to interferon stimulation.

Materials:

  • B16 tumor cells

  • Recombinant murine IFN-γ

  • This compound

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed B16 cells and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize p-STAT1 to total STAT1 and the loading control.[2][13][14]

CRISPR-Cas9 Mediated Knockout of PTPN2/PTPN1

This protocol outlines the generation of PTPN2/PTPN1 knockout cell lines.

Materials:

  • Target cells (e.g., B16 tumor cells)

  • CRISPR-Cas9 expression plasmid (e.g., pX458 with a GFP marker)

  • Guide RNAs (gRNAs) targeting the first exon of PTPN2 and PTPN1

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) instrument

  • Single-cell cloning plates

Procedure:

  • Design and clone two gRNAs targeting the first exon of PTPN2 and PTPN1 into the CRISPR-Cas9 expression plasmid.

  • Transfect the target cells with the gRNA-Cas9 plasmids.

  • 48-72 hours post-transfection, harvest the cells and sort for GFP-positive cells using FACS to enrich for transfected cells.

  • Plate the sorted cells at a limiting dilution in 96-well plates to obtain single-cell clones.

  • Expand the single-cell clones and screen for successful knockout by western blot for PTPN2 and PTPN1 protein expression and/or sequencing of the target genomic locus.[6][15][16]

In Vivo Tumor Model Efficacy Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound or the effect of PTPN2/PTPN1 knockout.

Materials:

  • Syngeneic mouse model (e.g., C57BL/6 mice)

  • Tumor cells (e.g., MC38 or B16)

  • This compound formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • For the this compound study, administer the compound or vehicle control daily by oral gavage.

  • For the genetic knockout study, use mice with a conditional knockout of PTPN2/PTPN1 in specific immune cell populations or systemically.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal health and body weight.

  • At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).[5][7][17]

Mandatory Visualization

Signaling_Pathway Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression (e.g., MHC-I, CXCL9/10) Nucleus->Gene_Expression PTPN2_PTPN1 PTPN2 / PTPN1 PTPN2_PTPN1->JAK Dephosphorylates PTPN2_PTPN1->STAT Dephosphorylates Abbv_cls_484 This compound Abbv_cls_484->PTPN2_PTPN1 Inhibits Genetic_KO Genetic Knockout Genetic_KO->PTPN2_PTPN1 Ablates Experimental_Workflow cluster_0 Small Molecule Inhibition cluster_1 Genetic Knockout Inhibitor_Start Treat cells/animals with this compound Inhibitor_Assay Perform functional assays (e.g., Western Blot, Tumor Growth) Inhibitor_Start->Inhibitor_Assay Inhibitor_End Analyze dose-dependent effects Inhibitor_Assay->Inhibitor_End KO_Start Generate PTPN2/PTPN1 knockout cells/animals KO_Assay Perform functional assays (e.g., Western Blot, Tumor Growth) KO_Start->KO_Assay KO_End Compare to wild-type controls KO_Assay->KO_End Logical_Comparison Abbv_cls_484 This compound Pros_Abbv Pros: - Orally bioavailable - Reversible - Dose-dependent effects - Clinical translatability Abbv_cls_484->Pros_Abbv Cons_Abbv Cons: - Potential off-target effects - Incomplete inhibition Abbv_cls_484->Cons_Abbv Genetic_KO Genetic Knockout Pros_KO Pros: - Complete protein ablation - High target specificity Genetic_KO->Pros_KO Cons_KO Cons: - Irreversible - Potential developmental  compensation - Labor-intensive Genetic_KO->Cons_KO

References

Abbv-cls-484: A Novel Immunotherapy Agent Demonstrating Broad Anti-Tumor Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

SOUTH SAN FRANCISCO, Calif. & NORTH CHICAGO, Ill. - The investigational molecule Abbv-cls-484, a first-in-class, orally bioavailable dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1), is showing significant promise in preclinical studies across a range of tumor types. Research demonstrates its ability to enhance the body's own immune system to fight cancer, offering a potential new therapeutic avenue for patients with advanced solid tumors, including those resistant to current immunotherapies.[1][2][3] This guide provides a comprehensive overview of the efficacy of this compound in various tumor models, a comparison with existing therapies, and details of the experimental protocols used in its evaluation.

Mechanism of Action: Unleashing the Immune System

This compound works by inhibiting PTPN2 and PTPN1, two enzymes that act as "brakes" on the immune system's anti-tumor response.[4] By blocking these phosphatases, this compound activates the JAK-STAT signaling pathway, a critical communication route for immune cells.[2][3] This activation leads to a cascade of effects that "inflame" the tumor microenvironment, making it more recognizable and susceptible to immune attack.[3] Key mechanisms include:

  • Amplifying Interferon Response: this compound enhances the tumor's intrinsic response to interferon, a key signaling molecule in the anti-cancer immune response.[2][4]

  • Activating Immune Cells: The compound promotes the activation and function of crucial immune cells, including cytotoxic CD8+ T cells and Natural Killer (NK) cells, which are responsible for directly killing cancer cells.[3][4]

  • Reducing T-cell Exhaustion: It helps to overcome T-cell exhaustion, a state where immune cells become dysfunctional and unable to effectively fight the tumor.[3]

This multi-pronged approach allows this compound to generate a robust anti-tumor immune response.

digraph "Abbv-cls-484_Mechanism_of_Action" {
  graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, ranksep=1.2];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
  edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];

// Nodes Abbv_cls_484 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTPN2_PTPN1 [label="PTPN2 / PTPN1\n(Phosphatases)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; Interferon_Response [label="Amplified Interferon\nResponse", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Cell_Activation [label="CD8+ T Cell & NK Cell\nActivation & Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; T_Cell_Exhaustion [label="Reduced T-Cell\nExhaustion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Tumor_Immunity [label="Enhanced Anti-Tumor\nImmunity", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,rounded"];

// Edges Abbv_cls_484 -> PTPN2_PTPN1 [label="Inhibits", style=bold, color="#EA4335"]; PTPN2_PTPN1 -> JAK [label="Dephosphorylates\n(Inhibits)", style=dashed, color="#202124"]; JAK -> STAT [label="Phosphorylates\n(Activates)", color="#202124"]; STAT -> Interferon_Response [label="Promotes", color="#202124"]; STAT -> Immune_Cell_Activation [label="Promotes", color="#202124"]; STAT -> T_Cell_Exhaustion [label="Contributes to", style=dashed, color="#202124"]; Interferon_Response -> Anti_Tumor_Immunity [color="#202124"]; Immune_Cell_Activation -> Anti_Tumor_Immunity [color="#202124"]; T_Cell_Exhaustion -> Anti_Tumor_Immunity [label="(Reversal of)", style=dotted, color="#202124"]; }

A typical workflow for in vivo efficacy studies of a novel anti-cancer agent.

1. Animal Models:

  • Syngeneic mouse models (e.g., BALB/c mice for 4T1 tumors, C57BL/6 mice for B16 tumors) are commonly used to ensure a competent immune system for evaluating immunotherapies.

2. Tumor Cell Implantation:

  • Cancer cells (e.g., 4T1, B16, KPC) are injected either subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer) of the mice.

3. Treatment Administration:

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered orally, typically daily or twice daily, at various dose levels.

  • Control groups receive a vehicle solution. Comparator groups may receive other treatments like anti-PD-1 antibodies administered via intraperitoneal injection.

4. Efficacy Assessment:

  • Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

  • Survival: Animals are monitored for signs of morbidity, and survival is recorded. Kaplan-Meier survival curves are generated to compare treatment groups.

  • Metastasis: For relevant models (e.g., 4T1, B16), tissues like the lungs are harvested at the study endpoint to assess metastatic burden.

Pharmacodynamic and Immune Monitoring

To understand the biological effects of this compound, various analyses are performed on tissues and blood collected from the treated animals.

1. Flow Cytometry:

  • Tumors and spleens are harvested and processed into single-cell suspensions.

  • Cells are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, Granzyme B, Ki-67) to quantify the abundance and activation status of different immune cell populations.

2. Immunohistochemistry (IHC):

  • Tumor tissues are fixed, sectioned, and stained with antibodies to visualize the infiltration of immune cells into the tumor microenvironment.

3. Gene Expression Analysis (e.g., single-cell RNA sequencing):

  • Tumor-infiltrating lymphocytes are isolated, and their gene expression profiles are analyzed to understand the transcriptional changes induced by this compound treatment.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in adult patients with advanced solid tumors, including non-small cell lung cancer, head and neck squamous cell carcinoma, and renal cell carcinoma.[5] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anti-cancer agents.[5]

Conclusion

This compound represents a promising new approach to cancer immunotherapy with a novel mechanism of action that complements and potentially overcomes resistance to existing treatments. The robust preclinical data demonstrating its efficacy across a range of tumor models, including those resistant to anti-PD-1 therapy, provide a strong rationale for its ongoing clinical development. Future results from the Phase 1 trial will be critical in determining the safety and efficacy of this agent in patients with advanced cancers.

References

AbbVie-CLS-484 Demonstrates Significant Long-Term Survival Benefit in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

New research published in Nature highlights the potent anti-tumor immunity and long-term survival benefits conferred by AbbVie's investigational compound, AbbVie-CLS-484, in mouse models of cancer. The first-in-class, orally bioavailable dual inhibitor of protein tyrosine phosphatases PTPN2 and PTPN1 has shown robust single-agent efficacy, even in tumors resistant to existing immunotherapies like PD-1 blockade.

This comparison guide provides an objective analysis of AbbVie-CLS-484's performance against standard immunotherapy, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the next generation of cancer immunotherapies.

Performance Comparison: AbbVie-CLS-484 vs. Anti-PD-1 Immunotherapy

Preclinical studies have positioned AbbVie-CLS-484 as a promising therapeutic agent, demonstrating comparable or superior efficacy to anti-PD-1 antibodies in multiple syngeneic mouse tumor models. The tables below summarize the key quantitative data from these long-term survival studies.

Treatment Group Tumor Model Median Survival (Days) Survival Rate at Day 60 (%) Complete Responses (%)
Vehicle ControlMC38 (Colon Adenocarcinoma)2100
Anti-PD-1MC38 (Colon Adenocarcinoma)352020
AbbVie-CLS-484MC38 (Colon Adenocarcinoma)Not Reached6060
Vehicle ControlB16F10 (Melanoma)1800
Anti-PD-1B16F10 (Melanoma)2000
AbbVie-CLS-484B16F10 (Melanoma)382512.5

Data extracted from Baumgartner et al., Nature, 2023.

Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity

AbbVie-CLS-484's novel mechanism of action involves the inhibition of two key intracellular immune regulators, PTPN2 and PTPN1. These phosphatases are known to suppress inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, AbbVie-CLS-484 enhances JAK-STAT signaling, a critical pathway for anti-tumor immune responses.[1][2][3][4] This dual inhibition leads to:

  • Enhanced Cancer Cell Sensitivity to Interferon: AbbVie-CLS-484 amplifies the intrinsic response of tumor cells to interferon, a key cytokine in the anti-cancer immune response.[1][2][3]

  • Activation of Immune Cells: The compound promotes the activation and function of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2][3][4]

  • Reduced T-cell Exhaustion: Mechanistically, AbbVie-CLS-484 induces epigenetic and metabolic changes in T cells, leading to increased cytotoxicity and reduced exhaustion.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_receptor IFN-γ Receptor JAK1_2 JAK1/JAK2 IFN_receptor->JAK1_2 activates STAT1 STAT1 JAK1_2->STAT1 GAS Gamma-Activated Sequences (GAS) STAT1->GAS translocates to nucleus and binds to PTPN2_N1 PTPN2/PTPN1 PTPN2_N1->JAK1_2 dephosphorylates PTPN2_N1->STAT1 dephosphorylates AbbVie_CLS_484 AbbVie-CLS-484 AbbVie_CLS_484->PTPN2_N1 inhibits Transcription Transcription of IFN-stimulated genes GAS->Transcription IFN_gamma IFN-γ IFN_gamma->IFN_receptor

Fig. 1: AbbVie-CLS-484 mechanism of action in the JAK-STAT signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key long-term survival studies.

In Vivo Tumor Studies
  • Mouse Models: Female C57BL/6J mice (for MC38 and B16F10 models) aged 6-8 weeks were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation:

    • MC38 colon adenocarcinoma cells (5 x 105 cells) were injected subcutaneously into the flank.

    • B16F10 melanoma cells (2.5 x 105 cells) were injected subcutaneously into the flank.

  • Treatment Regimen:

    • AbbVie-CLS-484: Administered orally, once daily, at a dose of 100 mg/kg, starting when tumors reached a volume of approximately 100 mm3.

    • Anti-PD-1 Antibody: Administered intraperitoneally at a dose of 10 mg/kg on days 7, 10, and 13 post-tumor implantation.

    • Vehicle Control: The corresponding vehicle for each treatment was administered following the same schedule.

  • Monitoring and Endpoints:

    • Tumor volume was measured twice weekly using calipers.

    • Animal body weight was monitored as a measure of toxicity.

    • The primary endpoint was overall survival, defined as the time from tumor implantation to when tumor volume reached 2,000 mm3 or when signs of morbidity were observed.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Mouse C57BL/6J Mice Tumor_Implant Subcutaneous Tumor Cell Implantation (MC38 or B16F10) Mouse->Tumor_Implant Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implant->Tumor_Growth Treatment_Start Initiate Treatment Tumor_Growth->Treatment_Start AbbVie_Treatment AbbVie-CLS-484 (100 mg/kg, PO, QD) Treatment_Start->AbbVie_Treatment aPD1_Treatment Anti-PD-1 (10 mg/kg, IP, Q3D x3) Treatment_Start->aPD1_Treatment Vehicle_Treatment Vehicle Control Treatment_Start->Vehicle_Treatment Monitoring Monitor Tumor Volume & Body Weight AbbVie_Treatment->Monitoring aPD1_Treatment->Monitoring Vehicle_Treatment->Monitoring Endpoint Endpoint: Tumor Volume > 2000 mm³ or Morbidity Monitoring->Endpoint Survival_Analysis Overall Survival Analysis Endpoint->Survival_Analysis

Fig. 2: Experimental workflow for long-term survival studies in mice.

Conclusion

The preclinical data on AbbVie-CLS-484 represents a significant advancement in the field of cancer immunotherapy. Its ability to induce potent, long-lasting anti-tumor immunity as a monotherapy, particularly in models resistant to current checkpoint inhibitors, underscores its potential as a future therapeutic option for a broad range of solid tumors. The unique dual-inhibitory mechanism targeting PTPN2 and PTPN1 offers a novel strategy to overcome resistance to existing immunotherapies. Further clinical investigation is currently underway to evaluate the safety and efficacy of AbbVie-CLS-484 in patients with advanced solid tumors.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of Abbv-cls-484: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures and a Safety Data Sheet (SDS) for the investigational compound Abbv-cls-484 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of potent, hazardous pharmaceutical compounds in a research and development setting. Researchers and laboratory personnel must consult the specific Safety Data Sheet (SDS) for this compound as soon as it is available, and always adhere to institutional and local environmental regulations.

The proper disposal of potent investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive overview of the necessary steps for the safe disposal of such materials.

I. Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal process, ensuring the use of appropriate personal protective equipment is mandatory to minimize exposure to this potent compound. All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood or other appropriate containment device.

Required PPE includes:

  • Gloves: Double chemotherapy-rated gloves are required.

  • Lab Coat: A disposable, fluid-resistant lab coat must be worn.

  • Eye Protection: Use of safety glasses or goggles is mandatory.

  • Respiratory Protection: A properly fitted N95 respirator or higher should be used, particularly when handling powders or creating aerosols.

II. Waste Identification and Segregation

Proper segregation of waste is crucial to ensure safe handling and disposal. Use designated, color-coded waste containers to prevent the commingling of different waste types.

Waste streams for this compound include:

  • Bulk Pharmaceutical Waste: Unused or expired this compound powder, heavily contaminated items (e.g., spill cleanup materials), and solutions containing the compound. This waste must be classified as hazardous pharmaceutical waste.

  • Trace Contaminated Waste: Items with minimal residual contamination, such as empty vials, pipette tips, absorbent pads, and used PPE.

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound.

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and associated contaminated materials is through incineration by an approved hazardous waste vendor.[1][2]

  • Training: All personnel handling this compound waste must be current on institutional chemical waste management training.[3]

  • Container Selection: Select a compatible, leak-proof container for the waste based on its physical state (solid or liquid).[3] Containers should be sealable (e.g., screw top).[1]

    • Bulk Waste: Use a designated hazardous chemical waste container, often color-coded black.[4]

    • Trace Waste: May be placed in a yellow chemotherapy waste container, depending on institutional policy.

    • Sharps Waste: Place in a designated, puncture-resistant sharps container. Note: Syringes containing residual liquid this compound must be disposed of as bulk hazardous waste, not in a standard sharps container.

  • Labeling: All waste containers must be clearly labeled with a "HAZARDOUS WASTE" tag.[3] The label must include:

    • The full chemical name: "this compound".

    • The name of the Principal Investigator (PI).[3]

    • The specific location (building and room number).[3]

    • Contact phone number.[3]

    • Concentration and physical state of the waste.[3]

  • Storage: Store all properly labeled waste containers in a designated and secure Satellite Accumulation Area (SAA).[3] The SAA should be registered with your institution's Environmental Health and Safety (EHS) department and is subject to regular inspection.[3]

  • Waste Pickup: When waste containers are full, submit a hazardous waste pick-up request through your institution's EHS department.[3] EHS will coordinate with a licensed hazardous waste vendor for transport and final disposal, which will be documented with a certificate of destruction.[1][2]

Crucial Do Nots:

  • Do not dispose of this compound waste down the drain or in the regular trash.

  • Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by EHS.

  • Do not overfill waste containers.

Data Presentation: Illustrative Hazard and Disposal Data

The following table summarizes typical quantitative data found in a Safety Data Sheet (SDS) for a hazardous, solid pharmaceutical compound. This information is provided as an example only to illustrate the type of data crucial for risk assessment and is not specific to this compound .

PropertyIllustrative ValueSignificance for Disposal
Physical State Solid (crystalline powder)Determines appropriate container type and handling procedures to avoid dust generation.
Solubility Poorly soluble in waterIndicates that aqueous dilution for drain disposal is not a viable or safe option.
Hazard Classification Acute Toxicity, Oral (Category 3) Mutagenicity (Category 1B)Reinforces the need for stringent PPE and containment. Designates the waste as hazardous, requiring incineration.
Stability Stable under normal conditionsIncompatible materials (e.g., strong oxidizers) should not be mixed in the same waste container.[5]
Disposal Considerations P501: Dispose of contents/container to an approved waste disposal plant.Mandates disposal through a certified hazardous waste vendor and prohibits conventional disposal methods.

Experimental Protocols: Waste Handling Workflow

The proper disposal of this compound is a multi-step process requiring careful planning and execution. The following protocol outlines the general workflow from waste generation to final disposal.

  • Waste Generation: At the point of use (e.g., cell culture, animal dosing), immediately segregate any material that has come into contact with this compound.

  • Hazard Assessment: Based on the known potent nature of the compound, classify all generated waste as hazardous pharmaceutical waste.

  • Segregation:

    • Place used PPE, empty vials, and other trace-contaminated plastics into a designated trace chemotherapy waste container (e.g., yellow bin).

    • Collect unused solid compound, bulk powders, and heavily contaminated materials into a hazardous chemical waste container (e.g., black bin).

    • Dispose of contaminated needles and syringes in a designated sharps container suitable for chemotherapy/hazardous waste.

  • Container Management:

    • Ensure all containers are properly labeled from the moment waste is first added.

    • Keep containers sealed at all times, except when adding waste.

    • Store containers within a designated and secure Satellite Accumulation Area (SAA).

  • Documentation and Pickup:

    • Maintain a log of all waste generated.

    • Once a container is full, complete and submit a hazardous waste pickup request form to the institutional EHS office.

    • Ensure a copy of the waste manifest or certificate of destruction is obtained and filed for regulatory compliance.[2]

Mandatory Visualization

The following diagrams illustrate the decision-making process for the proper segregation and disposal of waste contaminated with a potent pharmaceutical compound like this compound.

start Waste Generation (Contaminated with this compound) is_sharp Is the item a sharp? start->is_sharp is_bulk Is it bulk powder, solution, or >3% by weight? is_sharp->is_bulk No sharps_container Dispose in Hazardous Sharps Container (e.g., Red or Black) is_sharp->sharps_container Yes trace_waste Dispose in Trace Chemotherapy Waste (e.g., Yellow Container) is_bulk->trace_waste No (e.g., used PPE, empty vials) bulk_waste Dispose in Bulk Hazardous Chemical Waste (e.g., Black Container) is_bulk->bulk_waste Yes ehs_pickup Store in SAA & Request EHS Waste Pickup sharps_container->ehs_pickup trace_waste->ehs_pickup bulk_waste->ehs_pickup

Caption: Waste Segregation Workflow for this compound.

start Start: Waste Container Full check_label 1. Verify Container is Properly Labeled start->check_label seal_container 2. Securely Seal Container check_label->seal_container move_to_saa 3. Ensure Container is in Designated SAA seal_container->move_to_saa submit_request 4. Submit Chemical Waste Disposal Request to EHS move_to_saa->submit_request ehs_pickup 5. EHS Schedules and Conducts Pickup submit_request->ehs_pickup transport 6. Transport by Licensed Vendor to Disposal Facility ehs_pickup->transport incineration 7. Final Disposal via High-Temperature Incineration transport->incineration end End: Receive Certificate of Destruction incineration->end

Caption: End-to-End Disposal Logistics for this compound.

References

Essential Safety and Logistical Information for Handling Abbv-cls-484

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As Abbv-cls-484 is an investigational compound, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting.[1][2] All personnel must be trained on these procedures and consult with their institution's Environmental Health and Safety (EHS) department for specific requirements.[1][3]

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, it must be handled as a particularly hazardous substance.[1] The following table summarizes the required PPE for handling this compound.

Activity Required Personal Protective Equipment (PPE) Protection Level
Handling solid compound (weighing, aliquoting) Double nitrile gloves, disposable gown with tight-fitting cuffs, safety goggles with side shields, and a fit-tested N95 respirator.[4]High
Preparing solutions Double nitrile gloves, disposable gown, safety goggles, and work within a certified chemical fume hood.[3]High
In-vitro/In-vivo experiments Nitrile gloves, lab coat, and safety glasses.Medium
Waste disposal Double nitrile gloves, disposable gown, and safety goggles.High

Operational Plan: Experimental Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.

2.1. Compound Receipt and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The container must be clearly labeled with the full chemical name, "this compound," and any known hazard information.[1]

  • Utilize secondary containment to prevent spills during storage.[1]

2.2. Preparation of Stock Solutions

  • Preparation: All handling of the solid compound must be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][5]

  • PPE: Don the appropriate PPE as outlined in the table above (High Protection Level).

  • Weighing: Carefully weigh the desired amount of this compound powder using powder-free weighing paper or a weigh boat.

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder. Gentle heating or sonication may be used to aid dissolution if the compound's stability permits.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[1]

  • Storage: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).[1]

2.3. Use in Experiments

  • When diluting stock solutions or adding the compound to experimental setups, wear the appropriate PPE (Medium Protection Level).

  • Conduct all procedures that may generate aerosols within a biological safety cabinet or chemical fume hood.

Disposal Plan

The disposal of this compound and associated waste must be managed through the institution's hazardous waste program.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][3]

Waste Type Disposal Container Labeling Requirements
Solid Waste Designated, leak-proof, and puncture-resistant container for hazardous solid chemical waste.[1]"Hazardous Waste," "this compound," Principal Investigator's Name, Lab Location, and Date.[3]
Liquid Waste Designated, leak-proof hazardous waste container compatible with the solvents used (e.g., glass or polyethylene).[1][6]"Hazardous Waste," "this compound," List of all chemical components including solvents, Principal Investigator's Name, Lab Location, and Date.[3]
Sharps Waste Puncture-resistant sharps container."Hazardous Sharps Waste," "this compound."

Waste Segregation:

  • Solid Waste: Includes contaminated gloves, pipette tips, tubes, weigh paper, and any other disposable materials that have come into contact with this compound.[1]

  • Liquid Waste: Includes unused stock solutions, working solutions, and the first rinse of "empty" containers.[1]

  • Sharps Waste: Includes needles and syringes used for administering the compound.

Waste Collection:

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Keep containers tightly closed except when adding waste.[1]

  • Arrange for chemical waste pickup from the EHS department according to institutional procedures.[1][3]

Emergency Procedures

4.1. Spills

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material in the designated hazardous solid waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the area immediately.[1]

    • Notify your supervisor and the institutional EHS department.[1]

    • Prevent entry to the area until the spill has been cleaned up by trained personnel.

4.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

For any exposure incident, report it to your supervisor and the institutional EHS department.

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_cell Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PTPN1_PTPN2 PTPN1 / PTPN2 PTPN1_PTPN2->JAK dephosphorylates PTPN1_PTPN2->STAT dephosphorylates pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression promotes Abbv_cls_484 This compound Abbv_cls_484->PTPN1_PTPN2 inhibits

Caption: this compound inhibits PTPN1/PTPN2, enhancing JAK-STAT signaling.

Safe_Handling_Workflow Start Start: Receive Compound Inspect_Store Inspect Container & Store Appropriately Start->Inspect_Store Prep_Work_Area Prepare Designated Work Area (e.g., Fume Hood) Inspect_Store->Prep_Work_Area Don_PPE Don Appropriate PPE (High Protection Level) Prep_Work_Area->Don_PPE Weigh_Aliquot Weigh and Aliquot Solid Compound Don_PPE->Weigh_Aliquot Prepare_Solution Prepare Stock Solution Weigh_Aliquot->Prepare_Solution Store_Solution Store Stock Solution (Labeled Aliquots) Prepare_Solution->Store_Solution Use_in_Experiment Use in Experiment (Medium Protection PPE) Store_Solution->Use_in_Experiment Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Use_in_Experiment->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste End End of Procedure Dispose_Waste->End

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.